molecular formula C8H8N2O B1316233 3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 40000-79-1

3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No.: B1316233
CAS No.: 40000-79-1
M. Wt: 148.16 g/mol
InChI Key: KQJVDEBWHJRJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJVDEBWHJRJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579709
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-79-1
Record name 3,4-Dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Strategic Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one via Intramolecular Diels-Alder Cycloaddition: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, forming the core of various pharmacologically active agents.[1] This technical guide provides an in-depth exploration of a modern and efficient synthetic strategy to access this valuable core structure: the intramolecular Diels-Alder reaction. We will dissect the mechanistic underpinnings, precursor design, and experimental execution of this powerful cycloaddition, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 1,8-Naphthyridinone Core

The 1,8-naphthyridine framework is a prominent feature in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities.[2] Specifically, the this compound derivative serves as a crucial intermediate and structural basis for the design and synthesis of novel drug candidates.[3][4] Its unique electronic and steric properties make it a valuable scaffold for molecular linking, expansion, and modification in the pursuit of new therapeutic agents.[4] Traditional synthetic routes to this core, such as the Friedländer and Knorr-type reactions, while historically significant, can be limited in scope and may not provide access to a diverse range of polysubstituted analogues.[5]

The intramolecular Diels-Alder (IMDA) reaction has emerged as a powerful and elegant strategy for the construction of complex polycyclic systems.[6][7][8] This concerted [4+2] cycloaddition offers a high degree of stereocontrol and regioselectivity, often proceeding under mild conditions to afford fused ring systems in a single, atom-economical step.[8] This guide will focus on a specific application of the IMDA reaction, namely the inverse-electron-demand Diels-Alder (IEDDA) approach, for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

The Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) Approach

The IEDDA reaction is a variant of the Diels-Alder reaction where the electronic demands of the diene and dienophile are reversed. In this case, an electron-deficient diene reacts with an electron-rich dienophile. A particularly effective strategy for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones employs a 1,2,4-triazine moiety as the electron-deficient diene, tethered to an alkyne which serves as the dienophile.[5][9]

Precursor Design and Synthesis

The success of the intramolecular Diels-Alder reaction hinges on the careful design and synthesis of the linear precursor. This precursor must contain both the diene (1,2,4-triazine) and the dienophile (alkyne) connected by a suitable linker. An amide bond is often employed as a robust and versatile linker.[5]

The general synthetic strategy for the precursor involves the following key steps:

  • Synthesis of the Dienophile Fragment: This typically involves the preparation of a pent-4-ynamide derivative. This can be achieved through the acylation of an appropriate amine with pent-4-ynoic acid or its activated derivatives.[10]

  • Functionalization of the 1,2,4-Triazine Core: A commercially available or readily synthesized 1,2,4-triazine is functionalized to allow for coupling with the dienophile fragment. This often involves the introduction of a good leaving group, such as a halogen or a sulfonyl group.

  • Coupling of the Diene and Dienophile: The dienophile fragment is then coupled to the functionalized 1,2,4-triazine, typically via a nucleophilic substitution reaction, to form the final intramolecular Diels-Alder precursor.

A general workflow for the precursor synthesis is depicted below:

Precursor_Synthesis cluster_dienophile Dienophile Synthesis cluster_diene Diene Functionalization cluster_coupling Coupling Amine Amine (R-NH2) Pentynamide N-Substituted pent-4-ynamide Amine->Pentynamide Acylation Pentynoyl_Chloride Pent-4-ynoyl chloride Pentynoyl_Chloride->Pentynamide IMDA_Precursor IMDA Precursor Pentynamide->IMDA_Precursor Nucleophilic Substitution Triazine 1,2,4-Triazine Functionalized_Triazine Functionalized 1,2,4-Triazine Triazine->Functionalized_Triazine e.g., Halogenation Functionalized_Triazine->IMDA_Precursor

Caption: General workflow for the synthesis of the intramolecular Diels-Alder precursor.

The Intramolecular Diels-Alder Cycloaddition

Once the precursor is synthesized, the key intramolecular Diels-Alder cycloaddition is typically induced by thermal means, often with the aid of microwave irradiation to accelerate the reaction and improve yields.[5][9] The reaction proceeds through a concerted [4+2] cycloaddition, followed by the extrusion of dinitrogen (N2) to form the dihydropyridine ring of the naphthyridinone core.

The mechanism can be visualized as follows:

Diels_Alder_Mechanism Precursor IMDA Precursor (Triazine-Alkyne) Transition_State [4+2] Transition State Precursor->Transition_State Heat (Microwave) Cycloadduct Bicyclic Intermediate Transition_State->Cycloadduct Cycloaddition Product This compound Cycloadduct->Product Retro-Diels-Alder (N2 extrusion) N2 + N2

Caption: Mechanism of the intramolecular inverse-electron-demand Diels-Alder reaction.

This elegant cascade reaction allows for the rapid construction of the bicyclic naphthyridinone scaffold with a high degree of control over the substitution pattern.

Experimental Protocols

The following protocols are adapted from the literature and serve as a general guide.[11] Researchers should optimize conditions for their specific substrates.

General Procedure for the Synthesis of N-Substituted Pent-4-ynamides

To a solution of the desired amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C is added pent-4-ynoyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for the Intramolecular Diels-Alder Reaction

A solution of the triazine-alkyne precursor (1.0 eq) in a high-boiling solvent (e.g., chlorobenzene) is subjected to microwave irradiation at a specified temperature (e.g., 220 °C) for a designated time (e.g., 1 hour).[11] After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired this compound.

Data Presentation: Representative Examples

The versatility of this methodology is demonstrated by the range of substituents that can be incorporated into the final product. The following table summarizes the yields for the intramolecular Diels-Alder reaction with various substituents on the amide nitrogen.

EntryR GroupProductYield (%)
1butyl1-butyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one97
2propenyl1-propenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one96
3isopropyl1-isopropyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one93
4phenyl1-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one98
Data adapted from Beilstein J. Org. Chem. 2014, 10, 282–286.[10]

Further Functionalization: The Sonogashira Cross-Coupling

To introduce further diversity at the 5-position of the naphthyridinone core, a Sonogashira cross-coupling reaction can be performed on the terminal alkyne of the precursor prior to the intramolecular Diels-Alder reaction.[5][9][10] This allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical space accessible through this synthetic route.

The modified workflow is as follows:

Sonogashira_Workflow IMDA_Precursor IMDA Precursor (Terminal Alkyne) Sonogashira_Product Aryl-Substituted IMDA Precursor IMDA_Precursor->Sonogashira_Product Sonogashira Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Sonogashira_Product Diels_Alder_Product 5-Aryl-3,4-dihydro-1,8- naphthyridin-2(1H)-one Sonogashira_Product->Diels_Alder_Product Intramolecular Diels-Alder

Caption: Workflow for the synthesis of 5-aryl-substituted naphthyridinones.

Conclusion

The intramolecular inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines tethered to alkynes provides a highly efficient and versatile route to the medicinally important this compound scaffold. This strategy offers several advantages, including high yields, operational simplicity (especially with microwave assistance), and the ability to introduce a wide range of substituents. The incorporation of a Sonogashira cross-coupling step further enhances the diversity of the accessible analogues. This technical guide has provided a comprehensive overview of this powerful synthetic methodology, from precursor design and synthesis to the final cycloaddition and potential for further functionalization. It is anticipated that this approach will continue to be a valuable tool for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Within the vast landscape of nitrogen-containing heterocycles, the 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Its rigid, bicyclic framework provides a unique three-dimensional geometry for interacting with biological targets, while the embedded nitrogen atoms offer key hydrogen bonding capabilities. The inherent versatility of this scaffold has led to the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

This guide focuses specifically on 3,4-dihydro-1,8-naphthyridin-2(1H)-one , a partially saturated derivative of the core 1,8-naphthyridine system. This molecule serves as a crucial building block and a key intermediate in the synthesis of more complex, biologically active agents.[4][5][6] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation development. This document provides a comprehensive analysis of these properties, grounded in experimental data and authoritative sources, to empower researchers and drug development professionals in their work with this valuable scaffold.

Core Molecular Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. This compound is a heterocyclic compound featuring a fused pyridine and dihydropyridinone ring system.

IdentifierValueSource(s)
IUPAC Name 3,4-dihydro-1H-1,8-naphthyridin-2-one[6]
CAS Number 40000-79-1[4]
Molecular Formula C₈H₈N₂O[4][7]
Molecular Weight 148.16 g/mol [4][7]
Canonical SMILES C1CC(=O)NC2=C1C=CC=N2[6]
InChI Key KQJVDEBWHJRJBT-UHFFFAOYSA-N[6]

Key Physicochemical Properties: A Quantitative Overview

The physicochemical profile of a compound dictates its behavior in both chemical reactions and biological systems. These properties are paramount for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, which are essential for successful drug development.

PropertyValueSignificance in Drug DevelopmentSource(s)
Physical Form SolidAffects handling, formulation (e.g., tablets, capsules), and dissolution rates.
Boiling Point 301 °C (Predicted)Indicates volatility and thermal stability. High boiling point suggests low volatility.[8]
Density 1.33 g/cm³ (Predicted)Relevant for formulation, process design, and understanding intermolecular packing.[8]
Flash Point 136 °C (Predicted)A key safety parameter for handling and storage, indicating the temperature at which vapors can ignite.[8]
pKa 4.13 ± 0.20 (Predicted)Governs the ionization state at physiological pH. This acidic pKa suggests the N-H proton of the lactam is weakly acidic, influencing solubility and receptor interactions.[8]
Purity ≥97% (Typical)A critical quality attribute for any research compound, ensuring reproducibility of experimental results.
Storage Sealed in dry, room temperatureDefines the conditions required to maintain the compound's stability and prevent degradation over time.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While a complete dataset for the unsubstituted parent compound is not detailed in a single source, published data for substituted analogs provide a reliable blueprint for its characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR is used to identify the number and types of hydrogen atoms. For the this compound core, one would expect to see distinct signals for the aromatic protons on the pyridine ring and two sets of aliphatic protons corresponding to the -CH₂-CH₂- groups in the dihydropyridinone ring. These aliphatic protons would likely appear as triplets due to coupling with their neighbors.

  • ¹³C NMR: Carbon NMR reveals the number of unique carbon environments. The spectrum would show characteristic signals for the carbonyl carbon (C=O) of the lactam at a downfield chemical shift (e.g., ~170 ppm), aromatic carbons, and two distinct aliphatic carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The most prominent and diagnostic peak for this molecule would be the strong carbonyl (C=O) stretch of the lactam amide group, typically observed in the range of 1660-1690 cm⁻¹.[9] The N-H stretch of the lactam would also be visible as a broader peak around 3200-3400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns. For this compound, a low-resolution mass spectrum would show a prominent molecular ion peak (M+H)⁺ at m/z 149.16.[9]

Experimental Methodologies and Workflows

The synthesis and analysis of this compound and its derivatives rely on established chemical and analytical protocols. The following sections detail the conceptual workflows for its synthesis and the determination of a key physicochemical parameter.

General Synthesis Strategy: Microwave-Assisted Diels-Alder Reaction

A modern and efficient method for synthesizing substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves a microwave-activated inverse electron-demand Diels-Alder reaction.[10][11][12] This approach offers high yields and allows for significant molecular diversity.

Step-by-Step Protocol:

  • Precursor Synthesis: An appropriate 1,2,4-triazine bearing an acylamino group with an alkyne side chain is synthesized. This precursor is the cornerstone of the cycloaddition.

  • Intramolecular Cycloaddition: The triazine precursor is dissolved in a high-boiling point solvent (e.g., chlorobenzene) in a sealed microwave vial.

  • Microwave Irradiation: The reaction mixture is subjected to high-temperature microwave irradiation (e.g., 220 °C) for a defined period (e.g., 1 hour).[11] The microwave energy efficiently drives the intramolecular Diels-Alder reaction.

  • Nitrogen Extrusion: The initial cycloadduct is unstable and spontaneously loses a molecule of nitrogen gas (N₂) to form the dihydronaphthyridine ring system.

  • Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound derivative.

G cluster_synthesis Synthesis Workflow start 1. Synthesize 1,2,4-Triazine Precursor reaction 2. Dissolve in Solvent & Microwave Irradiation (220°C) start->reaction Input cycloaddition 3. Intramolecular Diels-Alder Reaction reaction->cycloaddition Initiates extrusion 4. Spontaneous N₂ Extrusion cycloaddition->extrusion Leads to purify 5. Workup & Column Chromatography extrusion->purify Crude Product product Pure Substituted This compound purify->product Final Product

Synthetic workflow for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.
Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical measure of a compound's lipophilicity, which heavily influences its membrane permeability and overall ADME profile. The shake-flask method is the traditional and most direct way to measure LogP.

Step-by-Step Protocol:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water to create the two immiscible phases.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol and aqueous phases. Add a small aliquot of the compound's stock solution.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: Carefully sample each phase (aqueous and octanol). Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

G cluster_logp LogP Determination Workflow (Shake-Flask) prep 1. Prepare Saturated Octanol & Water Phases partition 2. Add Compound to Phases & Shake to Equilibrate prep->partition separate 3. Separate Phases (Centrifugation) partition->separate quantify 4. Quantify Compound in Each Phase via HPLC separate->quantify calculate 5. Calculate LogP Value quantify->calculate result LogP = log([C]octanol / [C]aqueous) calculate->result

Workflow for experimental determination of LogP.

Relevance in Medicinal Chemistry and Drug Discovery

The this compound scaffold is more than just a synthetic intermediate; it is a "fragment" that provides a structural basis for designing novel drug candidates.[4][13] Its utility is rooted in several key features:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a target protein.

  • Hydrogen Bonding: The lactam N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These are critical interactions for anchoring a molecule within a protein's binding site.

  • Vectors for Derivatization: The core structure has multiple positions that can be readily functionalized, allowing chemists to systematically explore chemical space and optimize properties like potency, selectivity, and ADME.[10][11]

This scaffold is a key component in the development of agents targeting neurological disorders and has shown potential in antimicrobial research.[5][6] Its ability to participate in hydrogen bonding and potential π-π stacking interactions makes it a versatile platform for creating complex and effective therapeutic agents.[5]

Conclusion

This compound is a compound of significant strategic value to the scientific research community. Its well-defined physicochemical properties, including its solid-state nature, high thermal stability, and specific hydrogen bonding capabilities, make it an ideal starting point for synthetic expansion. The robust methods available for its synthesis and characterization further enhance its utility. As researchers continue to explore the vast chemical space around the 1,8-naphthyridine core, a thorough understanding of the fundamental properties detailed in this guide will remain an indispensable asset in the quest for novel therapeutics.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of the 3,4-dihydro-1,8-naphthyridin-2(1H)-one Scaffold

The this compound moiety is a privileged heterocyclic system in the landscape of drug discovery and development. Its rigid, bicyclic structure provides a versatile framework for the design of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potential applications as antimicrobial agents and in the treatment of neurological disorders.[2] The compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, making its unambiguous structural characterization a critical step in the drug development pipeline.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules.[5] It provides unparalleled insight into the molecular framework by mapping the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. For a molecule like this compound, NMR is indispensable for confirming its synthesis, assessing its purity, and understanding the electronic and steric effects of substituents in derivative forms.

This guide is structured to provide both a theoretical and practical framework for the NMR analysis of this compound. We will delve into the intricacies of its ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts, signal multiplicities, and coupling constants. Furthermore, we will provide a standardized, robust protocol for acquiring high-quality NMR data, a crucial aspect of ensuring data integrity and reproducibility in a research and development setting.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons in different chemical environments. The analysis considers the electronic effects of the aromatic pyridine ring, the lactam functionality, and the aliphatic chain. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Diagram 1: Structure and Numbering of this compound

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted Proton Assignments:
  • H7 (δ ≈ 8.0-8.2 ppm, doublet of doublets): This proton is positioned alpha to the pyridine nitrogen (N8), leading to significant deshielding. It is expected to couple with both H6 and H5, resulting in a doublet of doublets.

  • H5 (δ ≈ 7.3-7.5 ppm, doublet of doublets): Situated para to the pyridine nitrogen, H5 is less deshielded than H7. It will show coupling to both H6 and H7, appearing as a doublet of doublets.

  • H6 (δ ≈ 6.9-7.1 ppm, doublet of doublets): This proton is meta to the pyridine nitrogen and is expected to be the most upfield of the aromatic protons. It will couple with both H5 and H7, presenting as a doublet of doublets.

  • H1 (δ ≈ 8.5-9.5 ppm, broad singlet): The amide proton (N1-H) is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on the solvent and concentration.

  • H4 (δ ≈ 2.9-3.1 ppm, triplet): These aliphatic protons are adjacent to the aromatic ring system (C4a). They are expected to couple with the H3 protons, resulting in a triplet.

  • H3 (δ ≈ 2.6-2.8 ppm, triplet): These aliphatic protons are adjacent to the carbonyl group (C2), which causes a slight deshielding effect. They will couple with the H4 protons, appearing as a triplet.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H18.5 - 9.5br s-
H78.0 - 8.2ddJ(H7,H6) ≈ 8.0, J(H7,H5) ≈ 1.5
H57.3 - 7.5ddJ(H5,H6) ≈ 8.0, J(H5,H7) ≈ 1.5
H66.9 - 7.1ddJ(H6,H5) ≈ 8.0, J(H6,H7) ≈ 8.0
H42.9 - 3.1tJ(H4,H3) ≈ 7.0
H32.6 - 2.8tJ(H3,H4) ≈ 7.0

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms and functional groups.

Predicted Carbon Assignments:
  • C2 (δ ≈ 170-172 ppm): The carbonyl carbon of the lactam is highly deshielded and will appear significantly downfield.

  • C8a (δ ≈ 152-154 ppm): This carbon is part of the imine-like functionality within the pyridine ring and is adjacent to a nitrogen atom, resulting in a downfield shift.

  • C7 (δ ≈ 148-150 ppm): Similar to H7, the C7 carbon is alpha to the pyridine nitrogen and is significantly deshielded.

  • C4a (δ ≈ 138-140 ppm): This quaternary carbon serves as the bridgehead between the aromatic and aliphatic rings.

  • C5 (δ ≈ 128-130 ppm): An aromatic methine carbon.

  • C6 (δ ≈ 120-122 ppm): The chemical shift of this aromatic methine carbon will be influenced by its position relative to the nitrogen atoms.

  • C4 (δ ≈ 30-32 ppm): An aliphatic methylene carbon.

  • C3 (δ ≈ 23-25 ppm): This aliphatic methylene carbon, being beta to the carbonyl group, is expected to be slightly more shielded than C4.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2170 - 172
C8a152 - 154
C7148 - 150
C4a138 - 140
C5128 - 130
C6120 - 122
C430 - 32
C323 - 25

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is fundamental to obtaining high-quality, reproducible NMR data. The following protocol is designed for the characterization of small molecules like this compound on a modern NMR spectrometer.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock on solvent deuterium signal and perform shimming insert->lock_shim h1_acq Acquire ¹H NMR spectrum (e.g., 16-64 scans) lock_shim->h1_acq c13_acq Acquire ¹³C NMR spectrum (e.g., 1024-4096 scans) lock_shim->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to solvent peak or internal standard (TMS) baseline->reference integrate Integration (¹H) reference->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Sample Preparation
  • Mass Determination: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6] For compounds with lower solubility or to observe exchangeable protons, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7]

  • Homogenization: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid solvent evaporation.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure there are no solid particles in the solution.

Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C. If used, reference to the TMS signal at 0 ppm.

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data, based on established principles and analysis of related structures, offers a robust reference for researchers working with this important heterocyclic scaffold. The provided experimental protocols are designed to ensure the acquisition of high-quality, reliable NMR data, which is a prerequisite for accurate structural elucidation and characterization in a drug discovery and development context. The combination of detailed spectral interpretation and practical, field-proven methodologies makes this guide a valuable resource for scientists and professionals in the pharmaceutical and chemical research fields.

References

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 1,8-Naphthyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1,8-Naphthyridin-2-ones in Modern Drug Discovery

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure that has garnered immense interest from researchers in medicinal chemistry and drug discovery.[1][2] This fascination stems from its versatile synthesis, reactivity, and the wide array of biological activities its derivatives have exhibited.[1][2] Over the last five years, extensive biological evaluations have been conducted on 1,8-naphthyridine and its analogs to uncover novel pharmacological applications.[1] These compounds have shown promise in treating neurodegenerative and immunomodulatory disorders, and possess anti-HIV, antidepressant, and antioxidant properties.[1]

The 1,8-naphthyridin-2-one core, in particular, is a significant pharmacophore found in a multitude of biologically active compounds. These derivatives have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities.[3] Furthermore, they have shown potential in addressing neurological conditions such as Alzheimer's disease, multiple sclerosis, and depression.[3] Given this wide range of biological targets, a precise understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and the elucidation of structure-activity relationships (SAR).

X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms within a crystalline solid.[4][5] This powerful analytical technique provides accurate and precise measurements of molecular dimensions, which is unapproachable by other methods.[4] For drug development professionals, the insights gained from the crystal structure of a 1,8-naphthyridin-2-one derivative are invaluable. It allows for the detailed analysis of intermolecular interactions, conformational preferences, and the precise geometry of the molecule, all of which are critical for optimizing binding affinity to a biological target.

This guide provides a comprehensive overview of the entire workflow for the X-ray crystal structure analysis of 1,8-naphthyridin-2-one derivatives, from the foundational steps of synthesis and purification to the intricacies of data analysis and structure interpretation. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to successfully navigate this powerful analytical technique.

Chapter 1: The Prerequisite for Success - Synthesis and Purification for Crystallographic Studies

The journey to a high-quality crystal structure begins long before the X-ray diffractometer. The synthesis and purification of the 1,8-naphthyridin-2-one derivative are critical foundational steps that directly impact the success of crystallization.

Synthetic Pathways to 1,8-Naphthyridin-2-ones

A variety of synthetic routes to 1,8-naphthyridine derivatives have been reported, with the Friedländer annulation being a commonly employed and efficient method.[6][7] This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related precursor with a compound containing an activated methylene group.[6][8] Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using ionic liquids as catalysts or conducting the reaction in water.[6][7]

A novel and efficient synthesis of structurally diverse 1,8-naphthyridin-2-ones has been reported starting from ylideneketonitriles.[9] This two-step sequential addition method involves the reaction of ylideneketonitriles with primary amines in acetonitrile.[9]

Regardless of the synthetic route chosen, the primary goal for crystallographic purposes is to obtain a compound of the highest possible purity. Impurities can inhibit crystal nucleation and growth, leading to amorphous precipitates, oils, or poorly formed crystals unsuitable for diffraction analysis.

Rigorous Purification: A Non-Negotiable Step

Following synthesis, the crude product must undergo rigorous purification. Common techniques for purifying small organic molecules like 1,8-naphthyridin-2-one derivatives include:

  • Column Chromatography: This is a staple technique for separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial and must be optimized for each specific derivative.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[10] It relies on the principle that compounds are typically more soluble in a hot solvent than in a cold one.[10] As a saturated hot solution cools, the solute's solubility decreases, leading to the formation of pure crystals while impurities remain in the solution.[10]

  • Sublimation: For volatile and thermally stable compounds, sublimation can be an excellent purification method.[11] It involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then allowing it to condense back into a pure solid on a cold surface.[11]

The purity of the final compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) before proceeding to crystallization trials.

Chapter 2: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging and empirical step in the entire process. It is frequently described as both an art and a science, requiring patience, experience, and a systematic approach.[12]

Fundamental Principles of Crystallization

Crystallization from a solution is driven by supersaturation, which is a state where the concentration of the solute exceeds its equilibrium solubility.[13] This can be achieved by several methods, including:

  • Solvent Evaporation: Slowly evaporating the solvent from a saturated or nearly saturated solution increases the solute concentration, leading to supersaturation and crystal growth.[11][12]

  • Slow Cooling: By preparing a saturated solution at an elevated temperature and then allowing it to cool slowly, the solubility of the compound decreases, inducing crystallization.[10][14]

  • Vapor Diffusion: This is a highly effective method, especially for small quantities of material.[12] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a precipitant (a solvent in which the compound is less soluble).[12] The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[13]

  • Solvent Layering: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[12] Slow diffusion at the interface between the two solvents can lead to the formation of high-quality crystals.[12]

Experimental Protocol: Setting Up Crystallization Trials

A systematic screening of various conditions is essential to identify the optimal parameters for crystal growth.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Solvent Selection: Prepare a stock solution of the purified 1,8-naphthyridin-2-one derivative at a high concentration in a solvent in which it is readily soluble.

  • Dispensing the Drop: In a crystallization plate or a small vial, dispense a small volume (e.g., 1-2 µL) of the stock solution.

  • Adding the Precipitant: In the same well or a larger, surrounding reservoir, add a larger volume (e.g., 500 µL) of a precipitant solution. The precipitant should be a solvent in which the compound has low solubility.

  • Sealing and Incubation: Seal the plate or vial to allow for slow vapor equilibration between the drop and the reservoir.

  • Monitoring: Regularly inspect the trials under a microscope over several days to weeks for the appearance of crystals.

A wide range of solvents and precipitants should be screened. Common choices for small organic molecules are listed in the table below.

Solvents (for dissolving the compound)Precipitants (for inducing crystallization)
DichloromethaneHexanes
ChloroformPentane
AcetoneDiethyl ether
AcetonitrileToluene
MethanolEthyl acetate
EthanolWater
Tetrahydrofuran (THF)Isopropanol
Dimethylformamide (DMF)Heptane
Dimethyl sulfoxide (DMSO)Cyclohexane

Chapter 3: Illuminating the Crystal - X-ray Diffraction Data Collection

Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. This is performed using a diffractometer, which directs a beam of X-rays onto the crystal and records the resulting diffraction pattern.[5]

The Experimental Workflow

The process of collecting X-ray diffraction data can be visualized as a series of sequential steps, each crucial for obtaining a high-quality dataset.

G cluster_0 Crystal Preparation and Mounting cluster_1 Data Collection on Diffractometer cluster_2 Data Processing CrystalSelection Crystal Selection under Microscope Mounting Mounting on a Goniometer Head CrystalSelection->Mounting CryoCooling Cryo-cooling in Liquid Nitrogen Mounting->CryoCooling Centering Crystal Centering in X-ray Beam CryoCooling->Centering UnitCell Unit Cell Determination Centering->UnitCell DataCollection Full Data Collection Strategy UnitCell->DataCollection Integration Integration of Reflection Intensities DataCollection->Integration Scaling Data Scaling and Merging Integration->Scaling AbsorptionCorrection Absorption Correction Scaling->AbsorptionCorrection Structure Solution Structure Solution

Caption: Workflow for X-ray Diffraction Data Collection and Processing.

Key Considerations in Data Collection
  • X-ray Source: Data can be collected using an in-house X-ray generator or at a synchrotron facility. Synchrotrons provide a much more intense X-ray beam, which is advantageous for very small or weakly diffracting crystals.

  • Cryo-crystallography: To minimize radiation damage to the crystal during data collection, it is common practice to cool the crystal to a very low temperature (typically around 100 K) in a stream of cold nitrogen gas.

  • Data Collection Strategy: A complete dataset requires collecting diffraction data over a wide range of crystal orientations. Modern diffractometers automate this process by rotating the crystal in the X-ray beam.

Chapter 4: Deciphering the Data - Structure Solution and Refinement

The diffraction pattern itself does not directly reveal the molecular structure. Instead, it contains information about the electron density distribution within the crystal. The process of converting the diffraction data into a three-dimensional model of the molecule involves two main stages: structure solution and refinement.[5]

Structure Solution: The Phase Problem

The intensities of the diffracted X-rays can be measured, but their phases cannot.[5] This is known as the "phase problem" in crystallography. For small molecules like 1,8-naphthyridin-2-one derivatives, the phases can be determined using mathematical techniques known as "direct methods."[5] These methods use statistical relationships between the intensities of the reflections to calculate a set of initial phases.

Once initial phases are obtained, an electron density map can be calculated. This map shows the distribution of electrons in the unit cell, and atoms can be located at the positions of high electron density.

Structure Refinement: Optimizing the Model

The initial model obtained from the electron density map is then refined to improve its agreement with the experimental diffraction data.[5] This is an iterative process where the positions of the atoms, their thermal vibrations, and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

The quality of the final refined structure is assessed by several factors, including the R-factor (a measure of the agreement between the observed and calculated structure factor amplitudes) and the goodness-of-fit.

Data Presentation: Crystallographic Data Table

The results of a crystal structure analysis are typically summarized in a standardized table. Below is an example of a crystallographic data table for a hypothetical 1,8-naphthyridin-2-one derivative.

ParameterValue
Crystal Data
Chemical formulaC₁₅H₁₀N₂O
Formula weight234.26
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)8.543(2), 12.123(3), 10.567(3)
α, β, γ (°)90, 105.45(1), 90
Volume (ų)1054.3(5)
Z4
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100
2θ range for data collection (°)4.5 to 55.0
Reflections collected9876
Independent reflections2415
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.123
Goodness-of-fit on F²1.05

Chapter 5: From Structure to Insight - Interpretation and Application

With a refined crystal structure in hand, the real work of extracting meaningful chemical and biological insights begins. This is where the atomic coordinates are translated into a deeper understanding of the molecule's properties and potential function.

Analysis of Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. A thorough analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide clues about its binding to a biological target. Key interactions to look for in 1,8-naphthyridin-2-one derivatives include:

  • Hydrogen Bonding: The amide-like functionality in the 2-one ring system is a potent hydrogen bond donor (N-H) and acceptor (C=O). These interactions often play a dominant role in the crystal packing.

  • π-π Stacking: The aromatic nature of the naphthyridine ring system allows for favorable π-π stacking interactions between adjacent molecules.

  • Other Weak Interactions: C-H···O and C-H···π interactions, although weaker than classical hydrogen bonds, can also contribute significantly to the overall stability of the crystal lattice.

Conformational Analysis

The crystal structure provides a precise snapshot of the molecule's conformation in the solid state. This information is invaluable for:

  • Understanding Molecular Flexibility: By comparing the conformations of different derivatives or the same molecule in different crystal forms (polymorphs), insights into the molecule's conformational flexibility can be gained.

  • Pharmacophore Modeling: The observed conformation can be used as a starting point for developing pharmacophore models, which define the essential three-dimensional features required for biological activity.

  • Docking Studies: The experimentally determined conformation can be used to validate or guide computational docking studies, which aim to predict how the molecule binds to its protein target.

Correlation with Biological Activity

The ultimate goal of structural analysis in drug discovery is to understand and improve a compound's biological activity. The crystal structure of a 1,8-naphthyridin-2-one derivative can be used to:

  • Explain Structure-Activity Relationships (SAR): By comparing the structures of active and inactive analogs, specific structural features responsible for activity can be identified. For example, the orientation of a particular substituent may be critical for forming a key hydrogen bond with the target protein.

  • Guide the Design of New Analogs: The structural insights gained can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion: The Enduring Power of X-ray Crystallography

The X-ray crystal structure analysis of 1,8-naphthyridin-2-one derivatives is a powerful and indispensable tool in modern drug discovery and development. It provides an unparalleled level of detail about the three-dimensional structure of these important molecules, offering profound insights into their chemical properties and biological function. While the process can be challenging, particularly the crystal growth stage, the rewards of a successful structure determination are immense. By integrating the principles and protocols outlined in this guide, researchers can harness the power of X-ray crystallography to accelerate the discovery and optimization of new therapeutic agents based on the versatile 1,8-naphthyridin-2-one scaffold.

References

Navigating the Solubility Landscape of 3,4-dihydro-1,8-naphthyridin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3,4-dihydro-1,8-naphthyridin-2(1H)-one in Drug Discovery

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure serves as a valuable scaffold for the design and synthesis of novel therapeutic agents.[1] As a fragment molecule, it provides a structural basis for molecular linking, expansion, and modification in the quest for new drug candidates.[1] The journey from a promising fragment to a viable drug candidate is fraught with challenges, with solubility being a critical hurdle that can dictate the success or failure of a compound. Poor solubility can lead to unpredictable results in in vitro assays, hinder bioavailability, and create significant formulation challenges.[3][4]

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in the pharmaceutical industry for compound storage and high-throughput screening due to its ability to dissolve a vast array of organic molecules.[5][6] Understanding the solubility of this compound in DMSO is paramount for its effective utilization in drug discovery pipelines. This guide will delve into the theoretical and practical aspects of determining this crucial physicochemical property.

The Duality of Solubility: Kinetic vs. Thermodynamic Assessment

In the realm of drug discovery, solubility is not a singular concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3][7]

  • Kinetic Solubility: This is a high-throughput method often employed in the early stages of drug discovery.[3][8] It measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[3][7] This method is prone to generating supersaturated solutions, which can provide an overestimation of the true solubility.[9] Nevertheless, its speed and suitability for automation make it an invaluable tool for initial screening of large compound libraries.[3]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this measurement reflects the true saturation point of a compound in a solvent at equilibrium.[4][7][10] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7][11] While more time-consuming and requiring more material, thermodynamic solubility provides a more accurate and reliable measure, which is critical for lead optimization and formulation development.[3][10]

The choice between these two assays depends on the stage of drug development and the specific questions being addressed.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Key properties to consider include:

  • Polarity: The presence of nitrogen and oxygen atoms in the naphthyridine ring system, along with the lactam functionality, imparts polarity to the molecule. This suggests a preference for polar solvents.

  • Hydrogen Bonding: The secondary amine and the carbonyl group in the lactam ring can act as hydrogen bond donors and acceptors, respectively. Solvents capable of hydrogen bonding, such as alcohols and water, are likely to be effective.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound plays a significant role in solubility. A more stable crystal form will generally have lower solubility.[12][13]

Given these characteristics, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents.

Experimental Determination of Solubility: Protocols and Methodologies

The following sections provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This protocol outlines a typical high-throughput kinetic solubility assay using HPLC for quantification.

Objective: To rapidly assess the apparent solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Automated liquid handler (optional)

  • Plate shaker

  • Filtration plate (e.g., Millipore MultiScreen)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

Kinetic_Solubility_Workflow A Prepare 10 mM stock solution in DMSO B Serially dilute in 96-well plate with DMSO A->B C Add PBS to each well (final DMSO conc. ~1-2%) B->C D Incubate and shake (e.g., 1-2 hours at RT) C->D E Filter to remove precipitate D->E F Analyze filtrate by HPLC-UV E->F G Quantify against calibration curve F->G Thermodynamic_Solubility_Workflow A Add excess solid compound to solvent in vial B Equilibrate with shaking (24-72 hours at controlled temp) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.45 µm filter C->D E Dilute filtered solution D->E F Analyze by HPLC-UV or UV-Vis E->F G Calculate solubility from concentration F->G

References

An In-Depth Technical Guide to the pH Stability of the 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active molecules. Its unique structural features, combining a lactam moiety with a dihydropyridine ring, make it a versatile building block in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas.[1] As with any potential drug candidate, a thorough understanding of its chemical stability is paramount for successful drug development. This is because the stability of a molecule can significantly impact its shelf-life, formulation, and ultimately, its safety and efficacy.[2]

This technical guide provides a comprehensive overview of the stability of the this compound scaffold under various pH conditions. As a Senior Application Scientist, this document is designed to offer both theoretical insights and practical, field-proven experimental protocols for researchers, scientists, and drug development professionals. We will delve into the postulated degradation pathways of this scaffold, provide detailed methodologies for assessing its stability, and discuss the interpretation of the resulting data. The aim is to equip you with the necessary knowledge to confidently evaluate the stability of your own this compound derivatives.

Postulated Degradation Pathways

The this compound scaffold contains two key functional groups that are susceptible to pH-dependent degradation: a cyclic amide (lactam) and a dihydropyridine ring. Understanding the potential degradation pathways of these moieties is crucial for designing robust stability studies and for interpreting the resulting data.

Lactam Hydrolysis

The six-membered lactam ring is a major site of potential degradation. Both acid and base-catalyzed hydrolysis of the amide bond can occur, leading to ring-opening.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate.[3][4] Subsequent proton transfer and elimination of the amine result in the cleavage of the lactam ring to form an amino acid derivative.

Caption: Proposed acid-catalyzed hydrolysis of the lactam ring.

Base-Catalyzed Hydrolysis

In basic media, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of the lactam.[5] This also forms a tetrahedral intermediate, which then collapses to cleave the amide bond, yielding the carboxylate and amine functionalities of the ring-opened product.

Caption: Proposed base-catalyzed hydrolysis of the lactam ring.

Dihydropyridine Ring Stability

The dihydropyridine ring is generally susceptible to oxidation to the corresponding aromatic pyridine derivative. While this is often a metabolic transformation, it can also be influenced by pH and the presence of oxidizing agents. Additionally, under strongly acidic conditions, recyclization or rearrangement of the dihydropyridine ring has been reported for some derivatives.[6]

Experimental Design for pH Stability Assessment

A forced degradation study is a systematic approach to evaluate the intrinsic stability of a drug substance by subjecting it to stress conditions that are more severe than accelerated stability testing.[7] This allows for the identification of potential degradation products and the development of stability-indicating analytical methods.

Materials and Reagents
  • This compound scaffold

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffers (pH 3, 5, 7, 9, 11)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • HPLC system with UV or PDA detector

  • LC-MS system

  • NMR spectrometer

Experimental Workflow

The following workflow provides a robust framework for assessing the pH stability of the this compound scaffold.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) incubation Incubate Samples at Different pH and Time Points (e.g., 40°C or 60°C) prep_stock->incubation prep_ph Prepare pH Solutions (HCl, NaOH, Buffers) prep_ph->incubation hplc_analysis HPLC Analysis (Quantify Parent and Degradants) incubation->hplc_analysis lcms_analysis LC-MS Analysis (Identify Degradant Masses) hplc_analysis->lcms_analysis data_analysis Calculate % Degradation Determine Degradation Kinetics Propose Degradation Pathways hplc_analysis->data_analysis nmr_analysis NMR Analysis (Structure Elucidation of Major Degradants) lcms_analysis->nmr_analysis lcms_analysis->data_analysis nmr_analysis->data_analysis

Caption: Experimental workflow for pH stability assessment.

Detailed Experimental Protocols
Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of the this compound scaffold at a concentration of 1 mg/mL in a suitable organic solvent such as acetonitrile or methanol.

  • Working Solutions: For each pH condition, add a known volume of the stock solution to a volumetric flask and dilute with the appropriate acidic, basic, or buffer solution to a final concentration of approximately 100 µg/mL. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the pH and reaction kinetics.

Forced Degradation Protocol
  • Prepare a set of working solutions at the following pH values: 1 (0.1 M HCl), 3, 5, 7 (neutral), 9, 11, and 13 (0.1 M NaOH).

  • For each pH, prepare multiple aliquots for different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Incubate the samples at a controlled temperature, for example, 40°C or 60°C, to accelerate degradation.[8]

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.

  • Store the samples at a low temperature (e.g., 4°C) to quench the degradation reaction before analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[2]

Primary Stability-Indicating Method (HPLC-UV/PDA)
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a PDA detector is highly recommended to assess peak purity).[9]

Peak Purity and Identification of Degradants (LC-MS)
  • Utilize an LC-MS system with the same chromatographic conditions as the HPLC method to obtain mass information for the parent compound and any new peaks that appear in the chromatograms of the stressed samples.[10][11]

  • High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the degradation products.[12]

Structure Elucidation of Major Degradants (NMR)
  • If a degradation product is formed at a significant level (e.g., >1%), it may be necessary to isolate it for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

  • Techniques such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC will be instrumental in determining the chemical structure of the degradants.[16]

Data Analysis and Interpretation

The data obtained from the HPLC analysis should be used to determine the stability of the this compound scaffold at each pH.

Quantitative Data Summary
pHIncubation Time (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
1 0100.00.00.00.0
2
4
8
24
48
7 0100.00.00.00.0
2
4
8
24
48
13 0100.00.00.00.0
2
4
8
24
48

This table should be populated with the experimental data.

Interpretation of Results
  • Stability Profile: By plotting the percentage of the parent compound remaining against time for each pH, a stability profile can be generated. This will clearly indicate the pH conditions under which the scaffold is most and least stable.

  • Degradation Kinetics: For conditions where significant degradation is observed, the data can be used to determine the order of the degradation reaction (e.g., zero-order or first-order kinetics).

  • Degradation Pathway Elucidation: The combination of LC-MS and NMR data for the degradation products will allow for the proposal of a detailed degradation pathway.[17] This information is invaluable for understanding the chemical liabilities of the scaffold and can guide future medicinal chemistry efforts to design more stable analogues.

Conclusion

A thorough understanding of the pH stability of the this compound scaffold is a critical component of the drug discovery and development process. The experimental framework and analytical methodologies outlined in this guide provide a robust approach to systematically evaluate the intrinsic stability of this important heterocyclic core. By identifying potential degradation pathways and understanding the kinetics of degradation, researchers can make informed decisions regarding formulation, storage, and the design of next-generation analogues with improved stability profiles.

References

A Technical Guide to the Synthesis of Novel 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principal synthetic strategies for this valuable heterocyclic system. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic route, offering field-proven insights into the causality behind experimental choices. Classical methods such as the Friedländer annulation and Knorr-type condensations are discussed alongside modern, efficient approaches including intramolecular inverse-electron-demand Diels-Alder reactions. Each methodology is presented with detailed, step-by-step protocols, quantitative data, and visual aids to ensure scientific integrity and practical applicability.

Introduction: The Significance of the this compound Scaffold

The 1,8-naphthyridine framework and its derivatives have garnered significant attention from the scientific community due to their wide-ranging pharmacological properties.[1] These compounds are recognized for their potential in treating a variety of conditions, including neurodegenerative and immunomodulatory disorders, as well as their anti-HIV, antidepressant, and antioxidant properties.[1] The partially saturated this compound core, in particular, serves as a crucial building block in the development of novel therapeutic agents.[2][3] Its unique structural features allow for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activities. This guide will explore the key synthetic pathways to access this important class of molecules, providing the foundational knowledge for the rational design and synthesis of new derivatives.

Classical Synthetic Strategies: Building the Core Framework

Traditional methods for the synthesis of the 1,8-naphthyridine ring system have been the bedrock of research in this area for decades. While sometimes limited by harsh conditions or moderate yields, these approaches offer versatility and are often the most direct routes for certain substitution patterns.

The Friedländer Annulation: A Cornerstone of Naphthyridine Synthesis

The Friedländer synthesis is a classic and widely employed method for the construction of quinolines and their aza-analogs, including 1,8-naphthyridines. The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing a reactive α-methylene group, typically under acidic or basic catalysis.[4]

Causality of Experimental Choices: The choice of catalyst is critical in the Friedländer reaction. Basic catalysts, such as potassium hydroxide or more recently, green catalysts like choline hydroxide, facilitate the deprotonation of the α-methylene compound to form an enolate, which is the key nucleophile.[2] Acidic catalysts, on the other hand, activate the carbonyl group of the aldehyde towards nucleophilic attack. The selection between acidic and basic conditions often depends on the stability and reactivity of the specific substrates being used. Solvent-free conditions, such as grinding, have also been shown to be effective and environmentally benign, often leading to shorter reaction times and higher yields.[4]

Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Friedländer synthesis proceeds through an initial aldol-type condensation between the enolate of the active methylene compound and the 2-aminopyridine-3-carbaldehyde. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring.

Friedlander_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde Aldol Aldol Condensation 2-Aminopyridine-3-carbaldehyde->Aldol Active Methylene Compound Active Methylene Compound Enolate Enolate Formation Active Methylene Compound->Enolate Base Enolate->Aldol Attack on Aldehyde Cyclization Intramolecular Cyclization Aldol->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Derivative Dehydration->Product

Caption: Generalized workflow of the Friedländer Annulation.

Experimental Protocol: Green Synthesis using Choline Hydroxide [2]

  • Reactant Preparation: In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 mmol) and the desired active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol).

  • Solvent and Catalyst Addition: Add water (5 mL) to the flask and initiate stirring. Introduce choline hydroxide (1 mol%) to the reaction mixture.

  • Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere. Heat the reaction mixture to 50°C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Upon completion, allow the mixture to cool to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

EntryActive Methylene CompoundProductYield (%)Reference
1Ethyl acetoacetateEthyl 2-methyl-1,8-naphthyridine-3-carboxylate>90[2]
2Acetylacetone3-Acetyl-2-methyl-1,8-naphthyridine>90[2]
3Cyclohexanone1,2,3,4-Tetrahydroacridine-9-carbaldehyde>90[2]
Knorr-type and Skraup Syntheses: Alternative Classical Routes

While the Friedländer synthesis is highly versatile, other classical methods like the Knorr and Skraup syntheses offer alternative pathways to the 1,8-naphthyridine core, particularly for specific substitution patterns.

Knorr Synthesis: The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[5] A variation of this, the Knorr quinoline synthesis, can be adapted for 1,8-naphthyridines, typically involving the cyclization of a β-ketoamide derivative of an aminopyridine.

Skraup Synthesis: The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6] This reaction can be adapted for the synthesis of 1,8-naphthyridines by using an aminopyridine as the starting material. The reaction is notoriously vigorous, but modifications have been developed to moderate its reactivity.[6]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridines (Adaptable for 1,8-isomers) [7]

  • Reactant Mixture: In a flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of the aminopyridine (e.g., 3-aminopyridine for 1,5-naphthyridine), glycerol, and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Heating: Heat the mixture carefully. The reaction is exothermic and may require initial cooling before controlled heating to maintain a steady reflux.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.

  • Purification: The crude product is then purified by distillation or chromatography.

Modern Synthetic Approaches: Efficiency and Diversity

In recent years, the development of novel synthetic methodologies has provided more efficient, versatile, and often milder routes to polysubstituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful tool in heterocyclic synthesis, involving the cycloaddition of an electron-poor diene with an electron-rich dienophile.[8][9] For the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, an intramolecular approach is particularly effective, where the diene (a 1,2,4-triazine) and the dienophile (an alkyne) are tethered together.[8][9]

Causality of Experimental Choices: Microwave irradiation is often employed to accelerate the IEDDA reaction, significantly reducing reaction times from hours to minutes.[8][9] The choice of solvent is also important, with high-boiling point solvents like chlorobenzene being suitable for the high temperatures often required. The tether connecting the diene and dienophile plays a crucial role in controlling the regioselectivity of the intramolecular cyclization.

Reaction Mechanism: The reaction proceeds via an intramolecular [4+2] cycloaddition of the electron-poor 1,2,4-triazine with the tethered alkyne. This is followed by a retro-Diels-Alder reaction, leading to the extrusion of dinitrogen and the formation of the dihydropyridine ring, which then tautomerizes to the more stable naphthyridinone.

IEDDA_Workflow Start Tethered 1,2,4-Triazine and Alkyne Microwave Microwave Irradiation Start->Microwave Cycloaddition Intramolecular [4+2] Cycloaddition Microwave->Cycloaddition RetroDA Retro-Diels-Alder (N2 extrusion) Cycloaddition->RetroDA Tautomerization Tautomerization RetroDA->Tautomerization Product This compound Tautomerization->Product

Caption: Experimental workflow for the IEDDA synthesis.

Experimental Protocol: Microwave-Assisted IEDDA Synthesis [8][9]

  • Precursor Synthesis: Synthesize the N-substituted N-triazinylpent-4-ynamide precursor by coupling the appropriate amine with pent-4-ynoic acid, followed by reaction with a suitable 1,2,4-triazine derivative.[9]

  • Reaction Setup: Dissolve the precursor (0.30 mmol) in chlorobenzene (2 mL) in a microwave-safe vial.

  • Microwave Irradiation: Heat the reaction mixture to 220 °C under microwave irradiation for 1 hour.

  • Purification: After cooling, the reaction mixture is directly purified by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield the desired this compound derivative.

EntrySubstituent (R)ProductYield (%)Reference
1Benzyl1-Benzyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one79[8][9]
2Isopropyl1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one93[8][9][10]
3Phenyl1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one98[8][9][10]

Spectroscopic Data for 1-Isopropyl-7-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: [10]

  • ¹H NMR (250 MHz, CDCl₃) δ: 8.02 (dd, J = 6.6 Hz, J' = 1.4 Hz, 2H), 7.37-7.50 (m, 5H), 5.35-5.47 (m, 1H), 2.85 (dd, J = 8.2 Hz, J' = 5.6 Hz, 2H), 2.66 (dd, J = 8.2 Hz, J' = 5.6 Hz, 2H), 1.61 (d, J = 6.9 Hz, 6H).

  • ¹³C NMR (62.5 MHz, CDCl₃) δ: 171.4 (C), 153.6 (C), 152.5 (C), 139.0 (C), 136.3 (CH), 129.0 (CH), 128.8 (2CH), 126.6 (2CH), 120.5 (C), 114.4 (CH), 46.0 (CH), 32.8 (CH₂), 24.1 (CH₂), 20.2 (2CH₃).

  • IR (KBr) cm⁻¹: 1665.

  • m/z (M+1): 267.

Conclusion and Future Perspectives

The synthesis of this compound derivatives continues to be an active area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. This guide has provided a detailed overview of both classical and modern synthetic strategies, emphasizing the rationale behind methodological choices. The Friedländer annulation remains a robust and reliable method, with recent advancements in green chemistry making it more environmentally friendly. For the synthesis of highly substituted and diverse libraries of compounds, the intramolecular inverse-electron-demand Diels-Alder reaction offers a powerful and efficient alternative.

Future research in this field will likely focus on the development of even more efficient and stereoselective synthetic methods. The exploration of novel catalytic systems, including photoredox and enzymatic catalysis, could open up new avenues for the construction of these complex molecules. Furthermore, the application of flow chemistry techniques may enable the scalable and automated synthesis of this compound libraries for high-throughput screening in drug discovery programs. The insights and protocols detailed in this guide provide a solid foundation for researchers to build upon in their quest for the next generation of naphthyridinone-based therapeutics.

References

Methodological & Application

Application Notes & Protocols: Leveraging the 3,4-dihydro-1,8-naphthyridin-2(1H)-one Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments and Privileged Scaffolds

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD begins with a focused exploration of chemical space using small, low-complexity molecules, or "fragments".[1] These fragments, typically adhering to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP < 3), are more likely to find complementary binding pockets on a biological target due to their reduced size and complexity.[1][3] While their initial binding affinity is often weak (in the high micromolar to millimolar range), the information gleaned from these interactions is invaluable.[2][4] The small size and high ligand efficiency of fragment hits provide an optimal starting point for rational, structure-guided evolution into potent and drug-like leads.[5]

Within this paradigm, the concept of the "privileged scaffold" is particularly compelling. These are molecular frameworks that are repeatedly found in biologically active compounds, demonstrating an inherent capacity to interact with diverse protein targets. The 1,8-naphthyridine core is one such scaffold, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[6][7][8][9] This guide focuses on a specific, versatile iteration of this core: 3,4-dihydro-1,8-naphthyridin-2(1H)-one . We will detail its application as a foundational fragment for FBDD campaigns, providing the scientific rationale and detailed protocols for its successful implementation.

The this compound Fragment: A Profile

The this compound scaffold is an exceptional starting point for FBDD. Its rigid, bicyclic structure reduces the entropic penalty upon binding, while its inherent chemical features provide a rich platform for interaction and subsequent chemical elaboration.

Key Structural Features:

  • Lactam Moiety: Presents a distinct hydrogen bond donor (N-H) and acceptor (C=O), providing clear anchor points for protein interaction.

  • Aromatic Pyridine Ring: Offers potential for π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Defined Vectors for Growth: The scaffold possesses multiple, chemically distinct positions (e.g., the N1-position, the aromatic ring) that serve as handles for synthetic modification, allowing for controlled "fragment growing" into adjacent binding pockets.

Physicochemical Properties and "Rule of Three" Compliance

The core scaffold aligns perfectly with the guiding principles of fragment design. This compliance ensures high aqueous solubility, which is critical for the high screening concentrations required in FBDD, and provides ample room for property expansion during the lead optimization phase.

PropertyThis compound"Rule of Three" Guideline[3]
Molecular Weight 148.16 g/mol [10][11]≤ 300
cLogP ~ -0.2 (Calculated)≤ 3
Hydrogen Bond Donors 1 (Amide N-H)≤ 3
Hydrogen Bond Acceptors 1 (Amide C=O)≤ 3
Rotatable Bonds 0≤ 3

FBDD Workflow Using the Naphthyridinone Scaffold

A successful FBDD campaign is a multi-stage process that begins with screening and culminates in a validated, evolvable hit. The diagram below outlines a typical workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead A Fragment Library Curation (Naphthyridinone Analogs) B Primary Biophysical Screen (e.g., NMR, SPR, DSF) A->B Screening C Hit Confirmation & Orthogonal Validation B->C Triage D Structural Biology (X-ray Crystallography, Cryo-EM) C->D Characterization E Fragment Evolution (Growing, Linking) D->E Structure-Guided Design F Lead Optimization (Potency, ADME) E->F Medicinal Chemistry

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Application Notes: From Library to Lead

Fragment Library Design & Synthesis

The power of this scaffold lies in its synthetic tractability. A small, diverse library of analogs should be prepared to explore the target's binding site.

  • Rationale: Even minor substitutions can significantly alter binding modes and affinities. Creating a focused library around a privileged scaffold increases the probability of identifying a high-quality hit.

  • Synthetic Approaches:

    • Inverse Electron-Demand Diels-Alder Reactions: Microwave-activated reactions provide an efficient route to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, allowing for diversity at multiple positions.[12]

    • Buchwald-Hartwig Cross-Coupling: This reaction is effective for creating N-substituted derivatives, enabling exploration of vectors pointing from the N1 position of the lactam.[13]

    • Substitution on the Aromatic Ring: Halogenated intermediates (e.g., 6-Bromo-3,4-dihydro-1H-[6][13]naphthyridin-2-one[14]) can be used as starting points for further functionalization via cross-coupling reactions.

Primary Biophysical Screening: Finding the Binders

Because fragments bind weakly, highly sensitive biophysical techniques are required for initial screening.[2][4][5] The choice of method depends on the nature of the target protein and available resources.

TechniquePrincipleThroughputStrengthsWeaknesses
NMR Spectroscopy Detects binding by observing changes in the NMR spectrum of the protein or ligand upon complex formation (e.g., STD, WaterLOGSY).[5][15]MediumHighly robust, detects weak binding, provides structural information on the binding epitope.[5]Requires large amounts of protein, lower throughput.
Surface Plasmon Resonance (SPR) Measures changes in refractive index when fragments in solution bind to a target immobilized on a sensor chip.[5]HighReal-time kinetics (kon, koff), high sensitivity, requires less protein than NMR.[5]Requires protein immobilization, can be prone to artifacts.
Differential Scanning Fluorimetry (DSF) Monitors the thermal unfolding of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[5]Very HighSimple, rapid, low protein consumption, no immobilization needed.Indirect assay, prone to false positives/negatives.
X-ray Crystallography Soaking protein crystals in high-concentration fragment solutions to directly visualize the binding pose.[4][15]LowProvides high-resolution 3D structural data of the binding mode, the "gold standard" for structure-based design.[4]Requires a well-diffracting crystal system, can be laborious.
Hit Validation and Characterization

A "hit" from a primary screen must be rigorously validated.

  • Causality: The goal is to confirm that the observed signal is due to a specific, reversible binding event and not an artifact like aggregation or protein denaturation.

  • Orthogonal Methods: A hit identified by DSF, for example, should be confirmed with a different technique like SPR or NMR. This cross-validation builds confidence in the hit.

  • Ligand Efficiency (LE): Once affinity (Kd) is confirmed, LE is calculated to quantify the binding efficiency per heavy atom. It is a critical metric for prioritizing fragments for follow-up.

    • Formula: LE = (–RT ln Kd) / Nheavy

    • A good fragment hit typically has an LE of ≥ 0.3.

Fragment-to-Lead Evolution: Structure-Guided Design

With a validated, structurally characterized naphthyridinone hit, the next phase is to rationally increase potency.

Fragment_Evolution cluster_0 Fragment Hit cluster_1 Evolution Strategies start This compound Binds to Target Pocket A grow grow start:f0->grow:f0 Growing link link start:f0->link:f0 Linking

Caption: Key strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This is the most common strategy. Using the 3D structure of the fragment-protein complex, medicinal chemists design and synthesize new analogs where substituents are added to the naphthyridinone core. These new groups are designed to form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with an adjacent pocket on the protein surface, thereby increasing affinity. The N1 and C5/C6 positions are excellent vectors for this strategy.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together. The resulting larger molecule can exhibit a dramatic increase in affinity and selectivity, benefiting from the avidity effect.

Protocols: Methodologies in Practice

Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

Objective: To rapidly screen a library of this compound analogs for their ability to thermally stabilize a target protein.

Materials:

  • Target protein (≥95% purity) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment library (100 mM stocks in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-time PCR instrument capable of performing a thermal melt curve.

Methodology:

  • Reagent Preparation:

    • Prepare a master mix of protein and dye. For a 20 µL final reaction volume, combine:

      • 17.8 µL of buffer

      • 2.0 µL of protein stock (for a final concentration of 2 µM)

      • 0.2 µL of 100x SYPRO Orange dye (diluted from 5000x stock)

    • Causality Note: The final DMSO concentration should be kept low and constant (e.g., <1%) across all wells to avoid artifacts affecting protein stability.

  • Plate Setup:

    • Using a liquid handler or manual pipette, add 19.8 µL of the protein/dye master mix to each well of the qPCR plate.

    • Add 0.2 µL of each fragment stock solution to its designated well for a final fragment concentration of 1 mM.

    • Controls are critical:

      • Positive Control: A known binder/ligand (if available).

      • Negative Control (Apo): Add 0.2 µL of pure DMSO. This establishes the baseline Tm of the protein.

  • Execution:

    • Seal the plate securely. Centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in the qPCR instrument.

    • Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, collecting fluorescence data at each interval.

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Calculate the first derivative of each curve. The peak of the derivative corresponds to the melting temperature (Tm).

    • A "hit" is defined as a fragment that causes a significant positive shift in Tm (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.

Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Objective: To confirm the binding of hits from the primary screen and determine their binding affinity (Kd).

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein in a low-salt buffer (e.g., 10 mM Sodium Acetate, pH 5.0) for immobilization.

  • Running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO, pH 7.5).

  • Fragment hits, prepared as a dilution series in running buffer (e.g., 1000 µM down to 15.6 µM).

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (at ~50 µg/mL) over the activated surface until the desired immobilization level is reached (~10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.

    • Self-Validation: One flow cell should be left as a reference, activated and deactivated without protein immobilization, to allow for subtraction of bulk refractive index changes.

  • Binding Analysis:

    • Equilibrate the entire system with running buffer until a stable baseline is achieved.

    • Perform a kinetic titration or single-cycle kinetics experiment. Inject the fragment dilution series over both the target and reference flow cells, starting with the lowest concentration.

    • Include several buffer-only (blank) injections throughout the run for double referencing.

  • Data Processing and Analysis:

    • Process the raw data by subtracting the reference flow cell signal and then the average of the blank injections. This corrected data is the "sensorgram."

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • The software will calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • A confirmed hit will show concentration-dependent binding and fit well to the binding model, yielding a reproducible KD value.

Conclusion

The this compound scaffold represents a highly valuable starting point for fragment-based drug discovery. Its compliance with the "Rule of Three," combined with its documented biological relevance and synthetic accessibility, makes it an ideal core for building high-quality fragment libraries. By employing sensitive biophysical screening techniques and a rational, structure-guided approach to hit evolution, researchers can effectively leverage this privileged scaffold to discover novel lead compounds for a wide range of challenging biological targets.

References

high-throughput screening of 1,8-naphthyridine derivatives for anticancer activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 1,8-Naphthyridine Derivatives for Anticancer Activity

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) cascade to identify and characterize novel 1,8-naphthyridine derivatives with anticancer potential. The protocols and workflows detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, actionable data.

Introduction: The Rationale for Targeting the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for a wide array of biological activities, including potent anticancer effects.[1][2][3] Its rigid, planar structure and hydrogen bonding capabilities allow it to interact with various biological targets implicated in oncogenesis. Several derivatives have demonstrated efficacy by targeting key cellular machinery such as DNA topoisomerase, receptor tyrosine kinases (e.g., EGFR), and Poly(ADP-ribose) polymerase (PARP).[1][4][5] For instance, the 1,8-naphthyridine-based compound SNS-595 entered clinical trials, underscoring the therapeutic promise of this chemical class.[6]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological pathway.[7][8][9] A successful HTS campaign relies on the development of robust, miniaturized assays that are both sensitive and reproducible.[8] This guide outlines a multi-stage screening strategy, beginning with a primary cell viability screen to identify cytotoxic compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.

The High-Throughput Screening (HTS) Workflow

A well-designed HTS workflow systematically funnels a large library of compounds down to a small number of validated leads. The process is sequential, with each stage increasing in complexity and providing deeper biological insight. This ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Triage & Confirmation cluster_3 Secondary & Tertiary Assays cluster_4 Outcome Compound_Library 1,8-Naphthyridine Derivative Library Plate_Prep Assay-Ready Plates (384-well format) Compound_Library->Plate_Prep Acoustic Dispensing Primary_Assay Single-Concentration Cell Viability Assay (e.g., CellTiter-Glo®) Plate_Prep->Primary_Assay Cell Seeding & Incubation Hit_ID Identify Primary Hits (e.g., >50% inhibition) Primary_Assay->Hit_ID Data Analysis Dose_Response IC50 Determination (10-point dose curve) Hit_ID->Dose_Response Hit Picking Apoptosis_Assay Apoptosis Assay (Caspase-Glo® 3/7) Dose_Response->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle_Assay Mechanism_Assay Target-Specific Assays (e.g., Kinase, PARP) Apoptosis_Assay->Mechanism_Assay Cell_Cycle_Assay->Mechanism_Assay Lead_Compound Validated Lead Compound Mechanism_Assay->Lead_Compound

Caption: High-level workflow for anticancer drug discovery using 1,8-naphthyridine derivatives.

Primary Screening: Assessing Cytotoxicity and Cell Viability

The initial goal is to cast a wide net to identify any compounds within the library that exhibit cytotoxic or cytostatic effects against a chosen cancer cell line. The assay must be rapid, cost-effective, and amenable to automation in 384- or 1536-well formats.

Rationale for Assay Selection: CellTiter-Glo® vs. MTT

Two common methods for assessing cell viability are the MTT assay and ATP-based luminescence assays like CellTiter-Glo®.

  • MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] While widely used, it requires a final solubilization step, adding time and a potential source of error to the workflow.[11][12]

  • CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, the universal energy currency of metabolically active cells.[13] The assay reagent lyses cells and provides the substrate for a thermostable luciferase, generating a luminescent signal proportional to the amount of ATP present.[14] Its primary advantage in HTS is the simple "add-mix-measure" protocol, which reduces pipetting steps and is highly amenable to automation.[13][15] The "glow-type" signal is stable for hours, providing flexibility in plate reading.[16]

For a primary HTS campaign, the CellTiter-Glo® assay is recommended due to its superior speed, simplicity, and sensitivity.

Protocol: Primary HTS with CellTiter-Glo®

This protocol is designed for a 384-well plate format.

Materials:

  • Selected cancer cell line (e.g., MCF-7, K-562, PA-1, MIAPaCa)[6][17][18][19]

  • Complete cell culture medium

  • Opaque-walled 384-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Acoustic liquid handler or pin tool for compound transfer

  • Multichannel pipette or automated liquid dispenser

  • Plate luminometer

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense a precise, low-nanoliter volume of each 1,8-naphthyridine derivative (typically from a 10 mM DMSO stock) into the wells of a 384-well opaque-walled plate to achieve a final screening concentration (e.g., 10 µM).

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Dilute the cell suspension to the predetermined optimal seeding density (e.g., 1,000-5,000 cells/well).

    • Using an automated dispenser, add 25 µL of the cell suspension to each well containing the pre-plated compounds.

    • Include control wells:

      • Vehicle Control: Cells with DMSO only (represents 0% inhibition).

      • Positive Control: Cells with a known cytotoxic agent like Staurosporine (represents 100% inhibition).

      • Background Control: Medium without cells (for background luminescence subtraction).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the assay plates to room temperature for approximately 30 minutes.[14][15][20]

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent to each well.[14]

  • Lysis and Signal Stabilization:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15][20]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15][20]

  • Data Acquisition: Read the luminescence using a plate luminometer.

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen (e.g., those causing >50% reduction in cell viability) must be confirmed. This step eliminates false positives and characterizes the potency of the confirmed hits by determining their half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination
  • Prepare Serial Dilutions: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Compound Plating: Plate the serial dilutions into a 384-well plate.

  • Assay Execution: Repeat the cell seeding, incubation, and CellTiter-Glo® measurement steps as described in the primary screening protocol (Section 3.2).

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to calculate the IC₅₀ value.

Data Presentation: Sample IC₅₀ Table
Compound IDStructureIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. K-562IC₅₀ (µM) vs. PA-1
NAPH-001[Image/Structure]1.5 ± 0.23.2 ± 0.50.9 ± 0.1
NAPH-002[Image/Structure]> 50> 50> 50
NAPH-047[Image/Structure]5.6 ± 0.70.77 ± 0.098.1 ± 1.1
Staurosporine[Reference Cmpd]0.01 ± 0.0020.008 ± 0.0010.015 ± 0.003

Secondary Assays: Elucidating the Mechanism of Action

Confirmed hits are advanced to secondary assays to understand how they are killing cancer cells. Common mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction

Apoptosis is a key mechanism for many anticancer drugs. A hallmark of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[21]

Apoptosis_Pathway Compound 1,8-Naphthyridine Derivative (Hit) Cell Cancer Cell Compound->Cell Inhibits Survival Signals Mito Mitochondrial Perturbation Cell->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

References

Application Notes and Protocols: Developing 3,4-Dihydro-1,8-naphthyridin-2(1H)-one as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,8-Naphthyridinone Scaffold in Kinase Inhibition

The 1,8-naphthyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A key area of interest is its application as a scaffold for the development of potent and selective kinase inhibitors.[2] Kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[4][5]

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one substructure, in particular, offers a versatile three-dimensional framework that can be strategically functionalized to target the ATP-binding site of various kinases.[6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the discovery of novel kinase inhibitors. We will delve into synthetic strategies, provide detailed experimental protocols for biological evaluation, and discuss the rationale behind experimental design.

Synthetic Strategies: Accessing the this compound Core

A robust and flexible synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. One efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones is through a microwave-activated intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[7] This approach allows for the introduction of diversity at various positions of the naphthyridinone core.

Protocol 1: Microwave-Assisted Synthesis of 1-Substituted 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones[7]

This protocol outlines a two-step process starting from a 1,2,4-triazine precursor.

Step 1: Synthesis of the Alkyne-Tethered Triazine Precursor

  • Coupling Reaction: To a solution of 3-(azidomethyl)-1,2,4-triazine in a suitable solvent (e.g., THF/water), add a terminal alkyne bearing the desired R1 substituent, copper(II) sulfate pentahydrate, and sodium ascorbate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the alkyne-tethered triazine.

Step 2: Intramolecular IEDDA Reaction

  • Microwave Irradiation: Dissolve the alkyne-tethered triazine from Step 1 in a high-boiling point solvent (e.g., chlorobenzene) in a microwave-safe vessel.

  • Reaction Conditions: Irradiate the mixture in a microwave reactor at a high temperature (e.g., 220 °C) for a specified time (e.g., 1 hour).

  • Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired 1-substituted this compound.

Causality behind Experimental Choices:

  • Microwave Irradiation: The use of microwave heating significantly accelerates the IEDDA reaction, reducing reaction times from hours or days to minutes or a few hours, and often improves yields by minimizing side product formation.[7]

  • Inverse Electron-Demand Diels-Alder Reaction: This powerful cycloaddition strategy allows for the efficient construction of the pyridone ring of the naphthyridinone core from an electron-deficient triazine and an electron-rich alkyne.[7]

dot

Caption: Synthetic workflow for 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol is a general guideline and should be optimized for the specific kinase of interest.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase enzyme to each well.

    • Add the kinase substrate to each well.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Trustworthiness of the Protocol: This assay directly measures the enzymatic activity of the kinase, providing a direct readout of inhibition. The inclusion of positive and negative controls ensures the validity of the results.

Protocol 3: Cellular Assay for Target Engagement and Pathway Inhibition (Example: mTOR Pathway)

Cellular assays are essential to confirm that a compound can penetrate the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.

Materials:

  • Cancer cell line with a known dependence on the target kinase pathway (e.g., a PTEN-null cell line for PI3K/mTOR inhibitors).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer.

  • Antibodies for Western blotting (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K, anti-S6K).

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Expertise and Experience: The choice of cell line is critical. Using a cell line with a known genetic alteration that activates the target pathway (e.g., PTEN-null for the PI3K/mTOR pathway) provides a clear and robust system to measure target engagement and downstream inhibition.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological assays will guide the SAR studies. The goal is to identify which substitutions on the this compound scaffold are critical for potency and selectivity.

Key Considerations for SAR:

  • N1-Substitution: Modifications at the N1 position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the kinase active site.

  • C5- and C7-Substitutions: These positions are often key for establishing interactions within the ATP-binding pocket. Aromatic or heteroaromatic groups at these positions can engage in hydrogen bonding and hydrophobic interactions.

  • Stereochemistry: If chiral centers are present, it is crucial to separate and test the individual enantiomers, as biological activity is often stereospecific.

Case Study: Benzonaphthyridinone as a Scaffold for mTOR Inhibitors

A notable example of a related scaffold is the tricyclic benzonaphthyridinone core, which led to the discovery of Torin1, a highly potent and selective mTOR inhibitor. This compound demonstrated low nanomolar inhibition of mTORC1 and mTORC2 in cellular assays.[8] The development of Torin1 highlights the potential of the broader naphthyridinone class in targeting challenging kinases.

Table 1: Example Kinase Inhibitory Data for Naphthyridinone Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Torin1 mTOR2 (cellular p-S6K)[8]
Compound A p38α380
Compound B PI3Kβ4
Compound C PI3Kδ12

This table summarizes the inhibitory activities of representative compounds from the broader naphthyridinone class, demonstrating the potential of this scaffold to target various kinases with high potency.

Illustrative Signaling Pathway: The PI3K/Akt/mTOR Pathway

Many kinase inhibitors, including those based on the naphthyridinone scaffold, target key nodes in signaling pathways that are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

dot

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Naphthyridinone This compound Inhibitor Naphthyridinone->PI3K Naphthyridinone->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the generation of diverse chemical libraries, and its inherent structural features are well-suited for targeting the ATP-binding site of various kinases. By employing a systematic approach that integrates efficient synthesis, robust biological evaluation, and insightful SAR analysis, researchers can unlock the full potential of this versatile scaffold in the quest for new and effective therapies for a range of diseases. Future work should focus on exploring a wider range of substitutions on the core scaffold and profiling promising compounds against larger kinase panels to assess selectivity and identify potential off-target effects.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework for the precise orientation of functional groups, enabling targeted interactions with various biological macromolecules. This has led to the discovery of potent inhibitors of enzymes crucial in pathophysiology, including poly(ADP-ribose) polymerase (PARP) and various protein kinases, highlighting its significance in oncology and other disease areas.[2][3] This document provides a comprehensive guide to the structure-activity relationship (SAR) studies of this important scaffold, offering detailed insights into synthetic strategies, bioassay protocols, and the rationale behind molecular design to optimize biological activity.

Introduction: The this compound Core in Drug Discovery

The 1,8-naphthyridine ring system and its derivatives have long captured the attention of medicinal chemists due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The partially saturated this compound variant retains key electronic features of the parent aromatic system while introducing a lactam functionality and a non-aromatic, flexible ring. This combination offers several advantages in drug design:

  • Hydrogen Bonding Capabilities: The lactam NH and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, crucial for anchoring the molecule within a target's binding site.

  • Defined Exit Vectors: The scaffold provides well-defined points for substitution (positions N1, C3, C4, C5, C6, and C7), allowing for systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.

  • Structural Rigidity and Novelty: The bicyclic core restricts conformational flexibility, which can lead to higher binding affinity and reduced entropic penalty upon binding. It serves as a versatile fragment for designing novel drug candidates.[1][5]

The overarching goal of SAR studies on this scaffold is to understand how modifications at each position influence its interaction with a biological target, thereby guiding the rational design of more effective and safer drugs.

General Synthetic Strategies

A robust and flexible synthetic route is paramount for successful SAR exploration, as it must accommodate a wide variety of substituents. One efficient and versatile method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones is the microwave-activated intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction.[6][7] This approach allows for the introduction of diversity at multiple positions of the naphthyridinone core.

Workflow for the Synthesis of this compound Derivatives

G cluster_0 Starting Material Preparation cluster_1 Triazine Intermediate Formation cluster_2 Cyclization and Final Product A Pent-4-ynoic Acid Derivative C N-Substituted Pent-4-ynamide A->C Amide Coupling (e.g., EDCI, DMAP) B Amine (R1-NH2) B->C E N-Triazinylpent-4-ynamide C->E Nucleophilic Substitution D 1,2,4-Triazine Core D->E F This compound E->F Intramolecular IEDDA Reaction (Microwave Irradiation)

Caption: General workflow for the synthesis of 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Protocol: Synthesis of 1-Butyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one

This protocol is a representative example based on the IEDDA approach.[2][6][7]

Step 1: Synthesis of N-Butylpent-4-ynamide

  • To a solution of pent-4-ynoic acid (1.0 eq) in dry tetrahydrofuran (THF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add n-butylamine (1.1 eq) dropwise to the solution.

  • Continue stirring at room temperature for 36 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-butylpent-4-ynamide.

Step 2: Synthesis of N-Butyl-N-(1,2,4-triazin-3-yl)pent-4-ynamide

  • Dissolve the N-butylpent-4-ynamide (1.1 eq) in dry THF and cool the solution to -30 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes to form the lithium salt.

  • In a separate flask, dissolve 3-(methylthio)-1,2,4-triazine (1.0 eq) in dry THF.

  • Add the solution of the lithium salt to the triazine solution dropwise at -30 °C.

  • Allow the reaction to stir for 2 hours at this temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular IEDDA Cyclization

  • Dissolve the N-butyl-N-(1,2,4-triazin-3-yl)pent-4-ynamide in a suitable solvent (e.g., dioxane) in a sealed microwave vial.

  • Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 180 °C) for a designated time (e.g., 30 minutes).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, 1-butyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one.

Structure-Activity Relationship (SAR) Studies

The exploration of SAR is a systematic process of modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. For the this compound scaffold, key positions for modification include the N1, C3, C4, C5, and C7 positions.

Logical Flow of an SAR Campaign

SAR_Workflow A Identify Hit Compound (e.g., from HTS or rational design) B Synthesize Analogs (Vary substituents at key positions) A->B C In Vitro Biological Assay (e.g., PARP1 enzymatic assay) B->C D Determine Potency (IC50) and Selectivity C->D E Analyze Data: Establish Structure-Activity Relationships D->E F Develop QSAR Model (Optional, for predictive power) E->F G Design Next Generation of Analogs E->G F->G G->B H Lead Optimization (Improve ADME/Tox properties) G->H I In Vivo Efficacy Studies H->I

Caption: A typical workflow for a structure-activity relationship (SAR) campaign.

Case Study: SAR of Naphthyridinone Derivatives as Anticancer Agents

While specific SAR data for the this compound scaffold is emerging, we can infer valuable insights from closely related 1,8-naphthyridinone structures. Studies on 2-phenyl-1,8-naphthyridin-4-ones have demonstrated potent cytotoxic activity against various human cancer cell lines.[8]

Key Findings from Cytotoxicity Studies: [8]

  • Importance of the C2-Aryl Group: The presence of an aromatic ring at the C2 position is often crucial for activity. For instance, replacing a phenyl ring with a naphthyl ring can significantly enhance cytotoxicity.

  • Substitution on the C2-Aryl Ring: The pattern of substitution on the C2-phenyl ring influences potency. For example, compounds with 2',4'-dimethoxy substitutions on the phenyl ring showed stronger activity against certain cell lines than those with 3',4'-dimethoxy groups.[8]

  • Modifications on the Naphthyridinone Core: Alkylation, such as the introduction of a methyl group at the C6 position, has been shown to increase potency against HeLa cells.[8]

Table 1: Cytotoxicity of Selected 1,8-Naphthyridin-4-one Derivatives against Human Cancer Cell Lines [8]

CompoundR1R2R3ArHeLa IC₅₀ (µM)HL-60 IC₅₀ (µM)PC-3 IC₅₀ (µM)
1 HHH3',4'-dimethoxyphenyl172.8102.9124.6
5 HCH₃H3',4'-dimethoxyphenyl18.210.522.3
11 HCH₃H2',4'-dimethoxyphenyl15.613.518.7
15 HCH₃H2-Naphthyl2.30.87.4
16 CH₃CH₃H2-Naphthyl0.70.15.1
Colchicine ----23.67.819.7

Data adapted from Lee et al., Molecules 2014.[8]

These findings suggest that for the this compound scaffold, systematic exploration of aryl substituents at positions C5 or C7, and alkyl/aryl groups at the N1 position, would be a logical starting point for an SAR campaign targeting cancer cells.

Experimental Protocols for Biological Evaluation

To establish a reliable SAR, standardized and robust biological assays are essential. Given that naphthyridinones are prominent as PARP and kinase inhibitors, the following protocols provide a framework for their evaluation.

Protocol 1: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol is designed to measure the inhibitory effect of test compounds on the enzymatic activity of PARP1. The assay quantifies the consumption of NAD+, a cofactor for PARP1 activity.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • Fluorometric detection kit (e.g., measuring remaining NAD+ or a byproduct)

  • 384-well black assay plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in PARP Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.

  • Reaction Setup:

    • Add 5 µL of diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Prepare a reaction mixture containing PARP1 enzyme and activated DNA in the assay buffer.

    • Add 10 µL of the enzyme/DNA mixture to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiate Reaction:

    • Prepare a solution of β-NAD+ in the assay buffer.

    • Add 5 µL of the β-NAD+ solution to each well to start the reaction.

    • Incubate the plate at 30 °C for 60 minutes.

  • Detection:

    • Stop the reaction and develop the signal according to the manufacturer's instructions for the chosen fluorometric detection kit. This typically involves adding a developer reagent that reacts with the remaining NAD+ or a reaction product to generate a fluorescent signal.

    • Incubate as required by the kit (e.g., 15-30 minutes at room temperature).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific protein kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., EGFR, c-Met)

  • Specific kinase substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase in kinase assay buffer to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The optimal concentration of ATP should be close to its Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30 °C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel therapeutics, particularly in the field of oncology. A systematic and well-designed SAR campaign is critical to unlocking its full potential. By combining versatile synthetic strategies with robust and quantitative biological assays, researchers can elucidate the complex relationships between chemical structure and biological function. Future efforts should focus on leveraging computational tools, such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design, to further rationalize the design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.[6][8] The integration of these multidisciplinary approaches will undoubtedly accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,8-Naphthyridinone Scaffold and the Drive for Greener Synthesis

The 1,8-naphthyridine framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and gastric antisecretory properties.[1][2] Specifically, the 3,4-dihydro-1,8-naphthyridin-2(1H)-one core serves as a crucial building block for novel therapeutic agents, with applications in developing treatments for neurological disorders and combating resistant bacterial strains.[3][4]

Traditionally, the synthesis of 1,8-naphthyridin-2(1H)-ones has relied on classic methods like the Knorr or Friedländer reactions.[1] However, these conventional approaches often suffer from limitations such as harsh reaction conditions, long reaction times, and a lack of access to diverse, polysubstituted derivatives.[1]

To overcome these challenges, modern synthetic chemistry has increasingly turned to Microwave-Assisted Organic Synthesis (MAOS). This technology leverages microwave irradiation to dramatically accelerate reaction rates, improve yields, and enhance product purity.[5][6] MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions, thus minimizing environmental impact.[7][8] This guide provides a detailed protocol for the efficient synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using a microwave-activated inverse electron-demand Diels-Alder (IEDDA) reaction, a powerful and versatile strategy for constructing this valuable heterocyclic system.[1][9]

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source, microwave synthesis utilizes dielectric heating. Polar molecules or ions within the reaction mixture absorb microwave energy directly and efficiently, leading to rapid and uniform heating throughout the bulk of the sample.[6] This instantaneous, localized heating mechanism is the primary reason for the dramatic rate accelerations observed in MAOS, often reducing reaction times from hours or days to mere minutes.[5][8]

Key Advantages of MAOS:

  • Reaction Rate Acceleration: Reactions can be accelerated up to 1,000-fold compared to conventional methods.[5]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[5][10]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly reduces energy consumption.[7]

  • Enhanced Reproducibility: Modern microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility.[5][10]

Core Synthetic Strategy: Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The protocol detailed here employs an elegant and efficient intramolecular IEDDA reaction. This strategy involves a 1,2,4-triazine ring (the electron-deficient diene) tethered to an alkyne (the dienophile) via an amide linker. Upon heating with microwave irradiation, the molecule undergoes a [4+2] cycloaddition. The resulting bicyclic intermediate is unstable and rapidly extrudes a molecule of nitrogen gas (N₂) in a retro-Diels-Alder reaction to yield the stable, aromatic 1,8-naphthyridinone scaffold.[1]

// Nodes Start [label="1,2,4-Triazine-Alkyne Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="[4+2] Cycloaddition\n(Intramolecular IEDDA)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Unstable Bicyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; N2_expulsion [label="Nitrogen Extrusion\n(-N₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> TS [label="Microwave Irradiation (Δ)", color="#EA4335"]; TS -> Intermediate [color="#34A853"]; Intermediate -> N2_expulsion [label="Rapid", color="#EA4335"]; N2_expulsion -> Product [color="#34A853"]; }

Caption: Reaction mechanism for the microwave-assisted IEDDA synthesis.

Detailed Application Protocol

This protocol is adapted from a validated procedure for the synthesis of 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.[1][11]

Materials & Equipment:

  • Reactant: Substituted N-(pent-4-ynyl)-N-(1,2,4-triazin-3-yl)benzamide precursor (0.30 mmol)

  • Solvent: Chlorobenzene (C₆H₅Cl), anhydrous (2 mL)

  • Equipment:

    • Biotage Initiator™ or similar dedicated microwave synthesizer

    • 2-5 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Silica gel for column chromatography

    • Rotary evaporator

Experimental Workflow:

// Nodes prep [label="1. Preparation\nDissolve triazine precursor (0.30 mmol)\nin chlorobenzene (2 mL) in a\nmicrowave vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; seal [label="2. Sealing\nSecurely cap the vial.", fillcolor="#F1F3F4", fontcolor="#202124"]; irradiate [label="3. Microwave Irradiation\nHeat to 220 °C for 1 hour.\n(Pressure: 3-6 bar)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="4. Cooling\nCool the vial to room\ntemperature.", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="5. Purification\nPurify the crude mixture directly\nvia silica gel column chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="6. Analysis\nCharacterize the final product\n(NMR, MS, mp).", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges prep -> seal [color="#5F6368"]; seal -> irradiate [color="#5F6368"]; irradiate -> cool [color="#5F6368"]; cool -> purify [color="#5F6368"]; purify -> analyze [color="#5F6368"]; }

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 2-5 mL microwave reaction vial containing a magnetic stir bar, dissolve the 1,2,4-triazine precursor (0.30 mmol) in anhydrous chlorobenzene (2 mL).

    • Causality Note: Chlorobenzene is an excellent solvent for this reaction due to its high boiling point (132 °C) and its ability to efficiently absorb microwave energy, allowing the reaction to reach the required high temperature (220 °C) under sealed-vessel, pressurized conditions.

  • Vial Sealing: Securely seal the vial with a cap.

    • Trustworthiness Note: Proper sealing is critical for safety and reproducibility. It allows the reaction to reach temperatures well above the solvent's boiling point by increasing the internal pressure. Modern microwave synthesizers are equipped with pressure sensors to prevent over-pressurization.[11]

  • Microwave Irradiation: Place the vial inside the microwave synthesizer cavity. Set the reaction parameters to heat to 220 °C and hold for 1 hour .[11]

    • Expertise Note: A temperature of 220 °C provides the necessary thermal energy to overcome the activation barrier for the intramolecular Diels-Alder cycloaddition. The 1-hour duration ensures the reaction proceeds to completion. Microwave heating ensures this temperature is reached rapidly and maintained uniformly.

  • Cooling: After the irradiation cycle is complete, allow the reaction vial to cool to room temperature (typically aided by a compressed air stream in the instrument).

  • Purification: The crude reaction mixture can be directly loaded onto a silica gel column. Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate mixtures) to isolate the pure this compound product.[11]

    • Self-Validation: The progress of the purification can be monitored by Thin-Layer Chromatography (TLC) to ensure complete separation of the product from any unreacted starting material or byproducts.

  • Characterization: Remove the solvent under reduced pressure using a rotary evaporator. The final product is typically obtained as a solid, which can be further characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm its identity and purity.[11]

Data Summary: Representative Examples

The following table summarizes the results for the synthesis of various substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using the described microwave protocol.

CompoundR¹ SubstituentR² SubstituentMicrowave ConditionsIsolated Yield (%)
1 BenzylPhenyl220 °C, 1 h98%
2 IsopropylPhenyl220 °C, 1 h85%
3 PhenylPhenyl220 °C, 1 h98%
4 Benzyl4-Fluorophenyl220 °C, 1 h92%
5 Benzyl4-Chlorophenyl220 °C, 1 h95%
6 BenzylThiophen-2-yl220 °C, 1 h89%
Data adapted from Fadel, S., et al., Beilstein J. Org. Chem. 2014, 10, 282–286.[1][11]

Conclusion

The use of microwave-assisted organic synthesis provides a highly efficient, rapid, and robust method for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an intramolecular inverse-electron-demand Diels-Alder reaction. This approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, excellent yields, and high product purity.[1][5] The detailed protocol and workflow presented herein serve as a practical guide for researchers in medicinal chemistry and drug development, enabling the rapid generation of diverse libraries of this important heterocyclic scaffold for biological screening and lead optimization.

References

analytical methods for purity assessment of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Orthogonal Analytical Strategies for the Purity Assessment of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Authored by: Senior Application Scientist, Pharmaceutical Development

Introduction: The Imperative of Purity in Drug Substance Characterization

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel entity like this compound, a heterocyclic scaffold of significant interest in medicinal chemistry, establishing a robust and comprehensive purity profile is a critical regulatory and scientific requirement.[1] Impurities, which can arise from the manufacturing process, degradation, or storage, must be meticulously identified, quantified, and controlled within strict limits.[2][3]

This application note provides an in-depth guide for researchers, analytical scientists, and drug development professionals on establishing a validated, multi-faceted analytical strategy for the purity assessment of this compound. Our approach is grounded in the principle of orthogonality—employing multiple analytical techniques with different chemical principles to provide a comprehensive and cross-verified understanding of the API's purity. This aligns with the stringent expectations of global regulatory bodies and the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances.[4][5]

Compound Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.

PropertyValueSource
CAS Number 40000-79-1[6]
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [6]
Appearance Solid[6]
Storage Sealed in dry, room temperature[6]
Predicted Impurities Starting materials, by-products from synthesis (e.g., incomplete cyclization), degradation products (e.g., hydrolysis, oxidation).[2][7][8]

The Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a drug substance's purity. An orthogonal approach, where different methods are used to measure the same attribute, provides a high degree of confidence in the final purity value. The following workflow illustrates the interplay between chromatographic, spectroscopic, and thermal methods.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Specialized Analyses cluster_3 Final Profile API API Batch This compound HPLC HPLC-UV/DAD (Organic Impurities & Assay) API->HPLC Primary sample GC_MS GC-MS (Residual Solvents, Volatiles) API->GC_MS Specialized sample qNMR qNMR (Absolute Purity & Structure) API->qNMR Specialized sample DSC_TGA DSC / TGA (Solid-State Purity, Solvates) API->DSC_TGA Specialized sample LC_MS LC-MS/MS (Impurity ID & Structure) HPLC->LC_MS Impurity peak characterization CoA Comprehensive Purity Profile & Certificate of Analysis (CoA) HPLC->CoA Data Integration GC_MS->CoA Data Integration qNMR->CoA Data Integration DSC_TGA->CoA Data Integration LC_MS->CoA Data Integration

Caption: Orthogonal workflow for comprehensive API purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the cornerstone for quantifying organic impurities and determining the assay value. The method's power lies in its ability to separate the main component from closely related structures.

Causality Behind Method Choices:

  • Column: A C18 stationary phase is selected due to its versatility and effectiveness in retaining moderately polar compounds like the naphthyridinone core through hydrophobic interactions.

  • Mobile Phase: A gradient of a buffered aqueous phase and an organic solvent (acetonitrile) is used. The buffer (e.g., phosphate) maintains a consistent pH to ensure reproducible retention times by controlling the ionization state of the analyte. Acetonitrile is often chosen for its low UV cutoff and good peak shape for nitrogen-containing heterocycles.

  • Detector: A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it provides spectral data for each peak, which is invaluable for assessing peak purity and aiding in the preliminary identification of impurities.

Protocol 3.1: HPLC Method for Impurity Profiling
  • Instrumentation:

    • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Chromatography Data System (CDS) for control and data processing.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for good resolution and capacity.[9]
Mobile Phase A 0.02 M Potassium Phosphate, pH 3.0Buffered for consistent ionization and retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 0-5 min (10% B), 5-25 min (10-80% B), 25-30 min (80% B), 30-31 min (80-10% B), 31-40 min (10% B)Gradient elution ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minBalances analysis time with separation efficiency.[9]
Column Temp. 30 °CEnsures reproducible retention times.[9]
Detection DAD, 230 nmWavelength selected based on UV maxima of the analyte.[9]
Injection Vol. 10 µLStandard volume for analytical scale.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

  • System Suitability Testing (SST):

    • Before analysis, perform five replicate injections of the standard solution. The system is deemed ready if it meets the criteria below, which are based on USP <621> and ICH guidelines.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Confirms injection precision.
  • Method Validation:

    • This method must be validated according to ICH Q2(R1) guidelines.[10] Validation should demonstrate Specificity, Linearity, Range, Accuracy, Precision, and Robustness.[11][12]

Structural Confirmation and Absolute Purity: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful tool for unambiguous structure elucidation and can be adapted for quantitative purposes (qNMR) to determine absolute purity without the need for a specific reference standard of the same compound.[13][14]

Causality Behind Method Choices:

  • ¹H NMR: Provides primary structural information and is used for qNMR.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of the molecule, definitively assigning all proton and carbon signals, and identifying the structures of unknown impurities if they are present at sufficient levels.[15][16][17]

Protocol 4.1: Purity by Quantitative ¹H NMR (qNMR)
  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • High-purity deuterated solvent (e.g., DMSO-d₆).

    • Certified quantitative internal standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from any analyte signals.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the API and ~5 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated. This ensures full relaxation and accurate integration.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / W_analyte) × (W_IS / MW_IS) × P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_IS = Purity of the internal standard

Solid-State Purity and Volatiles: Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the solid-state properties of the API.[18][19]

Causality Behind Method Choices:

  • DSC: Measures the heat flow associated with thermal transitions. For purity analysis, it relies on the principle that impurities depress and broaden the melting point of a crystalline substance.[20][21] This provides a measure of total eutectic impurities.

  • TGA: Measures changes in mass as a function of temperature. It is essential for quantifying the amount of residual solvents or water (hydrates) in the sample, which is crucial for an accurate assay calculation.[18]

Protocol 5.1: DSC for Purity and TGA for Volatiles
  • Instrumentation:

    • Calibrated DSC and TGA instruments.

    • Aluminum or hermetically sealed pans.

  • TGA Protocol:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.

    • Record the mass loss over the temperature range. Any significant mass loss before decomposition corresponds to volatiles (water or solvent).

  • DSC Protocol:

    • Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Heat the sample at a slow rate (e.g., 2 °C/min) through its melting transition to ensure equilibrium.

    • Use the software's purity analysis module, which applies the Van't Hoff equation to the melting endotherm, to calculate the mole percent purity. This is only applicable for highly pure (>98%), crystalline materials that do not decompose on melting.[21]

Establishing a Stability-Indicating Method: Forced Degradation

Forced degradation studies are essential to develop a stability-indicating analytical method (SIAM)—a method that can separate the API from its degradation products, thus providing an accurate measure of the API's stability.[22][23] These studies are a regulatory requirement under ICH Q1A(R2).

Causality Behind Stress Conditions:

  • The conditions (acid, base, oxidation, heat, light) are chosen to mimic potential storage and manufacturing stresses and to generate the most likely degradation products.[24][25] The goal is to achieve 5-20% degradation of the API.

Protocol 6.1: Forced Degradation Study Workflow

G cluster_0 Forced Degradation Workflow API API Sample (in solution & solid state) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) API->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Therm Thermal Stress (e.g., 80°C, solid) API->Therm Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by Validated HPLC-DAD Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Eval Evaluate Specificity: - Peak Purity (DAD) - Resolution from Degradants Analysis->Eval

Caption: Workflow for forced degradation and method specificity evaluation.

Summary of Stress Conditions:

ConditionTypical Reagents and Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature for 8 hours.
Oxidation 3% H₂O₂ at room temperature for 24 hours.
Thermal Solid sample at 80 °C / 75% RH for 7 days.
Photolytic Solid and solution samples exposed to overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter.

Analysis: Analyze all stressed samples, along with a control sample, using the HPLC method described in Section 3. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main API peak and from each other, as confirmed by DAD peak purity analysis.

Conclusion: Synthesizing Data for a Definitive Purity Statement

The purity of this compound cannot be asserted from a single measurement. A comprehensive Certificate of Analysis (CoA) must synthesize data from this orthogonal suite of methods. The final purity value is typically reported from the HPLC assay, corrected for the content of water and residual solvents determined by TGA and/or GC-MS. The qNMR provides an independent, absolute purity value that should be in close agreement, while DSC offers insight into the solid-state purity. This rigorous, multi-faceted approach ensures a scientifically sound and regulatory-compliant assessment of API purity, underpinning the development of a safe and effective drug product.

References

Troubleshooting & Optimization

troubleshooting low yields in the intramolecular Diels-Alder synthesis of naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of naphthyridinones via the intramolecular Diels-Alder (IMDA) reaction. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this powerful but often sensitive transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.

Issue 1: My IMDA reaction shows low or no conversion of the starting material.

Question: I have assembled my diene-dienophile precursor, but upon heating, I recover mostly unreacted starting material. What are the primary factors I should investigate?

Answer: Low or no conversion in an IMDA reaction typically points to an insufficient driving force to overcome the activation energy barrier. The key factors to address are thermal energy, catalysis, and substrate conformation.

  • Potential Cause 1: Insufficient Thermal Energy. The Diels-Alder reaction is a thermally allowed pericyclic reaction, but the intramolecular variant still requires overcoming a significant activation energy (ΔG‡).[1][2] This is especially true when an aromatic diene like furan is used, as the aromatic stabilization must be overcome during the cycloaddition.[3]

    • Solution: Gradually increase the reaction temperature. If your reaction is in toluene (b.p. 111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) or 1,2-dichlorobenzene (b.p. 180 °C).[4] Monitor for decomposition, as higher temperatures can also promote side reactions.

  • Potential Cause 2: Lack of Dienophile Activation. An electron-poor dienophile reacts more rapidly with an electron-rich diene. If your dienophile is not sufficiently activated, the reaction will be sluggish.

    • Solution: Introduce a Lewis Acid Catalyst. Lewis acids coordinate to the carbonyl group (or other electron-withdrawing group) on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[5] This reduces the HOMO-LUMO gap between the diene and dienophile, accelerating the reaction and often allowing for significantly lower reaction temperatures.[6][7][8] Quantum chemical studies have also suggested that Lewis acids can accelerate the reaction by reducing the Pauli repulsion between reactants.[9]

    • Recommended Action: Screen a panel of Lewis acids. Common choices include AlCl₃, Et₂AlCl, ZnCl₂, and Sc(OTf)₃.[4][10] (See Protocol 1 for a detailed screening method).

  • Potential Cause 3: Unfavorable Substrate Conformation. The IMDA reaction requires the tether connecting the diene and dienophile to be of appropriate length and flexibility to allow the reactive partners to adopt a suitable pre-reaction conformation (the "transition state").[2]

    • Solution: If the tether is too short (1-2 atoms), the required geometry is often impossible to achieve.[11] If it is too long or rigid, the entropic cost of achieving the correct conformation may be too high. While this requires re-synthesis, it is a critical design consideration. Tethers of 3-4 atoms are most common for forming fused 5- and 6-membered rings.[11]

.dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: My starting material is consumed, but the yield of the naphthyridinone is low due to a complex mixture of side products.

Question: TLC/LCMS analysis shows the disappearance of my starting material, but I'm isolating very little of my desired product. What are the likely side reactions and how can I suppress them?

Answer: A complex product mixture indicates that while the reaction is proceeding, it is following undesired pathways. Common culprits include intermolecular reactions, retro-Diels-Alder, and issues with the final aromatization step.

  • Potential Cause 1: Intermolecular Diels-Alder/Polymerization. If the concentration of the precursor is too high, the diene of one molecule can react with the dienophile of another, leading to dimers and polymers.

    • Solution: Employ High-Dilution Conditions. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. By significantly lowering the concentration (<0.01 M), you can kinetically favor the desired intramolecular pathway.[2] This is often achieved by the slow addition of the substrate solution to a large volume of hot, refluxing solvent using a syringe pump.

  • Potential Cause 2: Retro-Diels-Alder (rDA) Reaction. The Diels-Alder reaction is reversible, and the reverse reaction is favored at high temperatures due to entropic factors (ΔS is positive).[1] This is a particular concern for furan-based adducts, where the rDA reaction regenerates the stable aromatic furan ring.

    • Solution: Use the minimum temperature required for the forward reaction. If using a Lewis acid allows for a lower temperature, this can be a very effective strategy to minimize the rDA reaction.[6][7]

  • Potential Cause 3: Incomplete or Undesired Aromatization. The initial product of the IMDA is a bridged cycloadduct. Formation of the final naphthyridinone requires an elimination step (often of water or another small molecule) to achieve aromaticity.[4][10]

    • Solution: This step can be the yield-limiting part of the sequence. The Lewis acid used for the cycloaddition often promotes dehydration.[10] However, if the cycloadduct is stable, a separate step with a stronger acid or a dehydrating agent may be required. You may need to optimize this as a one-pot or two-step sequence. For example, some syntheses report using AlCl₃ at 180 °C, which facilitates both the IMDA and subsequent dehydrative aromatization.[4][10]

.dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Reaction pathways in naphthyridinone synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my IMDA reaction? A: The primary role of the solvent is to enable the required reaction temperature. For thermal reactions, high-boiling, relatively non-polar solvents like toluene, xylene, or dichlorobenzene are standard.[4] While polar solvents can sometimes accelerate Diels-Alder reactions by stabilizing a polar transition state, this effect is often modest for IMDA reactions.[12][13][14] When using Lewis acids, chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, but compatibility with the chosen catalyst and temperature must be verified.

Q2: What is the "endo rule" and does it apply to these intramolecular reactions? A: The "endo rule" in intermolecular Diels-Alder reactions describes the preference for the dienophile's substituents to be oriented under the diene in the transition state, often attributed to secondary orbital interactions.[1] In IMDA reactions, the stereochemical outcome is primarily dictated by the conformational constraints of the tether.[15] The transition state that minimizes steric strain will be favored, which may or may not correspond to the "endo" approach. Therefore, while the principles of stereoselectivity apply, the simple endo rule is not a reliable predictor.

Q3: My precursor has an E/Z mixture at the dienophile. Does this matter? A: Absolutely. The stereochemistry of the dienophile is transferred directly to the product.[1] A Z-dienophile will give a different diastereomer than an E-dienophile. If your precursor is a mixture, you will inevitably form a mixture of products, complicating purification and lowering the yield of the desired isomer. It is highly recommended to start with a stereochemically pure precursor.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Lewis Acid Catalyst Screening

This protocol is designed for the parallel screening of multiple Lewis acids to identify optimal conditions for the IMDA reaction on a small scale (~10-20 mg).

Materials:

  • IMDA precursor

  • Anhydrous solvents (e.g., 1,2-dichloroethane, toluene)

  • Lewis acid candidates (e.g., AlCl₃, Et₂AlCl, ZnCl₂, Sc(OTf)₃)

  • Inert atmosphere glovebox or Schlenk line

  • Small reaction vials with stir bars and septa

  • Internal standard for analytical monitoring (e.g., dodecane)

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Perform all manipulations of Lewis acids and anhydrous solvents under an inert atmosphere.

  • Stock Solution: Prepare a stock solution of your IMDA precursor and the internal standard in the chosen anhydrous solvent.

  • Catalyst Aliquoting: In separate, labeled reaction vials, add the appropriate amount of each Lewis acid (typically 0.2 to 1.1 equivalents).

  • Reaction Initiation: To each vial, add an equal volume of the precursor stock solution via syringe. Place the vials in a pre-heated reaction block at the desired temperature (e.g., start at room temperature and plan to screen up to 80 °C).

  • Monitoring: After set time points (e.g., 1h, 4h, 12h), carefully quench a small aliquot from each reaction vial by adding it to a separate vial containing a quenching solution (e.g., saturated NaHCO₃ solution). Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the quenched samples by LCMS or GCMS to determine the percent conversion of starting material and the relative formation of the desired product versus side products.

  • Scale-Up: Once the optimal Lewis acid, temperature, and time are identified, the reaction can be scaled up with confidence.

Section 4: Key Data Summaries
Table 1: Comparison of Common Lewis Acids for IMDA Reactions
Lewis AcidCommon Solvent(s)Typical TemperatureKey Characteristics
AlCl₃ 1,2-Dichlorobenzene, DCE80 - 180 °CVery strong, effective catalyst. Can also promote dehydration. Highly moisture sensitive.[4][10]
Et₂AlCl Toluene, DCM0 - 80 °CStrong Lewis acid, often provides good selectivity. Highly pyrophoric and moisture sensitive.
ZnCl₂ Toluene, DCE25 - 110 °CMilder Lewis acid, good for sensitive substrates. Less moisture sensitive than AlCl₃.[4]
Sc(OTf)₃ DCM, Acetonitrile25 - 80 °CWater-tolerant Lewis acid. Can be expensive but is often very effective at low loadings.[4]
BF₃·OEt₂ DCM-20 - 25 °CCommon and versatile Lewis acid. Can be corrosive and is highly moisture sensitive.
Table 2: Common Solvents for IMDA Reactions
SolventBoiling Point (°C)Characteristics
Toluene 111Standard for many thermal reactions; allows for reflux at a moderate temperature.
Xylene (mixed isomers) ~140Higher boiling point than toluene for less reactive substrates.[4]
1,2-Dichlorobenzene 180High boiling point for very challenging thermal cycloadditions.[4]
Dichloromethane (DCM) 40Common for Lewis acid-catalyzed reactions conducted at or below room temperature.
1,2-Dichloroethane (DCE) 84Useful for Lewis acid-catalyzed reactions that require moderate heating.
Section 5: References
  • Taber, D. F. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Bhate, P. M., et al. (2016). Thermal and Lewis acid promoted intramolecular Diels–Alder reaction of furanose tethered 1,3,9-decatriene systems: a synthetic and computational investigation. RSC Advances. --INVALID-LINK--

  • Juhl, M., & Tanner, D. (2009). Recent applications of intramolecular Diels-Alder reactions to natural product synthesis. Chemical Society Reviews, 38(11), 2983-2992. --INVALID-LINK--

  • Bini, R., et al. (2007). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Wikipedia. (n.d.). Diels–Alder reaction. --INVALID-LINK--

  • Jung, M. E., & Gervay, J. (1989). Solvent Effects in Intramolecular Diels-Alder Reactions of 2-Furfuryl Methyl Fumarates: Evidence for a Polar Transition State. Journal of the American Chemical Society. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of IMDA and re-aromatization reactions for the preparation of 8a. --INVALID-LINK--

  • Semantic Scholar. (2016). Thermal and Lewis acid promoted intramolecular Diels–Alder reaction of furanose tethered 1,3,9-decatriene systems: a synthetic and computational investigation. --INVALID-LINK--

  • Juhl, M., & Tanner, D. (2009). Recent applications of intramolecular Diels–Alder reactions to natural product synthesis. Scilit. --INVALID-LINK--

  • Ciganek, E. (1984). The Intramolecular Diels-Alder Reaction. Organic Reactions. --INVALID-LINK--

  • Ashenhurst, J. (2017). How To Figure Out Those Tough INTRAmolecular Diels-Alder Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Lirias. (n.d.). Effect of solvent motions on the dynamics of the Diels-Alder reaction. --INVALID-LINK--

  • Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules. --INVALID-LINK--

  • Ashenhurst, J. (2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. --INVALID-LINK--

  • Otto, S., et al. (1998). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. Journal of the American Chemical Society. --INVALID-LINK--

  • Wang, D., et al. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Chemical Communications. --INVALID-LINK--

  • Bah, J., & Franzén, J. (2014). Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. Chemistry. --INVALID-LINK--

  • De Vleeschouwer, F. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem. --INVALID-LINK--

  • Alvarez-Bercedo, P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. --INVALID-LINK--

  • Yu, P., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition. --INVALID-LINK--

  • Duarte, C. D., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. --INVALID-LINK--

  • Ishihara, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Symmetry. --INVALID-LINK--

  • Snider, B. B., & Grabowski, J. F. (2011). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. The Journal of Organic Chemistry. --INVALID-LINK--

  • Shang, Y., et al. (2017). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Scientific Reports. --INVALID-LINK--

References

Technical Support Center: Optimizing Sonogash-ira Coupling for 1,8-Naphthyridine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira coupling of 1,8-naphthyridine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of the 1,8-naphthyridine scaffold can present specific challenges, and this resource aims to provide both theoretical understanding and practical solutions.

I. Introduction to the Sonogashira Coupling of 1,8-Naphthyridine Precursors

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base.[3] For nitrogen-rich heteroaromatics like 1,8-naphthyridines, the reaction conditions must be carefully optimized to account for the potential of the substrate to act as a ligand for the metal catalysts, which can lead to catalyst deactivation.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with a 1,8-naphthyridine precursor failing completely?

A1: Complete failure of the reaction often points to fundamental issues with the catalyst, reagents, or reaction setup.[4] Here are the primary aspects to investigate:

  • Catalyst Inactivity: Ensure your palladium and copper catalysts are active. Palladium(0) species are the active catalysts, and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Consider using a higher catalyst loading or a ligand that can prevent this coordination.

  • Reagent Quality: Use fresh, high-purity reagents. The copper(I) iodide co-catalyst is particularly susceptible to oxidation.[4] Ensure your alkyne and aryl halide are pure.

  • Anaerobic Conditions: The Sonogashira reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[4][5] It is critical to degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst.[1][6] To mitigate this:

  • Copper-Free Conditions: The most effective way to prevent Glaser coupling is to perform the reaction without a copper co-catalyst.[1][4] Copper-free Sonogashira reactions may require different ligands or reaction conditions to proceed efficiently.[4]

  • Slow Addition of Alkyne: If using copper is necessary, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.[7]

  • Control of Atmosphere: As mentioned, oxygen promotes homocoupling.[5] Rigorous exclusion of air is crucial. Some studies have shown that using a dilute hydrogen atmosphere can reduce homocoupling.[8]

Q3: What is the black precipitate forming in my reaction?

A3: The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[4] This indicates decomposition of your palladium catalyst.[4] Potential causes include:

  • High Temperature: Excessive heat can lead to catalyst decomposition.[9]

  • Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][10]

  • Impurities: Impurities in your starting materials or solvent can poison the catalyst.[4]

Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br >> Cl.[4][6]

  • Aryl Iodides: Are the most reactive and can often be coupled at room temperature.[4]

  • Aryl Bromides: Usually require heating to react.[4][11]

  • Aryl Chlorides: Are the least reactive and often require specialized, bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[6]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the Sonogashira coupling of 1,8-naphthyridine precursors.

Problem 1: Low to No Product Yield
Potential Cause Explanation Recommended Solution
Catalyst Inhibition by Naphthyridine The nitrogen lone pairs on the 1,8-naphthyridine ring can coordinate to the palladium catalyst, effectively poisoning it.Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that can sterically hinder the coordination of the naphthyridine.
Poor Reactivity of Aryl Halide As discussed in the FAQs, the nature of the halide is crucial. Aryl chlorides are particularly challenging.If possible, switch to the corresponding aryl bromide or iodide. For aryl chlorides, use a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.[12][13]
Ineffective Base The base is essential for deprotonating the alkyne to form the reactive copper acetylide.[14] An inappropriate or weak base will stall the reaction.Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[4] For less reactive substrates, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.[15][16] Ensure the base is dry and used in excess.[4]
Suboptimal Solvent The solvent must dissolve all reaction components and can influence catalyst stability and reactivity.[17]A range of solvents can be used, including DMF, THF, and toluene.[7][11] For polar substrates, DMF or DME may be suitable, while non-polar substrates may dissolve better in toluene.[7] Sometimes a mixture of an amine base and a co-solvent (e.g., 3:1 toluene:TEA) is effective.[7]
Low Reaction Temperature The oxidative addition step, especially for less reactive aryl halides, can have a high activation energy.[11]If the reaction is sluggish at room temperature, gradually increase the temperature. For aryl bromides, temperatures of 80-100°C are common.[11]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Alkyne Homocoupling (Glaser Product) Oxidative coupling of the terminal alkyne, promoted by oxygen and the copper co-catalyst.[5]Implement copper-free conditions.[4] Ensure rigorous degassing of the solvent and maintain an inert atmosphere.[4] Consider the slow addition of the alkyne.[7]
Protodehalogenation of Aryl Halide The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.This can be caused by impurities or side reactions with the base or solvent. Ensure all reagents and solvents are pure and dry.
Hydrolysis of Alkyne If using aqueous media or if there is moisture contamination, the alkyne can be hydrated.[3]Use anhydrous solvents and reagents.[3]

IV. Experimental Protocols and Methodologies

General Procedure for a Copper-Free Sonogashira Coupling of a Halo-1,8-Naphthyridine
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-1,8-naphthyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., XPhos, 4-10 mol%).

  • Add the appropriate anhydrous, degassed solvent (e.g., DMF, toluene).

  • Add the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

V. Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkyne Transmetalation Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination Product->Pd0 CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation (Base) Troubleshooting_Sonogashira start Reaction Issue? no_product No Product start->no_product low_yield Low Yield start->low_yield side_products Side Products start->side_products check_catalyst Check Catalyst Activity & Loading no_product->check_catalyst check_conditions Verify Anhydrous & Anaerobic Conditions no_product->check_conditions check_halide Assess Aryl Halide Reactivity (I > Br > Cl) no_product->check_halide optimize_temp Optimize Temperature low_yield->optimize_temp optimize_base_solvent Optimize Base/Solvent low_yield->optimize_base_solvent low_yield->check_halide homocoupling Alkyne Homocoupling? side_products->homocoupling go_cu_free Switch to Copper-Free Conditions homocoupling->go_cu_free

References

Technical Support Center: Purification Strategies for Polar 3,4-dihydro-1,8-naphthyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 3,4-dihydro-1,8-naphthyridin-2(1H)-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these valuable heterocyclic compounds. The inherent polarity and basic nitrogen atoms in the naphthyridinone scaffold can lead to significant hurdles in achieving high purity.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your polar this compound analogs. Each problem is followed by a detailed, step-by-step approach to resolution, grounded in established scientific principles.

Issue 1: Poor Peak Shape and Tailing in Normal-Phase Chromatography

Q: My this compound analog shows significant peak tailing and streaking on a silica gel column. How can I improve the peak shape?

A: This is a classic problem when purifying nitrogen-containing heterocycles on silica gel. The basic nitrogen atoms in your naphthyridinone analog can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and, in some cases, irreversible adsorption.[1]

Causality and Solution Workflow:

The underlying cause is the acid-base interaction between your basic analyte and the acidic stationary phase. To mitigate this, we need to either deactivate the silica or modify the mobile phase to reduce these interactions.

Step-by-Step Protocol for Mobile Phase Modification:

  • Introduce a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your eluent. TEA is a volatile base that will compete with your compound for the active sites on the silica gel, effectively "masking" the acidic silanols.

    • Ammonia Solution: For very basic compounds, a solution of ammonia in methanol (e.g., 7N) can be used as a polar component of the mobile phase. A common starting point is a gradient of dichloromethane and methanol containing a small percentage of aqueous ammonia.[2]

  • Optimize the Modifier Concentration: Begin with a low concentration of the basic modifier (e.g., 0.1% TEA) and gradually increase it while monitoring the peak shape by TLC or flash chromatography. The goal is to find the lowest concentration that provides a symmetrical peak.

  • Consider an Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[2]

    • Deactivated Silica: You can deactivate silica gel by flushing the column with a solvent mixture containing a base like triethylamine before loading your sample.[3]

Issue 2: No or Poor Retention in Reversed-Phase HPLC

Q: My polar this compound analog elutes in the void volume on a C18 column, even with a highly aqueous mobile phase. How can I increase its retention?

A: This is a common challenge with highly polar compounds in reversed-phase chromatography (RPC).[1] Your analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase, leading to minimal retention.[4][5]

Strategies for Enhancing Retention:
  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[6][7][8] It utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][8]

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[6][9] This allows for multiple retention mechanisms, significantly enhancing the retention of polar and ionizable compounds.[9][10][11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar molecules.[12][13][14] It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol.[13][15] SFC can provide fast and efficient separations for compounds that are challenging to purify by HPLC.[12]

Workflow for Switching to HILIC:

HILIC_Workflow Start Compound elutes in void volume of RP-HPLC Select_HILIC Select HILIC Column (e.g., bare silica, amide, or diol) Start->Select_HILIC Mobile_Phase Prepare Mobile Phase (High Organic, e.g., 95% ACN / 5% Aqueous Buffer) Select_HILIC->Mobile_Phase Equilibrate Equilibrate Column Thoroughly Mobile_Phase->Equilibrate Inject Inject Sample Equilibrate->Inject Optimize Optimize Gradient (Decrease organic content to elute) Inject->Optimize End Successful Retention and Separation Optimize->End

Issue 3: Compound Instability During Purification

Q: I suspect my this compound analog is degrading on the chromatography column. How can I purify it without decomposition?

A: Compound stability is a critical factor, especially for complex heterocyclic molecules that may be sensitive to pH or prolonged exposure to certain solvents.[16]

Troubleshooting and Mitigation Strategies:
  • Assess Stability: First, confirm the instability. Spot your compound on a TLC plate (silica and/or C18) and let it sit for a few hours before eluting. If you see new spots, your compound is likely degrading on that stationary phase.[17]

  • pH Control in Reversed-Phase: If using RPC, the mobile phase pH is crucial. For basic compounds like naphthyridinones, using a low pH (e.g., 2.5-4 with formic acid or trifluoroacetic acid) will protonate the molecule, which can improve peak shape and may enhance stability by preventing certain degradation pathways.[3] However, be mindful that some compounds can be acid-labile.

  • Minimize Contact Time:

    • Faster Flow Rates: Increasing the flow rate can reduce the time your compound spends on the column.

    • Steeper Gradients: A steeper gradient will elute your compound more quickly.

    • Solid Phase Extraction (SPE): For a rapid, rough purification, consider using a C18 SPE cartridge. This can be a much faster alternative to preparative HPLC, minimizing the risk of degradation.[16]

  • Consider Non-Chromatographic Methods:

    • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent method for achieving high purity without the risk of on-column degradation.[18][19]

    • Acid-Base Extraction: This classical technique can be very effective for separating basic compounds like your naphthyridinone analogs from neutral or acidic impurities.[20][21][22][23][24]

Acid-Base Extraction Workflow:

AcidBase_Extraction Start Crude Mixture in Organic Solvent (e.g., Dichloromethane) Add_Acid Extract with Aqueous Acid (e.g., 1M HCl) Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer: Neutral & Acidic Impurities Separate_Layers->Organic_Layer Aqueous_Layer Aqueous Layer: Protonated Naphthyridinone Salt Separate_Layers->Aqueous_Layer Basify Basify Aqueous Layer (e.g., with NaOH) Aqueous_Layer->Basify Extract_Organic Extract with Fresh Organic Solvent Basify->Extract_Organic Final_Organic Organic Layer: Purified Naphthyridinone Extract_Organic->Final_Organic Final_Aqueous Aqueous Layer: Inorganic Salts Extract_Organic->Final_Aqueous

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification method for a novel this compound analog?

A: A good starting point is to assess the compound's polarity and solubility.

  • Thin-Layer Chromatography (TLC): Run TLC plates on both silica gel and C18-functionalized silica. This will give you a quick indication of which mode of chromatography is more likely to be successful.[25][26]

  • Solubility Tests: Check the solubility of your compound in common chromatography solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water). This will help you choose an appropriate mobile phase.

Q2: Can I use normal-phase chromatography for these polar compounds?

A: Yes, normal-phase chromatography can be effective, especially for moderately polar analogs.[1][27] The key is to manage the strong interactions with the silica stationary phase. As detailed in the troubleshooting guide, using a basic modifier like triethylamine in your mobile phase is often necessary to achieve good peak shape and recovery.[2]

Q3: Are there any specific types of reversed-phase columns that are better for polar compounds?

A: Yes, for compounds that have some retention but still elute early on a standard C18 column, consider using a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase.[3] These columns offer different selectivity and can provide better retention for polar analytes compared to traditional C18 columns. Additionally, some modern C18 columns are designed to be stable in highly aqueous mobile phases, which can also improve retention.[3][28]

Q4: When should I consider recrystallization over chromatography?

A: Recrystallization is an ideal purification method when:

  • Your compound is a solid.

  • You can find a suitable solvent or solvent pair where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[18]

  • The impurities have significantly different solubility profiles than your compound of interest.

  • Your compound is unstable to chromatographic conditions.[17]

Recrystallization can often provide a higher degree of purity than chromatography for the final product and is generally more scalable.

Q5: How does the substitution pattern on the naphthyridinone ring affect the choice of purification strategy?

A: The nature and position of substituents will significantly impact the overall polarity and basicity of the molecule, and thus the optimal purification strategy.

  • Polar Substituents: Groups like hydroxyls, amines, or carboxylic acids will increase the polarity, making techniques like HILIC or reversed-phase with highly aqueous mobile phases more suitable.

  • Lipophilic Substituents: Large alkyl or aryl groups will decrease the polarity, making standard normal-phase or reversed-phase chromatography more straightforward.

  • Ionizable Groups: The presence of acidic or basic functional groups makes the molecule's retention pH-dependent. In such cases, mixed-mode chromatography or adjusting the mobile phase pH in reversed-phase chromatography can be very effective.[11]

Summary of Chromatographic Techniques

TechniqueStationary PhaseMobile PhaseBest For...Key Considerations
Normal-Phase (NP) Polar (e.g., Silica, Alumina)[29]Non-polar (e.g., Hexane/Ethyl Acetate)[29]Moderately polar, non-ionic compounds.[27]Often requires basic modifiers for nitrogen-containing heterocycles to prevent peak tailing.[2]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)[30]Polar (e.g., Water/Acetonitrile, Water/Methanol)[4][5]Compounds with moderate to low polarity.[5]Highly polar compounds may have insufficient retention.[1] Mobile phase pH is critical for ionizable compounds.[3]
HILIC Polar (e.g., Silica, Amide, Diol)[6][8]High Organic with some Aqueous Buffer[6]Highly polar and hydrophilic compounds.[6][7]Elution order is typically opposite to reversed-phase.[8] Proper column equilibration is crucial.
Mixed-Mode Combines RP and Ion-Exchange properties[9]Polar, with buffer to control ionic interactions[10]Polar, non-polar, and ionizable compounds in a single run.[10][11]Offers unique selectivity that can be tuned by adjusting mobile phase pH and ionic strength.[11]
SFC Various (similar to HPLC)[13]Supercritical CO2 with a polar co-solvent (e.g., Methanol)[15]Polar, thermally labile, and chiral compounds.[15]A greener alternative to HPLC with faster separations.[12] May not be suitable for extremely polar, water-soluble compounds.[12][14]

References

managing byproduct formation in the synthesis of substituted 1,8-naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,8-naphthyridinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing byproduct formation in these critical synthetic processes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

Section 1: Understanding the Core Synthetic Challenges

The synthesis of substituted 1,8-naphthyridinones, key scaffolds in medicinal chemistry, is often accomplished through classical methods such as the Friedländer condensation and the Gould-Jacobs reaction. While powerful, these reactions are not without their challenges, primarily in controlling byproduct formation. The following sections will delve into specific issues and provide actionable solutions.

Section 2: Troubleshooting the Friedländer Condensation

The Friedländer synthesis, which involves the reaction of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group, is a versatile method for constructing the 1,8-naphthyridinone core. However, issues with regioselectivity and side reactions are common.

FAQ 1: I am observing a mixture of regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a frequent challenge when using unsymmetrical ketones, as the enolate can form on either side of the carbonyl group, leading to two different cyclization products. The regioselectivity is influenced by both kinetic and thermodynamic factors.

Causality and Mechanistic Insight:

The reaction proceeds through an initial aldol-type condensation between the 2-aminonicotinaldehyde and the enolate of the ketone, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by which α-carbon of the ketone attacks the aldehyde. The more substituted (thermodynamic) enolate is more stable, while the less substituted (kinetic) enolate forms faster. The reaction conditions dictate which pathway is favored.

Troubleshooting Strategies:

  • Catalyst Selection: The choice of catalyst is critical in directing the regioselectivity.

    • Amine Catalysts: Cyclic secondary amines, such as pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted product. The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), is particularly effective, achieving high regioselectivity.[1][2]

    • Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], have been reported to generate exclusive products in excellent yields with unsymmetrical ketones.[3]

    • Lewis Acids: While Lewis acids can catalyze the reaction, they may not always provide high regioselectivity.

  • Reaction Conditions:

    • Slow Addition of the Ketone: Adding the ketone substrate slowly to the reaction mixture can significantly improve regioselectivity.[1][2] This keeps the concentration of the ketone low, favoring the kinetic enolate formation.

    • Temperature Control: Higher temperatures can sometimes improve regioselectivity.[1][2] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrates.

Experimental Protocol: Regioselective Friedländer Synthesis using an Amine Catalyst

  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) in a round-bottom flask equipped with a reflux condenser, add the amine catalyst (e.g., TABO, 10 mol%).

  • Heat the mixture to the desired temperature (e.g., 80-110 °C).

  • Slowly add the unsymmetrical ketone (1.1 mmol) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Data Presentation: Effect of Catalyst on Regioselectivity

CatalystKetoneRegioisomeric Ratio (Product 1:Product 2)Reference
Pyrrolidine2-Butanone85:15[1]
TABO2-Butanone96:4[1][2]
[Bmmim][Im]PhenylacetoneExclusive product[3]

Visualization: Regioselectivity in Friedländer Synthesis

G cluster_0 Unsymmetrical Ketone cluster_1 Enolate Formation cluster_2 Cyclization Products ketone R1-CH2-C(O)-CH3 enolate_k Kinetic Enolate (Less Substituted) ketone->enolate_k Fast, irreversible (low temp, bulky base) enolate_t Thermodynamic Enolate (More Substituted) ketone->enolate_t Slow, reversible (high temp, small base) product_1 Regioisomer 1 (Major with kinetic control) enolate_k->product_1 product_2 Regioisomer 2 (Major with thermodynamic control) enolate_t->product_2

Caption: Control of regioselectivity in the Friedländer synthesis.

FAQ 2: My Friedländer reaction is producing a significant amount of dark, insoluble material (tar). What is causing this and how can I prevent it?

Answer:

Tar formation is a common issue in many condensation reactions, including the Friedländer synthesis, and is often a result of polymerization or decomposition of starting materials or intermediates, especially under harsh reaction conditions.

Causality and Mechanistic Insight:

The starting material, 2-aminonicotinaldehyde, is susceptible to self-condensation, particularly at elevated temperatures or in the presence of strong acids or bases. The aldehyde and amine functionalities can react intermolecularly to form polymeric imines or other complex structures. Additionally, the α,β-unsaturated carbonyl intermediates formed during the reaction can undergo polymerization.

Troubleshooting Strategies:

  • Milder Reaction Conditions:

    • Lower Temperature: If possible, run the reaction at a lower temperature. While higher temperatures can sometimes improve regioselectivity, they can also promote tar formation. A balance must be found.

    • Greener Solvents: Using water as a solvent with a suitable catalyst, such as choline hydroxide, can provide a milder reaction environment and has been shown to produce excellent yields with easy product separation.[4][5]

  • Catalyst Choice:

    • Avoid Strong Acids/Bases: Very strong acids or bases can catalyze the self-condensation of the starting materials. Opt for milder catalysts like the amine catalysts mentioned previously or specific Lewis acids known to be effective for this transformation.

  • Control of Reactant Concentration:

    • Slow Addition: As with controlling regioselectivity, the slow addition of one of the reactants can help to minimize its concentration at any given time, thereby reducing the rate of side reactions.

  • Work-up Procedure:

    • If tar has formed, it can sometimes be removed by trituration with a suitable solvent or by hot filtration. However, prevention is the best strategy.

Visualization: Byproduct Formation Pathways

G start 2-Aminonicotinaldehyde + Ketone desired_path Desired Friedländer Condensation start->desired_path Controlled Conditions side_path1 Self-Condensation of Aldehyde start->side_path1 Harsh Conditions (High Temp, Strong Acid/Base) side_path2 Intermediate Polymerization desired_path->side_path2 Excess Reactant Concentration product Substituted 1,8-Naphthyridinone desired_path->product byproduct1 Polymeric Imines side_path1->byproduct1 byproduct2 Tar side_path2->byproduct2

Caption: Competing pathways leading to product and byproducts.

Section 3: Troubleshooting the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides access to 4-hydroxy-1,8-naphthyridinones through the condensation of a 2-aminopyridine derivative with a malonic ester derivative, followed by thermal cyclization. The high temperatures required for cyclization can lead to byproduct formation.

FAQ 3: My Gould-Jacobs cyclization is incomplete, and I am isolating the uncyclized intermediate. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common problem in the Gould-Jacobs reaction, often due to insufficient thermal energy or suboptimal reaction conditions.

Causality and Mechanistic Insight:

The reaction proceeds in two main stages: 1) formation of an anilinomethylenemalonate intermediate via nucleophilic attack of the amine on the malonic ester derivative, and 2) a 6-electron electrocyclization of this intermediate to form the naphthyridinone ring. The cyclization step typically requires high temperatures (often >200 °C) to overcome the activation energy barrier.

Troubleshooting Strategies:

  • Higher Reaction Temperature: The most straightforward approach is to increase the reaction temperature. The use of high-boiling solvents like Dowtherm A or diphenyl ether is common for this reason.

  • Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the cyclization step, often leading to shorter reaction times and higher yields compared to conventional heating.

  • Catalysis: While the cyclization is often thermally driven, the initial condensation step can be catalyzed by acids or bases. Ensuring this first step proceeds efficiently is crucial for the overall success of the reaction.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

  • In a microwave-safe vial, combine the 2-aminopyridine derivative (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to a high temperature (e.g., 250 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction by TLC to determine the optimal reaction time.

  • After cooling, the product often precipitates and can be collected by filtration.

  • If necessary, the crude product can be purified by recrystallization.

FAQ 4: I am observing the formation of isomeric byproducts in my Gould-Jacobs reaction when using a substituted 2-aminopyridine. How can I control this?

Answer:

The formation of isomers in the Gould-Jacobs reaction with substituted 2-aminopyridines is less common than in the Friedländer synthesis but can occur if there are multiple potential cyclization sites.

Causality and Mechanistic Insight:

If the substituted 2-aminopyridine has another nucleophilic position on the pyridine ring that can participate in cyclization, a mixture of products can be formed. The regioselectivity will be determined by the relative nucleophilicity of the competing sites and any steric hindrance.

Troubleshooting Strategies:

  • Protecting Groups: If an alternative nucleophilic site is present, consider protecting it before the reaction and deprotecting it afterward.

  • Substrate Design: If possible, choose a starting material that has only one viable site for cyclization.

  • Careful Analysis of Isomer Ratios: The ratio of isomers can be influenced by the reaction conditions, such as the solvent and temperature. A systematic study of these parameters may reveal conditions that favor the desired isomer.

Section 4: Purification of Substituted 1,8-Naphthyridinones

The successful synthesis of your target compound is only half the battle; effective purification is essential to obtain a high-purity product.

FAQ 5: My crude 1,8-naphthyridinone product is a mixture of regioisomers. What is the best way to separate them?

Answer:

Separating regioisomers can be challenging due to their similar physical properties. The choice of purification method will depend on the specific properties of the isomers and the scale of the reaction.

Purification Strategies:

  • Column Chromatography: This is the most common and often most effective method for separating isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A careful selection of the eluent system is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient of the polar solvent can often provide the necessary resolution.

    • TLC Analysis: Before running the column, use TLC to screen different solvent systems to find one that gives good separation of the isomeric spots.

  • Recrystallization: If one isomer is significantly more abundant than the other and there is a suitable solvent in which their solubilities differ, fractional recrystallization can be an effective purification method. This is often a matter of trial and error to find the right solvent or solvent mixture.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful technique. Reverse-phase (e.g., C18) columns are commonly used.

Data Presentation: Purification Method Selection Guide

IssueRecommended Primary MethodRecommended Secondary Method
Mixture of RegioisomersColumn ChromatographyPreparative HPLC
Solid Product with Minor ImpuritiesRecrystallizationColumn Chromatography
Oily ProductColumn ChromatographyN/A
Tar/Polymeric ByproductsPrevention is key; if formed, attempt trituration or hot filtration before chromatography.N/A

Section 5: References

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. --INVALID-LINK--

  • BenchChem. (2025). common impurities in 1,8-naphthyridine synthesis and removal. --INVALID-LINK--

  • BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • Li, S., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(30), 20065-20073. --INVALID-LINK--

  • Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(36), 4873-4876. --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. --INVALID-LINK--

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. --INVALID-LINK--

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?--INVALID-LINK--

  • MasterOrganicChemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. --INVALID-LINK--

  • Al-Lami, N. (2018). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Al-Nahrain Journal of Science, 21(1), 26-36. --INVALID-LINK--

  • Pal, A., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18765-18774. --INVALID-LINK--

  • McWilliams, J. C., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467-77. --INVALID-LINK--

  • Wikipedia. (n.d.). Friedländer synthesis. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. --INVALID-LINK--

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. --INVALID-LINK--

  • Wang, H., et al. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 17(15), 3794-3797. --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. --INVALID-LINK--

  • KNGAC. (n.d.). ANALYTICAL CHEMISTRY CODE : 18K5CHELCH1 UNIT –II 2.1 Separation and Purification techniques. --INVALID-LINK--

  • Organic-Reaction.com. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). ChemComm. --INVALID-LINK--

  • Sartori, G., et al. (2009). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 22(12), 1538-41. --INVALID-LINK--

  • Anwair, M. A. S., et al. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. --INVALID-LINK--

  • International Journal of Pharmaceutical & Biological Archives. (2012). View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Cyclization of Aminonicotinic Acid Derivatives to 1,8-Naphthyridin-2-ones via a Potential Intramolecular Azadiene-Ketene Electrocyclization Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,8-Naphthyridinone-Annulated Oxygen and Sulfur Heterocycles by Tri-n-butyl Tinhydride-Mediated Aryl Radical Cyclization. --INVALID-LINK--

  • ResearchGate. (n.d.). Cyclization of 2-Azido-3-(alkyl-N-nitrosoamino)-1,4-naphthoquinones to 1-Alkyl-1H-naphtho[2,3-d][1][2][6]triazole-4,9-dione 2-Oxides. --INVALID-LINK--

References

Technical Support Center: Solubilization Strategies for 3,4-dihydro-1,8-naphthyridin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor aqueous solubility of this compound class in biological assays. Our goal is to empower you with the scientific rationale and practical steps to achieve reliable and reproducible experimental results.

I. Understanding the Challenge: Why is this compound Poorly Soluble?

The 1,8-naphthyridine core is a prevalent scaffold in medicinal chemistry, recognized for a wide array of biological activities.[1] However, the planar, heterocyclic nature of this compound contributes to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. This often results in low aqueous solubility, posing a significant hurdle for in vitro and in vivo studies.

II. Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of my this compound derivative when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?

A: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility dramatically decreases when introduced to an aqueous environment. The DMSO concentration in your final assay medium is likely insufficient to keep the compound in solution. It's crucial to ensure the final DMSO concentration is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your biological assay.[2]

Q2: What is a safe concentration of DMSO to use in my cell-based assay?

A: While DMSO is a widely used solvent, it can have cytotoxic effects. Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines in short-term assays.[2] However, it is always best practice to run a vehicle control (assay medium with the same final concentration of DMSO) to ensure the solvent itself is not impacting your experimental results. For sensitive cell lines or long-term incubation, the DMSO concentration may need to be even lower.

Q3: Can I just sonicate my compound in buffer to get it to dissolve?

A: Sonication can help to break up solid particles and increase the rate of dissolution, but it will not increase the equilibrium solubility of the compound. If the concentration you are trying to achieve is above the compound's intrinsic aqueous solubility, it will eventually precipitate out of solution, even with sonication.

Q4: I see that some 1,8-naphthyridine derivatives are synthesized in water. Does this mean my compound should be water-soluble?

A: While some synthetic methods for 1,8-naphthyridines utilize water as a solvent, this does not guarantee the final compound will have high aqueous solubility.[3][4][5] The reaction conditions, such as temperature and the presence of catalysts or intermediates, can differ significantly from the conditions in your biological assay.

III. Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This troubleshooting guide is designed to walk you through a logical progression of techniques, from the simplest to the more complex, to improve the aqueous solubility of your this compound derivative.

Troubleshooting_Workflow start Start: Poorly Soluble Compound ph_optimization Step 1: pH Optimization (for ionizable compounds) start->ph_optimization cosolvent Step 2: Co-solvent Screening ph_optimization->cosolvent If solubility is still insufficient or compound is non-ionizable success Solubility Achieved ph_optimization->success cyclodextrin Step 3: Cyclodextrin Encapsulation cosolvent->cyclodextrin If co-solvent levels are too high or solubility is inadequate cosolvent->success other_methods Step 4: Advanced Methods (e.g., solid dispersions) cyclodextrin->other_methods If solubility remains a challenge cyclodextrin->success other_methods->success fail Consult Formulation Specialist other_methods->fail

Caption: A decision-making workflow for improving compound solubility.

Issue 1: My compound crashes out of aqueous buffer.

Step 1: pH Optimization

  • Troubleshooting & Optimization:

    • Determine the pH-solubility profile: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

    • Add an excess of your solid compound to a small volume of each buffer.

    • Shake or agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • Plot solubility as a function of pH. This will reveal the pH at which your compound is most soluble.

    • If your biological assay can be performed at a pH that enhances solubility, this is often the simplest solution.

Issue 2: pH adjustment is not sufficient or is incompatible with my assay.

Step 2: Co-solvent Screening

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][12]

  • Troubleshooting & Optimization:

    • Select a panel of biocompatible co-solvents: Common choices include polyethylene glycol 300 (PEG300), polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol.[6][12]

    • Perform a co-solvent screening experiment: Prepare a series of solutions with varying percentages of each co-solvent in your aqueous buffer (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of your compound in each co-solvent mixture using the equilibrium solubility method described in Step 1.

    • Identify the co-solvent and concentration that provides the desired solubility while remaining compatible with your assay system. Remember to always run a vehicle control with the final co-solvent concentration.

Issue 3: High concentrations of co-solvents are affecting my assay, or solubility is still too low.

Step 3: Cyclodextrin Encapsulation

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a favorable safety profile.[14][15]

  • Troubleshooting & Optimization:

    • Perform a phase-solubility study: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

    • Add an excess of your compound to each solution and determine the equilibrium solubility as described previously.

    • A linear increase in compound solubility with increasing HP-β-CD concentration suggests the formation of a soluble inclusion complex.

    • Based on this data, you can prepare a stock solution of your compound pre-complexed with HP-β-CD in an aqueous buffer.

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Compound Poorly Soluble Compound Water Aqueous Solution Cyclodextrin HP-β-Cyclodextrin (Hydrophobic Cavity) Compound->Cyclodextrin Encapsulation Complex Soluble Inclusion Complex Cyclodextrin->Complex Water2 Aqueous Solution

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

This protocol describes the preparation of a 10 mM stock solution of a compound with a molecular weight of 146.15 g/mol (the molecular weight of this compound) in a 1:1 mixture of PEG300 and water.

  • Weigh the Compound: Accurately weigh 1.46 mg of the compound.

  • Add Co-solvent: To the solid compound, add 50 µL of PEG300.

  • Vortex/Sonicate: Vortex the mixture and/or sonicate briefly to dissolve the compound completely in the PEG300.

  • Add Aqueous Buffer: Add 50 µL of your desired aqueous buffer to the solution.

  • Final Mix: Vortex thoroughly to ensure a homogenous solution. This will give you a 100 µL of a 10 mM stock solution in 50% PEG300.

  • Dilution: This stock can then be serially diluted in the assay buffer, keeping in mind the final concentration of PEG300 in the assay.

Protocol 2: Preparation of a Stock Solution using HP-β-Cyclodextrin

This protocol describes the preparation of a stock solution using a pre-determined optimal concentration of HP-β-CD (e.g., 10% w/v).

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is 100 mg of HP-β-CD per 1 mL of buffer.

  • Add Compound: Add an appropriate amount of your solid compound to the HP-β-CD solution to achieve your target stock concentration.

  • Equilibrate: Shake or rotate the mixture at room temperature overnight to allow for the formation of the inclusion complex.

  • Filter: The following day, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your stock solution.

V. Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases the fraction of the more soluble ionized form of the compound.Simple and cost-effective.Only applicable to ionizable compounds; the required pH may not be compatible with the biological assay.
Co-solvents Reduces the polarity of the aqueous solvent system.Effective for many compounds; a wide range of co-solvents are available.High concentrations can be toxic to cells or interfere with the assay; risk of precipitation upon dilution.
Cyclodextrins Encapsulates the hydrophobic compound in a soluble complex.Generally low toxicity; can significantly increase aqueous solubility.May not be effective for all compounds; can be more expensive than simple co-solvents.

VI. References

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? - ResearchGate. Available at: --INVALID-LINK--

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. - ResearchGate. Available at: --INVALID-LINK--

  • Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. Available at: --INVALID-LINK--

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available at: --INVALID-LINK--

  • Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. - Reddit. Available at: --INVALID-LINK--

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods - MDPI. Available at: --INVALID-LINK--

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - NIH. Available at: --INVALID-LINK--

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization - MDPI. Available at: --INVALID-LINK--

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Publications. Available at: --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. Available at: --INVALID-LINK--

  • Enhancement of solubility and dissolution rate of poorly water-soluble naproxen by complexation with 2-hydroxypropyl-β-cyclodextrin - ResearchGate. Available at: --INVALID-LINK--

  • Technical Support Center: Enhancing the Solubility and Bioavailability of 1,8-Naphthyridine-Based Compounds - Benchchem. Available at: --INVALID-LINK--

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO - Keyence. Available at: --INVALID-LINK--

  • Co-solvency and anti-solvent method for the solubility enhancement - IntechOpen. Available at: --INVALID-LINK--

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ResearchGate. Available at: --INVALID-LINK--

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - ResearchGate. Available at: --INVALID-LINK--

  • 1,8-Naphthyridine - Wikipedia. Available at: --INVALID-LINK--

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - ACS Publications. Available at: --INVALID-LINK--

  • 1,8-Naphthyridine-2(1H)-one - AChemBlock. Available at: --INVALID-LINK--

  • 1,8-Naphthyridine - PubChem. Available at: --INVALID-LINK--

  • Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - NIH. Available at: --INVALID-LINK--

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. Available at: --INVALID-LINK--

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available at: --INVALID-LINK--

  • Antibacterial bioassay and computational studies of various novel naphthyridine series - OMICS Online. Available at: --INVALID-LINK--

References

Technical Support Center: Navigating the Chemical Instability of the 1,8-Naphthyridinone Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the 1,8-naphthyridinone scaffold. This guide is designed to provide in-depth, practical solutions to the chemical stability challenges frequently encountered during the synthesis, purification, and handling of these valuable compounds. Our goal is to empower you with the knowledge to anticipate, troubleshoot, and mitigate instability, ensuring the integrity and success of your experimental outcomes.

Introduction: The Duality of the 1,8-Naphthyridinone Core

The 1,8-naphthyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] However, the very electronic and structural features that contribute to its pharmacological efficacy also render it susceptible to specific chemical instabilities. Understanding these liabilities is paramount for the successful development of drug candidates based on this scaffold. This guide provides a comprehensive, question-and-answer-based approach to addressing these challenges head-on.

Part 1: Frequently Asked Questions (FAQs) on 1,8-Naphthyridinone Instability

This section addresses the most common general questions regarding the stability of the 1,8-naphthyridinone ring system.

Q1: What are the primary modes of degradation for the 1,8-naphthyridinone scaffold?

A1: The 1,8-naphthyridinone ring system is primarily susceptible to three main degradation pathways:

  • Hydrolytic Degradation: The embedded lactam (a cyclic amide) within the pyridinone ring is prone to hydrolysis under both acidic and basic conditions. This can lead to ring-opening of the pyridinone moiety. The rate of hydrolysis is highly dependent on pH and temperature.[2][3][4]

  • Photodegradation: Aromatic heterocyclic systems, including 1,8-naphthyridinones, can absorb UV-Vis light, leading to photochemical reactions. This can result in complex degradation pathways, including oxidation and rearrangement.[5][6]

  • Oxidative Degradation: The electron-rich nature of the aromatic system can make it susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that generate reactive oxygen species.

Q2: I'm observing the formation of a 6-aminopyridone derivative as a major impurity. What is happening?

A2: The degradation of a 1,8-naphthyridinone to a 6-aminopyridone is a known thermal decomposition pathway.[7][8] This transformation involves the cleavage of the second pyridine ring. This is particularly observed when certain substituted 1,8-naphthyridin-2-ones are subjected to high temperatures, for instance, by refluxing in high-boiling solvents like 1,2-dichlorobenzene or in the presence of secondary amines like piperidine or morpholine.[7][9]

Q3: How does pH affect the stability of my 1,8-naphthyridinone compound?

A3: The stability of the 1,8-naphthyridinone core is significantly influenced by pH. The lactam bond is generally most stable at a neutral or near-neutral pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the lactam bond can occur, leading to ring opening. The pyridinic nitrogen atoms can also be protonated, which can alter the electronic properties and reactivity of the ring system.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis of the lactam is often more facile than acid-catalyzed hydrolysis.[10] Strong basic conditions can lead to rapid degradation.

It is crucial to carefully control the pH during aqueous workups, purification, and in formulation studies.

Q4: Are there any general strategies to enhance the stability of 1,8-naphthyridinone derivatives?

A4: Yes, several strategies can be employed:

  • Structural Modification: Introducing electron-withdrawing groups on the aromatic rings can sometimes decrease the electron density and reduce susceptibility to oxidation. Steric hindrance around the lactam carbonyl can also slow the rate of hydrolysis.

  • Formulation Strategies: For drug development, formulation with appropriate excipients, buffering agents to maintain an optimal pH, and the inclusion of antioxidants can significantly improve stability.

  • Protecting Groups: During multi-step syntheses, it may be necessary to protect sensitive functionalities on the molecule to prevent side reactions under harsh conditions. However, the stability of the core ring system itself is inherent to its structure.

  • Storage Conditions: Storing compounds in a cool, dark, and dry place, and under an inert atmosphere if they are particularly sensitive to oxidation, is a simple yet effective measure.

Part 2: Troubleshooting Guide for Experimental Challenges

This section provides actionable troubleshooting advice for specific issues you may encounter during your experiments.

Issue 1: Unexpected Degradation During Aqueous Workup

Scenario: After quenching your reaction and performing an aqueous extraction, you notice significant amounts of a more polar impurity by TLC or LC-MS, suggesting hydrolysis.

Troubleshooting Steps:

  • pH Control: Measure the pH of your aqueous phase. If it is strongly acidic or basic, neutralize it to a pH of ~7 before extraction. Use a saturated sodium bicarbonate solution for acidic quenches and a dilute acid (e.g., 1 M HCl) for basic quenches, adding them carefully at low temperatures.

  • Temperature Management: Perform extractions at room temperature or below. Avoid heating during the workup.

  • Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions swiftly and proceed to the drying and solvent removal steps promptly.

Issue 2: Product Decomposition During Purification by Chromatography

Scenario: Your crude product appears relatively clean by NMR, but after silica gel column chromatography, you observe significant degradation.

Troubleshooting Steps:

  • Silica Gel Acidity: Standard silica gel is slightly acidic and can catalyze the degradation of acid-labile compounds.

    • Neutralization: Pre-treat your silica gel by washing it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), and then re-equilibrating with your mobile phase.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

  • Solvent Choice: Ensure your chromatography solvents are of high purity and free from acidic or basic impurities.

  • Loading Technique: Avoid "wet-loading" your sample in highly polar, protic solvents like methanol if your compound is susceptible to solvolysis. Opt for dry loading onto silica gel.

Issue 3: Suspected Photodegradation of Solid or Solution Samples

Scenario: You notice a change in the color or purity of your compound after it has been left on the benchtop or stored in a clear container.

Troubleshooting Steps:

  • Light Protection: Always store 1,8-naphthyridinone derivatives in amber vials or wrap clear containers with aluminum foil to protect them from light.

  • ICH Q1B Photostability Testing Protocol: For a systematic evaluation, follow the ICH Q1B guidelines for photostability testing.[11][12][13] This involves exposing the compound (as a solid and in solution) to a controlled light source that mimics the UV and visible spectrum of sunlight. A dark control sample should be stored under the same temperature conditions to differentiate between thermal and photodegradation.

Experimental Protocol: Basic Forced Degradation Study

This protocol outlines a general procedure for assessing the stability of a 1,8-naphthyridinone derivative under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • Your 1,8-naphthyridinone compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with a suitable column and detector

  • pH meter

  • Photostability chamber (compliant with ICH Q1B)

  • Amber and clear vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in ACN or another appropriate solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, but use 0.1 M NaOH instead of 0.1 M HCl for the stress condition and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points.

  • Photolytic Degradation:

    • Place a solid sample of your compound and a solution in a clear vial inside a photostability chamber.

    • Simultaneously, place a dark control (wrapped in aluminum foil) in the same chamber.

    • Expose the samples to the light source as per ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionTime (hours)% DegradationNumber of Degradants
0.1 M HCl, 60 °C25.21
615.82
1228.12
0.1 M NaOH, RT212.51
635.73
3% H₂O₂, RT248.91
Photostability244.31

Part 3: Mechanistic Insights and Visualizations

Understanding the "why" behind the instability is crucial for rational experimental design.

Mechanism: Base-Catalyzed Hydrolysis of the Lactam Ring

The hydrolysis of the lactam in the 1,8-naphthyridinone ring under basic conditions is a critical degradation pathway. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the lactam.

G cluster_0 1,8-Naphthyridinone Ring cluster_1 Hydroxide Attack cluster_2 Ring Opening cluster_3 Protonation start 1,8-Naphthyridinone intermediate1 Tetrahedral Intermediate start->intermediate1 OH⁻ intermediate2 Ring-Opened Anion intermediate1->intermediate2 Electron pair shift product Hydrolyzed Product (Carboxylic Acid and Amine) intermediate2->product H₂O

Caption: Base-catalyzed hydrolysis of the 1,8-naphthyridinone lactam.

Workflow: Troubleshooting Impurities in Synthesis

A systematic approach is essential when dealing with impurities that may arise from the instability of the target compound or side reactions during synthesis.

G start Crude Product Analysis (LC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected known_impurity Known Impurity? impurity_detected->known_impurity Yes end_node Pure Product impurity_detected->end_node No unreacted_sm Unreacted Starting Material known_impurity->unreacted_sm Yes side_product Side Product known_impurity->side_product Yes degradation_product Degradation Product known_impurity->degradation_product Yes characterize_impurity Characterize Impurity (Isolation, Spectroscopy) known_impurity->characterize_impurity No optimize_reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) unreacted_sm->optimize_reaction side_product->optimize_reaction modify_workup Modify Workup (pH control, Temp) degradation_product->modify_workup optimize_reaction->start change_purification Change Purification Method (e.g., Neutral Silica, RP-HPLC) modify_workup->change_purification change_purification->start characterize_impurity->modify_workup

Caption: Workflow for troubleshooting impurities in 1,8-naphthyridinone synthesis.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3,4-Dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions, but also the underlying scientific principles to empower your process development.

I. General Troubleshooting and FAQs

This section covers broad issues that can arise during the scale-up of heterocyclic compound synthesis, with a specific focus on their relevance to this compound.

Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes and how can I mitigate this?

Answer: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are often negligible at the bench scale. A systematic approach is crucial to identifying the root cause.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] What works in a small flask may not be optimal in a large reactor due to differences in heat and mass transfer.[2][3]

    • Recommendation: Conduct a series of small-scale trial reactions to re-optimize these parameters before committing to a large-scale run.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale, leading to side reactions or inhibition of the desired transformation.[1]

    • Recommendation: Always use reagents and solvents of appropriate purity and ensure that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Atmospheric Moisture and Oxygen: Many condensation reactions, including the Friedländer synthesis, can be sensitive to air and moisture.[1]

    • Recommendation: If your synthesis is sensitive to atmospheric conditions, ensure you are employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, particularly during extended reaction times.

  • Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing the overall yield.[4][5]

    • Recommendation: Ensure your stirring rate is sufficient for the scale and viscosity of your reaction mixture. The choice of impeller and reactor geometry is also critical for achieving homogeneity.

  • Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions, and this instability can be exacerbated by longer processing times at a larger scale.

    • Recommendation: Monitor your reaction progress using techniques like TLC or LC-MS to check for product degradation over time. If decomposition is observed, consider modifying the workup procedure or reducing the reaction temperature or time.

Question: I am observing the formation of significant byproducts in my large-scale synthesis that were not present or were negligible in my lab-scale experiments. How can I identify and minimize these impurities?

Answer: The appearance of new or increased levels of impurities upon scale-up is often related to issues with heat and mass transfer, as well as prolonged reaction times.

  • Common Side Reactions in Friedländer Annulation: The Friedländer synthesis, a common route to naphthyridine cores, can be prone to side reactions, especially under basic conditions. The most prevalent of these is the self-condensation (aldol condensation) of the ketone reactant.[6]

    • Recommendation: To minimize aldol condensation, consider a slow, controlled addition of the ketone to the reaction mixture. This prevents a buildup of high concentrations of the ketone. Alternatively, using an acid catalyst can often suppress this side reaction.[6]

  • Regioselectivity Issues: If you are using an unsymmetrical ketone in a Friedländer-type synthesis, you may encounter issues with regioselectivity, leading to the formation of isomeric byproducts.

    • Recommendation: The choice of catalyst can significantly influence regioselectivity. It is advisable to screen a variety of both acid and base catalysts at a small scale to identify the optimal conditions for the desired regioisomer.[7]

  • Thermal Decomposition: As mentioned previously, elevated temperatures or localized "hot spots" can lead to the thermal degradation of both starting materials and the final product.

    • Recommendation: Implement robust temperature control and monitoring. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution.[8]

II. Troubleshooting Guide for Specific Synthetic Routes

This section delves into the challenges associated with the two primary synthetic strategies for this compound: the Friedländer Annulation and the Inverse-Electron-Demand Diels-Alder reaction.

A. Friedländer Annulation Route

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11]

Question: My Friedländer annulation is sluggish and requires harsh conditions (high temperatures, strong acid/base) that are not ideal for scale-up. How can I improve the reaction efficiency under milder conditions?

Answer: While traditional Friedländer syntheses often require forcing conditions, several modern catalytic systems can promote the reaction under milder and more scalable conditions.

  • Catalyst Selection: The choice of catalyst is paramount. While strong acids and bases are traditional, they can lead to side reactions and are often difficult to handle on a large scale.[12][13]

    • Recommendation: Explore the use of Lewis acids such as In(OTf)₃, which has been shown to be highly effective for Friedländer annulation, even under solvent-free conditions.[14] Other metal salts and solid-supported acid catalysts can also be effective and offer easier workup and catalyst recovery.

  • Solvent-Free Conditions: Performing the reaction under solvent-free conditions, often with microwave irradiation on a lab scale, can be highly efficient.[11] For larger scales, high-torque mechanical stirring at an optimized temperature can mimic these conditions.

    • Recommendation: If transitioning from microwave to conventional heating, carefully monitor the temperature profile to avoid overheating, as this can lead to charring and byproduct formation.

Experimental Protocol: Optimized Friedländer Annulation

  • Reactant Preparation: In a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the 2-amino-3-formylpyridine derivative.

  • Catalyst Addition: Add a catalytic amount of a selected Lewis acid (e.g., In(OTf)₃, 1-5 mol%).

  • Controlled Addition of Ketone: Begin stirring and slowly add the α-methylene ketone reactant via an addition funnel over a period of 1-2 hours. Monitor the internal temperature closely.

  • Reaction Monitoring: Heat the mixture to the optimized temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and proceed with an appropriate workup, which may involve dilution with an organic solvent and washing with an aqueous base to remove the catalyst.

  • Purification: The crude product can then be purified by recrystallization or column chromatography. For large-scale operations, crystallization is the preferred method.

Visualization: Troubleshooting Logic for Friedländer Annulation

start Low Yield in Friedländer Annulation cond1 Incomplete Conversion? start->cond1 cond2 Significant Byproducts? cond1->cond2 No sol1 Increase Reaction Time or Temperature cond1->sol1 Yes sol2 Optimize Catalyst Loading cond1->sol2 sol3 Identify Byproducts (NMR, MS) cond2->sol3 Yes end Improved Yield and Purity cond2->end No sol1->end sol2->end sol4 Adjust Reactant Stoichiometry sol3->sol4 sol5 Modify Addition Rate/Order sol3->sol5 sol4->end sol5->end

Caption: Troubleshooting workflow for low yields in the Friedländer synthesis.

B. Inverse-Electron-Demand Diels-Alder Route

This elegant approach involves an intramolecular [4+2] cycloaddition of a 1,2,4-triazine tethered to an alkyne.[15][16][17]

Question: The intramolecular Diels-Alder reaction requires high temperatures (e.g., 220 °C in chlorobenzene) which poses a safety risk on a larger scale. Are there ways to promote this reaction under milder conditions?

Answer: High temperatures are often necessary to overcome the activation energy of the Diels-Alder reaction. However, several strategies can be employed to mitigate the risks associated with high-temperature reactions on a large scale.

  • High-Dilution Conditions: The intramolecular nature of this reaction is an advantage, as it is less susceptible to concentration effects than intermolecular reactions.[1] Running the reaction at high dilution can sometimes favor the desired cyclization over potential intermolecular side reactions or decomposition pathways.

  • Alternative Solvents: Explore the use of high-boiling, non-chlorinated solvents with good thermal stability to reduce the risks associated with chlorinated solvents at high temperatures.

  • Flow Chemistry: For kilogram-scale production and beyond, transitioning to a continuous flow reactor can offer significant safety and efficiency advantages.[18] Flow chemistry allows for precise control over reaction temperature, pressure, and residence time, and the small reaction volume at any given moment minimizes the risk of a runaway reaction.[18]

Question: I am concerned about the potential for a runaway exothermic reaction during the Diels-Alder cycloaddition at scale. How can I assess and control this risk?

Answer: Understanding the thermal profile of your reaction is critical for safe scale-up.

  • Reaction Calorimetry: Conduct reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the rate of heat evolution. This data is essential for designing an adequate cooling system for your reactor.[19]

  • Dose-Controlled Reaction: For a potentially exothermic process, a dose-controlled or semi-batch approach is recommended.[19] In this scenario, the reactant solution is added to the hot reactor at a rate that allows the cooling system to effectively dissipate the generated heat, thus maintaining a stable internal temperature.[8][19]

Visualization: Scale-Up Safety Considerations

start Scale-Up Synthesis risk_assessment Conduct Risk Assessment start->risk_assessment thermal_analysis Thermal Hazard Analysis (DSC, RC1) risk_assessment->thermal_analysis process_control Implement Process Controls thermal_analysis->process_control temp_control Temperature Control Strategy process_control->temp_control mixing_control Mixing and Agitation Plan process_control->mixing_control emergency_plan Emergency Shutdown/Quench Plan process_control->emergency_plan pilot_run Pilot-Scale Run temp_control->pilot_run mixing_control->pilot_run emergency_plan->pilot_run full_scale Full-Scale Production pilot_run->full_scale

Caption: A logical workflow for ensuring safety during reaction scale-up.

III. Purification and Isolation Challenges

Question: My crude product is an oil or a poorly crystalline solid, making purification by recrystallization difficult on a large scale. What are my options?

Answer: Purification is often a major bottleneck in scale-up. While chromatography is a powerful tool in the lab, it is often not economically viable for large-scale production.[20]

  • Salt Formation: If your this compound derivative has a basic nitrogen, consider forming a salt (e.g., hydrochloride, sulfate) to induce crystallization. The salt can then be isolated and neutralized in a subsequent step if the free base is required.

  • Solvent Screening for Crystallization: A thorough solvent screening is essential. This can be done on a small scale using a high-throughput crystallization screening platform. The goal is to find a solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

  • Control of Polymorphism: Be aware that different crystallization conditions can lead to different crystalline forms, or polymorphs, which can have different physical properties such as solubility and stability.[21][22][23] It is crucial to develop a robust crystallization process that consistently produces the desired polymorph.[22][24]

Table 1: Comparison of Purification Techniques for Scale-Up

TechniqueAdvantagesDisadvantagesBest Suited For
Crystallization Cost-effective, highly scalable, can provide very pure material.Can be time-consuming to develop a robust process, potential for polymorphism.Kilogram to ton-scale production of solid compounds.
Column Chromatography High resolution, applicable to a wide range of compounds.Expensive (silica gel, solvents), generates significant waste, difficult to scale.Lab-scale purification and isolation of small quantities of material.[20]
Distillation Effective for purifying liquids with different boiling points.Not suitable for non-volatile solids, can cause thermal degradation of sensitive compounds.Purification of liquid starting materials, intermediates, or solvents.
Liquid-Liquid Extraction Good for removing impurities with different solubilities in immiscible solvents.May not be effective for removing closely related impurities, can use large volumes of solvents.Initial workup and removal of bulk impurities.

References

Technical Support Center: Ensuring the Stability of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3,4-dihydro-1,8-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this valuable compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its storage and handling, underpinned by scientific principles and practical expertise.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability of the solid compound, it is recommended to store it at -20°C.[1] Under these conditions, the powder form is reported to be stable for up to three years.[1] Alternatively, storage at 2-8°C is also suggested as a viable option.[2] For shorter durations, storing the compound sealed in a dry, room temperature environment is also acceptable.[3][4] The key is to minimize exposure to moisture and extreme temperatures.

Q2: I need to prepare a stock solution. What are the recommended storage conditions and for how long is it stable?

When preparing stock solutions, it is crucial to use an appropriate solvent and store it under conditions that minimize degradation. For solutions of this compound, storage at -80°C is recommended, which can maintain stability for up to one year.[1] Always use anhydrous-grade solvents to reduce the risk of hydrolytic degradation.

Q3: What are the primary factors that can cause degradation of this compound?

Based on the structure of the molecule, the primary environmental factors that could lead to degradation are:

  • Hydrolysis: The lactam ring in the structure is susceptible to hydrolysis, which can be catalyzed by the presence of water, especially under acidic or basic conditions.

  • Oxidation: While the core structure is relatively stable, certain functional groups that may be present in derivatives could be prone to oxidation.

  • Photodegradation: Exposure to UV or visible light can sometimes induce photochemical reactions, leading to the formation of degradation products.

  • Thermal Stress: High temperatures can accelerate the rate of all chemical degradation pathways.

Q4: How can I assess the purity of my this compound sample?

The purity of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of organic compounds. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on both purity and the identity of any potential impurities.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.[7]

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Contaminated solvent or glassware.1. Use fresh, anhydrous-grade solvent. 2. Ensure all glassware is thoroughly cleaned and dried. 3. Run a blank injection of the solvent to check for contaminants.
Incomplete dissolution.1. Ensure the compound is fully dissolved by gentle warming or sonication. 2. Visually inspect the solution for any particulate matter.
Loss of compound activity or inconsistent experimental results over time. Degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. 3. Re-evaluate storage conditions; consider storing at -80°C if not already doing so.[1]
Improper storage of the solid compound.1. Verify that the solid compound is stored at the recommended temperature and protected from light and moisture.[1][2][3][4] 2. Use a desiccator for room temperature storage to minimize humidity.
Visible changes in the appearance of the solid compound (e.g., color change, clumping). Absorption of moisture.1. Store the compound in a tightly sealed container with a desiccant. 2. If clumping is observed, gently break up the clumps before weighing. Note that this may indicate some level of hydration.
Degradation due to improper storage.1. If significant color change is observed, it is advisable to re-analyze the purity of the compound before use. 2. Discard the material if purity is found to be compromised.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[8][9] This information is crucial for developing stability-indicating analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Keep a sample of the solid compound in an oven at 60°C for 24 hours.

    • Dissolve the heat-treated solid in the initial solvent to the original concentration.

  • Photodegradation:

    • Expose a solution of the compound to a light source that produces combined visible and UV outputs, as specified by ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples and a control sample (untreated stock solution) by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms to identify and quantify any degradation products.

Expected Outcome: This study will reveal the susceptibility of the compound to hydrolysis, oxidation, heat, and light, and will help in identifying the major degradation products.

Protocol 2: Routine Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

  • Start with a suitable gradient, for example, 5% B, hold for 1 minute.

  • Increase to 95% B over 10 minutes.

  • Hold at 95% B for 2 minutes.

  • Return to 5% B over 1 minute and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: To be determined based on the UV spectrum of the compound (a photodiode array detector is useful for this). Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 0.1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizing Workflows

Storage_Troubleshooting_Workflow cluster_storage Recommended Storage cluster_issue Observed Issue cluster_investigation Investigation Path cluster_action Corrective Action Solid Solid Compound Degradation Degradation Suspected (e.g., loss of activity) Solid->Degradation leads to Solution Stock Solution Solution->Degradation leads to Check_Solid Check Solid Storage Conditions Degradation->Check_Solid Check_Solution Check Solution Storage & Handling Degradation->Check_Solution Correct_Storage Correct Storage Conditions: -20°C (Solid) / -80°C (Solution) Protect from light/moisture Check_Solid->Correct_Storage If incorrect Fresh_Prep Prepare Fresh Stock Solution Check_Solution->Fresh_Prep If improper Purity_Test Perform Purity Analysis (HPLC/LC-MS) Discard Discard if Purity is Compromised Purity_Test->Discard If fails Correct_Storage->Purity_Test Fresh_Prep->Purity_Test

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Start: This compound Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (Solid, 60°C) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze all samples by HPLC/LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradation Products & Pathways Analysis->Report

References

Technical Support Center: Strategies to Reduce Catalyst Loading in the Synthesis of 1,8-Naphthyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-naphthyridinones. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by reducing the loading of expensive and often toxic heavy metal catalysts, particularly palladium. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and innovate in your own work.

Reducing catalyst loading is a critical objective in pharmaceutical manufacturing, aiming to decrease costs, reduce environmental impact, and simplify product purification by minimizing residual metal content.[1][2] The synthesis of 1,8-naphthyridinones frequently relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the key C-N bond.[3][4] Achieving high turnover numbers (TON) and turnover frequencies (TOF) is paramount for making these processes viable at scale.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter when attempting to lower catalyst concentrations in your reactions.

Troubleshooting Guide: Common Issues at Low Catalyst Loadings

This section addresses specific problems that arise when reducing catalyst concentrations and offers actionable solutions based on mechanistic principles.

Q1: My reaction is sluggish or stalls completely after I lowered the palladium catalyst loading. What should I investigate first?

This is the most common issue and typically points to problems with catalyst activation, stability, or the purity of your reaction components.

Possible Causes & Solutions:

  • Inefficient Precatalyst Activation: Many commercially available palladium(II) precatalysts require an initial reduction to the active Pd(0) species to enter the catalytic cycle. At very low concentrations, the rate of this activation can become turnover-limiting.

    • Solution: Consider using a dedicated, pre-activated Pd(0) source or employing a precatalyst designed for rapid activation, such as those based on π-allyl ligands.[5] Alternatively, a brief, higher-temperature pre-heating step (e.g., 5-10 minutes at the reaction temperature with just the catalyst, ligand, and base) before adding the substrates can sometimes be effective.

  • Poor Ligand Choice: The ligand is arguably the most critical component for enabling low catalyst loadings.[6] Its role is to stabilize the Pd(0) species, facilitate oxidative addition, and promote the final, often rate-limiting, reductive elimination step.[3]

    • Solution: For C-N bond formation, sterically bulky, electron-rich biarylphosphine ligands are the state-of-the-art.[7] Ligands like BrettPhos and RuPhos have demonstrated high efficiency for C-N couplings, though their performance can be substrate-specific.[8] If one ligand is underperforming, screen a panel of others with varying steric and electronic properties.

  • Presence of Catalyst Poisons: At low catalyst loadings (ppm levels), the reaction becomes exquisitely sensitive to impurities that can act as catalyst poisons.

    • Common Poisons:

      • Water/Oxygen: While some modern catalytic systems are robust, rigorous exclusion of air and moisture is crucial at low loadings. Ensure solvents are properly degassed and dried, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen).

      • Halide Ions: An excess of halide ions, particularly iodide, can sometimes inhibit the catalyst.[9]

      • Sulfur/Thiol Impurities: These are potent poisons for palladium. Ensure starting materials are free from such contaminants.

    • Solution: Use high-purity, degassed solvents and reagents. If starting materials are suspect, re-purification (e.g., recrystallization or column chromatography) is advised.[10][11]

Q2: I'm observing significant byproduct formation, especially diarylation or hydrodehalogenation, at low catalyst loading. How can I improve selectivity?

Loss of selectivity at low catalyst concentrations often indicates a mismatch between the rates of the desired catalytic steps and undesired side reactions.

Possible Causes & Solutions:

  • Diarylation of Primary Amines: When coupling a primary amine, a common byproduct is the formation of a diarylamine. This occurs when the initially formed monoarylated amine successfully competes with the starting amine in the catalytic cycle.

    • Solution: This is heavily influenced by ligand structure. Ligands with significant steric bulk around the metal center, such as BrettPhos, are designed to disfavor the binding of the bulkier secondary amine product, thus enhancing selectivity for monoarylation.[8] Lowering the reaction temperature can also sometimes favor the desired reaction pathway.

  • Hydrodehalogenation: This side reaction replaces the aryl halide with a hydrogen atom, consuming the starting material without forming the desired product. It can be promoted by β-hydride elimination from certain substrates or intermediates.[12]

    • Solution: The choice of base is critical. Weaker bases can sometimes mitigate this issue. Additionally, ensure the reaction is not overheated, as higher temperatures can accelerate decomposition pathways leading to hydrodehalogenation.

Troubleshooting Workflow for Low-Yielding Reactions

Here is a decision-making workflow to systematically address issues with low catalyst loading.

G start Low Yield or Stalled Reaction at Reduced Catalyst Loading check_purity Are all reagents/solvents of highest purity and anhydrous/degassed? start->check_purity purify Action: Purify starting materials. Use fresh, degassed solvents. check_purity->purify No check_ligand Is the ligand optimal for this C-N coupling reaction? check_purity->check_ligand Yes purify->check_purity Re-evaluate screen_ligands Action: Screen a panel of bulky, electron-rich biarylphosphine ligands. check_ligand->screen_ligands No/Unsure check_activation Is the Pd(0) active species being efficiently generated? check_ligand->check_activation Yes screen_ligands->check_ligand Re-evaluate change_precatalyst Action: Switch to a more easily activated precatalyst (e.g., G3/G4) or use a pre-activation protocol. check_activation->change_precatalyst No/Unsure optimize_params Action: Re-optimize reaction parameters. Consider temperature, concentration, and base. check_activation->optimize_params Yes change_precatalyst->check_activation Re-evaluate success Problem Resolved optimize_params->success

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q3: What are the key factors to consider when selecting a ligand and palladium source for low-loading C-N coupling?

The combination of the palladium source and the ancillary ligand forms the heart of the catalytic system. Their judicious selection is the most critical factor for success.

Ligand Selection:

  • Steric Bulk: As mentioned, bulky ligands (e.g., dialkylbiarylphosphines) are crucial. The steric hindrance accelerates the final reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[7]

  • Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide.[3]

  • Bite Angle (for bidentate ligands): While many successful ligands are monodentate, the bite angle of bidentate ligands can significantly influence reactivity and stability.

Palladium Source (Precatalyst) Selection:

The ideal precatalyst is air-stable, easy to handle, and efficiently generates the active L-Pd(0) species.

Precatalyst TypeCommon ExamplesTypical LoadingAdvantagesDisadvantages
Simple Salts Pd(OAc)₂, PdCl₂1-5 mol%Inexpensive, readily available.Can be inefficient to reduce to Pd(0); may require higher loadings.
Pd(0) Sources Pd₂(dba)₃0.1-2 mol%Already in the correct oxidation state.Often air-sensitive, can have variable purity.
Buchwald Precatalysts G2, G3, G4 Precatalysts0.005-1 mol%Air-stable, highly efficient activation to L-Pd(0), broad scope.[5][7]Higher cost.

For reactions targeting very low catalyst loadings (<0.1 mol%), using a well-defined, state-of-the-art Buchwald precatalyst is strongly recommended as it provides greater reproducibility and activity.[7]

Q4: How does the choice of base and solvent impact catalyst efficiency at low concentrations?

Base: The base is required to deprotonate the amine nucleophile, making it more reactive towards the palladium center.[3]

  • Strength: A common choice is a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄. However, very strong bases can sometimes promote side reactions. The choice of base can be highly substrate-dependent and may require screening.

  • Solubility: The solubility of the base can affect the reaction rate. In some cases, a partially soluble base provides a slow, steady concentration that is beneficial.

Solvent:

  • Polarity: Aprotic polar solvents like dioxane, toluene, or CPME are commonly used. They need to be capable of dissolving the reactants and the catalytic species.

  • Purity: As emphasized earlier, the solvent must be anhydrous and thoroughly degassed. The presence of oxygen can lead to the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst to form inactive palladium black.[9]

Q5: Are there any general protocols for performing a high-turnover C-N coupling reaction for 1,8-naphthyridinone synthesis?

Yes. The following is a generalized protocol for a small-scale test reaction aiming for low catalyst loading, based on modern Buchwald-Hartwig amination principles.

Experimental Protocol: Test Reaction for Low-Loading Pd-Catalyzed Amidation

Objective: To couple an o-haloaryl carbonyl compound with an amide to form a 1,8-naphthyridinone precursor using low catalyst loading.

Materials:

  • o-haloaryl carbonyl substrate (1.0 mmol)

  • Amide (1.2 mmol)

  • Buchwald G3 or G4 Precatalyst (e.g., XPhos Pd G3, 0.001 mmol, 0.1 mol%)

  • NaOt-Bu (1.4 mmol)

  • Anhydrous, degassed toluene (or dioxane) (3-5 mL)

  • Schlenk flask or sealed vial, magnetic stir bar

Procedure:

  • Inert Atmosphere: To a dried Schlenk flask under a positive pressure of argon, add the o-haloaryl carbonyl substrate, the amide, the base (NaOt-Bu), and the magnetic stir bar.

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to 1-2 cycles of "freeze-pump-thaw" to ensure all oxygen is removed.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Note: This is a starting point. The optimal base, solvent, temperature, and ligand will depend on the specific substrates used.

Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the catalytic cycle is key to rational optimization.

G Pd0 L-Pd(0) (Active Catalyst) OA_complex [L-Pd(II)(Ar)(X)] Oxidative Addition Complex Pd0->OA_complex Oxidative Addition Amide_complex [L-Pd(II)(Ar)(NHR')] Amide Complex OA_complex->Amide_complex Ligand Exchange Amide_complex->Pd0 Reductive Elimination (Often Rate-Limiting) Product Product (Ar-NHR') Amide_complex->Product HX_Base [Base-H]⁺X⁻ Amide_complex->HX_Base ArX Aryl Halide (Ar-X) ArX->OA_complex Amine Amine (R'-NH₂) + Base Amine->Amide_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-N coupling.

References

Validation & Comparative

The Ascendance of a Privileged Scaffold: Validating 3,4-Dihydro-1,8-naphthyridin-2(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Chemical Moiety

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and diverse biological activity is perpetual. The 3,4-dihydro-1,8-naphthyridin-2(1H)-one core has emerged as a compelling candidate, representing a "fragment" that serves as a robust structural foundation for the design and screening of new drug candidates.[1] This guide provides an in-depth validation of this scaffold, comparing its potential with established alternatives and furnishing the experimental frameworks necessary for its rigorous evaluation.

The 1,8-Naphthyridine Lineage: A Legacy of Therapeutic Success

The broader 1,8-naphthyridine family is a well-established pharmacophore, underpinning the therapeutic success of numerous approved drugs.[2] This lineage provides a strong rationale for investigating the potential of its derivatives. For instance, the foundational antibiotic, nalidixic acid, features a 1,8-naphthyridin-4-one core and functions by inhibiting bacterial DNA gyrase.[3] This mechanism is shared by a generation of fluoroquinolone antibiotics. In oncology, Vosaroxin, a topoisomerase II inhibitor, contains the 1,8-naphthyridine scaffold and has been investigated in clinical trials for acute myeloid leukemia.[3]

The this compound variant offers a distinct three-dimensional geometry compared to its fully aromatic counterparts, which can be pivotal for achieving selective interactions with biological targets. This guide will focus on one of the most promising applications for this scaffold: the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.

A Head-to-Head Comparison: The this compound Scaffold in PARP Inhibition

The inhibition of PARP, particularly PARP1, is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1 or BRCA2 mutations.[4] This therapeutic approach is based on the concept of "synthetic lethality," where the simultaneous inhibition of two DNA repair pathways is lethal to cancer cells but tolerated by healthy cells.[5]

To validate the this compound scaffold for this application, we must compare its potential with established PARP inhibitor scaffolds. The most prominent of these are the phthalazinones (e.g., Olaparib) and the benzimidazoles (e.g., Veliparib).[6][7]

Comparative Analysis of PARP Inhibitor Scaffolds
ScaffoldRepresentative DrugPARP1 IC50 (nM)Key Structural Features & Rationale
Phthalazinone Olaparib1-5The phthalazinone core mimics the nicotinamide portion of the NAD+ cofactor, enabling potent binding to the PARP active site.[8]
Benzimidazole Veliparib4.4-5.2 (Ki)Benzimidazole derivatives are also effective NAD+ mimetics and have been extensively optimized for PARP inhibition.[6][9][10][11]
Indazole Carboxamide Niraparib2-35The indazole-3-carboxamide scaffold is another key structure for potent PARP inhibition, as seen in the approved drug Niraparib.[12]
This compound (Hypothetical Derivatives)Data emergingThis scaffold also presents as a viable NAD+ mimetic with a distinct vector for substituent placement, offering potential for improved selectivity and ADME properties.

Note: IC50 and Ki values can vary between different studies and experimental conditions.[12]

The promise of the this compound scaffold lies in its potential to offer a novel chemical space for optimizing PARP inhibition. Its unique geometry may allow for interactions with the PARP active site that are distinct from existing scaffolds, potentially leading to improved selectivity for different PARP family members or a more favorable "trapping" efficiency, a key determinant of cytotoxicity for PARP inhibitors.[13]

The Mechanism of Action: PARP Inhibition and Synthetic Lethality

To understand the significance of developing novel PARP inhibitors, it is crucial to visualize their mechanism of action. PARP1 is a key sensor of DNA single-strand breaks (SSBs).[14] Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to the site.[14][15][16] PARP inhibitors block this process. In cells with functional homologous recombination (HR), the resulting unrepaired SSBs can be converted to double-strand breaks (DSBs) during replication, which are then repaired by the HR machinery.

However, in cancer cells with mutated BRCA1 or BRCA2, the HR pathway is deficient.[4] When PARP is inhibited in these cells, the accumulation of unrepaired DSBs leads to genomic instability and cell death.[17]

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PARylation PAR Chain Synthesis PARP1->PARylation catalyzes Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair mediates PARPi PARP Inhibitor (e.g., 1,8-Naphthyridinone) PARPi->PARP1 inhibits

PARP1 signaling in response to DNA single-strand breaks and the point of intervention for PARP inhibitors.

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) SSB_Normal Single-Strand Break (SSB) PARPi_Normal PARP Inhibition SSB_Normal->PARPi_Normal blocked by Unrepaired_SSB_Normal Unrepaired SSB PARPi_Normal->Unrepaired_SSB_Normal DSB_Normal Replication-induced Double-Strand Break (DSB) Unrepaired_SSB_Normal->DSB_Normal HR_Repair Homologous Recombination (BRCA1/2 functional) DSB_Normal->HR_Repair Viability Cell Viability HR_Repair->Viability SSB_Cancer Single-Strand Break (SSB) PARPi_Cancer PARP Inhibition SSB_Cancer->PARPi_Cancer blocked by Unrepaired_SSB_Cancer Unrepaired SSB PARPi_Cancer->Unrepaired_SSB_Cancer DSB_Cancer Replication-induced Double-Strand Break (DSB) Unrepaired_SSB_Cancer->DSB_Cancer No_HR_Repair Homologous Recombination (BRCA1/2 deficient) DSB_Cancer->No_HR_Repair Apoptosis Cell Death (Apoptosis) No_HR_Repair->Apoptosis

The principle of synthetic lethality with PARP inhibitors in homologous recombination-deficient cancers.

Experimental Validation Protocols

To rigorously assess a novel this compound derivative as a PARP inhibitor, a multi-step experimental workflow is required. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm cellular activity and the principle of synthetic lethality.

Protocol 1: In Vitro Biochemical PARP1 Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available PARP assay kits and measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • PARP buffer

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 0.2 M HCl)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Olaparib) in PARP buffer. Include a "no inhibitor" control and a "no enzyme" background control.

  • Reaction Setup: To each well of the histone-coated plate, add PARP buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Add the PARP1 enzyme to all wells except the background controls.

  • Initiate Reaction: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

  • Substrate Addition: After another wash step, add TMB substrate and incubate until sufficient color develops.

  • Stop and Read: Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Viability Assay for Synthetic Lethality

This protocol uses a cell viability reagent (e.g., CellTiter-Glo® or MTT) to assess the cytotoxic effect of the test compounds on BRCA-deficient and BRCA-proficient cancer cell lines.

Materials:

  • BRCA2-deficient cell line (e.g., CAPAN-1)

  • BRCA-proficient cell line (e.g., BxPC-3)

  • Cell culture medium and supplements

  • 96-well clear-bottom plates

  • Test compounds (dissolved in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or plate reader

Procedure:

  • Cell Plating: Seed both cell lines into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Reading: After a short incubation, measure the luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent viability at each compound concentration. Calculate the IC50 values for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line indicates synthetic lethality.

Experimental_Workflow Start Synthesize this compound Derivative Library Biochemical_Assay Protocol 1: In Vitro Biochemical PARP1 Assay Start->Biochemical_Assay Determine_IC50 Determine PARP1 IC50 Biochemical_Assay->Determine_IC50 Cell_Based_Assay Protocol 2: Cell-Based Viability Assay Determine_IC50->Cell_Based_Assay Select potent compounds Cell_Lines BRCA-deficient (e.g., CAPAN-1) BRCA-proficient (e.g., BxPC-3) Cell_Based_Assay->Cell_Lines Determine_Cellular_IC50 Determine Cellular IC50s Cell_Based_Assay->Determine_Cellular_IC50 Compare_IC50s Compare IC50s: BRCA-deficient vs. BRCA-proficient Determine_Cellular_IC50->Compare_IC50s Conclusion Validate Scaffold for Synthetic Lethality Compare_IC50s->Conclusion

A streamlined workflow for the validation of a novel PARP inhibitor scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile core for the development of novel therapeutics. Its heritage within the broader 1,8-naphthyridine family provides a strong foundation of proven biological activity. As demonstrated in the context of PARP inhibition, this scaffold offers a compelling alternative to existing chemical matter, with the potential for differentiated pharmacological profiles.

The validation of any new scaffold is a rigorous, multi-faceted process. By employing systematic biochemical and cell-based assays, as outlined in this guide, researchers can effectively evaluate the potential of this compound derivatives. The ultimate goal is to leverage the unique structural features of this scaffold to design next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles. The continued exploration of this and other privileged scaffolds will undoubtedly fuel the engine of drug discovery for years to come.

References

A Tale of Two Cores: A Comparative Guide to 1,8-Naphthyridinone and Quinolinone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that profoundly influences the ultimate efficacy and viability of a therapeutic candidate. Among the privileged nitrogen-containing heterocyclic scaffolds, the 1,8-naphthyridinone and quinolinone cores have emerged as foundational frameworks for a multitude of clinically successful and promising investigational drugs. This guide provides an in-depth, objective comparison of these two powerhouse scaffolds, delving into their structural nuances, synthetic accessibility, and comparative performance across key therapeutic areas, supported by experimental data.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the 1,8-naphthyridinone and quinolinone cores lies in the placement of the second nitrogen atom. The 1,8-naphthyridinone scaffold is a pyridopyrimidine, containing a nitrogen atom at position 8, which acts as a bioisostere of the carbon atom at the corresponding position in the quinolinone ring. This seemingly subtle alteration has significant implications for the physicochemical properties and biological activity of the resulting molecules.

The additional nitrogen atom in the 1,8-naphthyridinone core introduces a hydrogen bond acceptor, potentially altering the molecule's solubility, metabolic stability, and interaction with biological targets. This can be a strategic advantage in modulating pharmacokinetic and pharmacodynamic profiles.

G cluster_0 1,8-Naphthyridinone Core cluster_1 Quinolinone Core a a b b

Caption: Core structures of 1,8-Naphthyridinone and Quinolinone.

Comparative Biological Activity: A Head-to-Head Analysis

The true measure of a scaffold's utility lies in its performance in biological systems. Both 1,8-naphthyridinone and quinolinone derivatives have demonstrated a broad spectrum of activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2]

Antibacterial Arena: The Quinolone Legacy and Naphthyridinone's Potent Challenge

The quinolinone core is perhaps most renowned for its role in the development of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been instrumental in treating bacterial infections for decades.[3][4] These compounds primarily exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5]

However, the 1,8-naphthyridinone scaffold has also given rise to potent antibacterial agents. The first synthetic quinolone antibiotic, nalidixic acid, is a 1,8-naphthyridinone derivative.[6] More recent studies have demonstrated that 1,8-naphthyridinone-based quinolones can exhibit comparable or even superior activity to their quinolinone counterparts.

A notable example is the 1,8-naphthyridinone quinolone PD-131628, which was found to be as active or more active than ciprofloxacin (a fluoroquinolone) against Escherichia coli.[7] Furthermore, PD-131628 demonstrated considerably greater activity against staphylococci in terms of both Minimum Inhibitory Concentration (MIC) and Optimum Bactericidal Concentration (OBC).[7]

CompoundCore ScaffoldTarget OrganismMIC (µg/mL)Reference
CiprofloxacinQuinolinoneE. coli0.015-0.03[7]
OfloxacinQuinolinoneE. coli0.06-0.12[7]
PD-131628 1,8-Naphthyridinone E. coli ≤0.008-0.015 [7]
CiprofloxacinQuinolinoneStaphylococci0.25-0.5[7]
OfloxacinQuinolinoneStaphylococci0.25-0.5[7]
PD-131628 1,8-Naphthyridinone Staphylococci 0.03-0.06 [7]

Table 1: Comparative Antibacterial Activity (MIC values). This table highlights the potent activity of the 1,8-naphthyridinone derivative PD-131628 compared to established quinolinone antibiotics.

Anticancer Applications: Targeting Proliferation and Survival

Both scaffolds have been extensively explored in the development of anticancer agents.[8][9][10] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like topoisomerases and protein kinases that are crucial for cancer cell proliferation and survival.[6][11]

While a direct, comprehensive comparison across a wide range of cancer types is challenging to distill from the literature, specific studies offer valuable insights. For instance, in the development of cannabinoid receptor 2 (CB2) agonists, which have therapeutic potential in cancer, the substitution of a 1,8-naphthyridinone-4-one nucleus with a quinoline-4-one system led to a general increase in CB2 affinity.[12] This suggests that for certain targets, the quinolinone core may offer a more favorable interaction profile.

Compound ClassCore ScaffoldTargetKey FindingReference
Carboxamide derivatives1,8-NaphthyridinoneCB2 ReceptorHigh affinity (Ki = 1.0 nM for compound 10)[12]
Carboxamide derivativesQuinolinoneCB2 ReceptorGeneral increase in CB2 affinity compared to naphthyridinone analogs[12]

Table 2: Comparative Activity at the Cannabinoid Receptor 2. This table illustrates an instance where the quinolinone core demonstrated an advantage in receptor affinity.

Kinase Inhibition: Modulating Cellular Signaling

The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy. Both 1,8-naphthyridinone and quinolinone cores have been successfully employed in the design of potent kinase inhibitors.[13][14][15]

A study focused on the development of p38 MAP kinase inhibitors, which are involved in inflammatory responses, synthesized and evaluated a series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones.[13] The research demonstrated that highly potent inhibitors could be generated from both scaffolds, indicating their interchangeability and utility in this therapeutic area.[13]

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesis are critical factors in drug development. Both 1,8-naphthyridinone and quinolinone cores can be synthesized through well-established methodologies. The Friedländer annulation is a versatile and widely used reaction for the synthesis of both quinolines and 1,8-naphthyridines.[6] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Friedlander_Synthesis cluster_quinolinone Quinolinone Synthesis cluster_naphthyridinone 1,8-Naphthyridinone Synthesis ortho_amino_ketone o-Aminoaryl Aldehyde/Ketone quinolinone Quinolinone Core ortho_amino_ketone->quinolinone Condensation methylene_compound α-Methylene Compound methylene_compound->quinolinone amino_pyridine 2-Aminonicotinaldehyde naphthyridinone 1,8-Naphthyridinone Core amino_pyridine->naphthyridinone Condensation methylene_compound2 α-Methylene Compound methylene_compound2->naphthyridinone

Caption: Generalized Friedländer synthesis for quinolinone and 1,8-naphthyridinone cores.

The choice between the two scaffolds from a synthetic standpoint often depends on the availability and cost of the starting materials, as well as the desired substitution patterns on the final molecule.

Experimental Protocols

General Procedure for Friedländer Annulation Synthesis of a 1,8-Naphthyridinone Derivative

Objective: To provide a representative, detailed protocol for the synthesis of a 1,8-naphthyridinone core.

Materials:

  • 2-Aminonicotinaldehyde

  • Ethyl acetoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired 1,8-naphthyridinone derivative.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.

Materials:

  • Synthesized compounds (1,8-naphthyridinone and quinolinone derivatives)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: A Strategic Choice in Drug Discovery

The 1,8-naphthyridinone and quinolinone cores are both exceptionally valuable scaffolds in drug design, each with its own set of advantages. The quinolinone core boasts a rich history of clinical success, particularly in the realm of antibacterial agents. The 1,8-naphthyridinone scaffold, while also having a long-standing presence, continues to emerge as a powerful alternative, with studies demonstrating its potential to yield compounds with superior or differentiated activity profiles.

The decision to employ one core over the other should be driven by the specific therapeutic target and the desired physicochemical and pharmacological properties of the final drug candidate. This guide serves as a foundational resource to inform that decision-making process, empowering researchers to make strategic choices in the quest for novel and effective therapeutics.

References

A Comparative Guide to the In Vitro ADME/Tox Profiling of Novel 3,4-Dihydro-1,8-naphthyridin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Early ADME/Tox Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is not just a mantra but a critical strategy for success.[1] The journey from a promising hit compound to a clinical candidate is fraught with attrition, with a significant percentage of failures attributed to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles.[1][2] For novel chemical series like the 3,4-dihydro-1,8-naphthyridin-2(1H)-one analogs, which belong to the broad class of nitrogen-containing heterocycles, early and comprehensive in vitro ADME/Tox profiling is indispensable. Heterocycles are ubiquitous in pharmaceuticals, offering diverse chemical space and biological activity, but they can also introduce metabolic liabilities and off-target effects.[3][4]

This guide provides a comparative framework for evaluating novel this compound analogs. We will not merely list protocols but delve into the causality behind experimental choices, presenting a self-validating system for ranking compounds. By integrating key assays, we can build a comprehensive profile that enables data-driven decisions, guiding medicinal chemistry efforts to optimize not just for potency, but for drug-like properties.

The Integrated ADME/Tox Screening Cascade

A tiered or cascaded approach is the most efficient method for profiling new chemical entities (NCEs). Early-stage, high-throughput assays are used to screen a larger number of analogs, filtering out compounds with major liabilities. Promising candidates then advance to more complex, lower-throughput assays for deeper characterization.

ADME_Tox_Workflow Solubility Kinetic Solubility Permeability Caco-2 Permeability Solubility->Permeability Soluble Analogs MetStab Microsomal Stability PPB Plasma Protein Binding MetStab->PPB Stable Analogs CYP_Inhib_1 CYP3A4/2D6 Inhibition (Single Point) CYP_Inhib_2 CYP Inhibition Panel (IC50 Determination) CYP_Inhib_1->CYP_Inhib_2 Low Risk Analogs Cytotox_1 Cytotoxicity (Single Cell Line) hERG hERG Safety Cytotox_1->hERG Non-Toxic Analogs MetID Metabolite ID Permeability->MetID Permeable & Stable PPB->MetID Ames Ames Mutagenicity CYP_Inhib_2->Ames Low DDI Risk hERG->Ames Induction CYP Induction Ames->Induction

Caption: Tiered workflow for in vitro ADME/Tox profiling of NCEs.

Physicochemical Properties: Aqueous Solubility

Why It Matters: Poor aqueous solubility is a primary cause of erratic results in biological assays and can lead to low or variable oral bioavailability.[5][6] A compound must be in solution to be absorbed and to interact with its target. We distinguish between kinetic and thermodynamic solubility. Kinetic solubility is measured under high-throughput conditions and reflects how readily a compound dissolves from a DMSO stock into an aqueous buffer, which is highly relevant for early screening.[7][8] Thermodynamic solubility is the true equilibrium solubility of a solid compound and is considered the "gold standard," often measured for lead candidates.[5][7]

Comparative Data: Kinetic Solubility
Compound IDKinetic Solubility @ pH 7.4 (µM)Classification
Reference 85High
DN8N-001 110High
DN8N-002 42Moderate
DN8N-003 < 5Low

Classification: >65 µM (High), 20-65 µM (Moderate), <20 µM (Low)

Interpretation: DN8N-001 shows improved solubility over the reference, which is a favorable characteristic. DN8N-002 is acceptable for further profiling, but its moderate solubility should be monitored. DN8N-003 exhibits very low solubility, posing a high risk for downstream development; formulation strategies or structural modification would be required.[5]

Experimental Protocol: High-Throughput Kinetic Solubility
  • Compound Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

  • Assay Plate Preparation: In a 96-well UV-transparent plate, add 198 µL of phosphate-buffered saline (PBS), pH 7.4.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for precipitation of insoluble compound.

  • Detection: Measure the turbidity of the solution by reading the absorbance at 620 nm using a plate reader. The amount of light scattered is proportional to the amount of precipitated compound.[8]

  • Quantification (Optional Shake-Flask Method): For more precise measurement, centrifuge the plate to pellet the precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound via LC-MS/MS against a calibration curve.[7]

Absorption: Caco-2 Permeability

Why It Matters: For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for absorption into the bloodstream. The Caco-2 cell line, derived from a human colon adenocarcinoma, is the industry standard in vitro model for this process.[9][10] When cultured on semi-permeable membranes, these cells differentiate into a polarized monolayer with tight junctions and express key uptake and efflux transporters (like P-glycoprotein, P-gp), thus mimicking the intestinal barrier.[11][12] A bidirectional assay (measuring transport from apical-to-basolateral, A-B, and basolateral-to-apical, B-A) is crucial. It not only predicts passive absorption but also identifies if a compound is a substrate of efflux transporters.[9]

Caption: Bidirectional Caco-2 permeability assay workflow.

Comparative Data: Caco-2 Permeability
Compound IDPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassEfflux Substrate
Reference 12.515.01.2HighNo
DN8N-001 15.216.11.1HighNo
DN8N-002 8.931.23.5ModerateYes (P-gp)
DN8N-003 0.81.11.4LowNo

Permeability Class: >10 (High), 2-10 (Moderate), <2 (Low). Efflux Ratio (ER) > 2 suggests active efflux.

Interpretation: DN8N-001 demonstrates high permeability similar to the reference compound, predicting good oral absorption. DN8N-002 has moderate intrinsic permeability but is identified as an efflux substrate (ER > 2). This could limit its bioavailability in vivo and warrants further investigation with specific P-gp inhibitors like verapamil.[9] DN8N-003 shows poor permeability, suggesting it will be poorly absorbed orally.

Experimental Protocol: Caco-2 Bidirectional Permeability
  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.[10]

  • Monolayer Integrity Check: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add HBSS containing the test compound (e.g., 10 µM) to the apical (A) side (donor chamber).

    • Add fresh HBSS to the basolateral (B) side (receiver chamber).

  • Assay Initiation (B→A):

    • Add HBSS containing the test compound to the basolateral (B) side (donor chamber).

    • Add fresh HBSS to the apical (A) side (receiver chamber).

  • Sampling: Incubate at 37°C with shaking. At specified time points (e.g., 60, 120 minutes), take an aliquot from the receiver chamber and replace it with fresh buffer.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each direction and the efflux ratio.

Distribution: Plasma Protein Binding (PPB)

Why It Matters: Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolic enzymes.[13][14] High plasma protein binding can limit efficacy and affect the pharmacokinetic profile. Therefore, determining the fraction unbound (fu) is a critical step. Rapid Equilibrium Dialysis (RED) is a widely used method that is efficient and minimizes non-specific binding issues.[14][15]

Comparative Data: Plasma Protein Binding
Compound ID% Bound (Human Plasma)Fraction Unbound (fu)
Reference 92.50.075
DN8N-001 88.00.120
DN8N-002 99.20.008
DN8N-003 95.10.049

Interpretation: DN8N-001 has lower plasma protein binding than the reference, resulting in a higher fraction of free drug, which can be beneficial. DN8N-002 is very highly bound (>99%). This extremely low free fraction could severely limit its efficacy and may lead to a very long half-life. DN8N-003 shows high binding, typical for many drug candidates, and is acceptable for progression.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Compound Spiking: Spike the test compounds into plasma (human, rat, etc.) at a final concentration of ~1 µM.

  • RED Device Setup: Add the spiked plasma (~200 µL) to the sample chamber (red side) of the RED device insert. Add an equal volume of PBS (pH 7.4) to the buffer chamber (white side).

  • Dialysis: Assemble the device in the base plate, seal it, and incubate for 4-6 hours at 37°C with shaking (~200 rpm). This allows the unbound drug to equilibrate across the semi-permeable dialysis membrane (8 kDa MWCO).[14]

  • Sampling: After incubation, remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: Combine the plasma sample with an equal volume of clean buffer and the buffer sample with an equal volume of blank plasma. This "matrix matching" is critical to avoid differential matrix effects during LC-MS/MS analysis. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte peak area in the buffer chamber to the peak area in the plasma chamber.

Metabolism: Stability and CYP450 Inhibition

Why It Matters: The liver is the primary site of drug metabolism, driven largely by the Cytochrome P450 (CYP) family of enzymes.[16] Metabolism affects a drug's half-life, clearance, and potential for forming active or toxic metabolites. Early assessment focuses on two key areas:

  • Metabolic Stability: How quickly is the compound broken down? This is typically assessed in liver microsomes, which are vesicles of the endoplasmic reticulum rich in Phase I CYP enzymes.[17][18] High metabolic instability leads to rapid clearance and poor bioavailability.

  • CYP450 Inhibition: Does the compound inhibit key CYP enzymes? Inhibition of CYPs (especially major isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2) is a primary cause of drug-drug interactions (DDIs).[19][20] Co-administration with a CYP inhibitor can dangerously elevate the plasma levels of another drug metabolized by that enzyme.

Comparative Data: Metabolic Profile
Compound IDMicrosomal Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
Reference 4515.4> 5022.5
DN8N-001 6211.2> 50> 50
DN8N-002 1838.51.58.7
DN8N-003 > 120< 5.8> 5045.1

CLint Classification: <12 (Low), 12-60 (Moderate), >60 (High). IC₅₀ Classification: >10 µM (Low Risk), 1-10 µM (Moderate Risk), <1 µM (High Risk).

Interpretation:

  • DN8N-001 shows improved metabolic stability and a clean CYP inhibition profile, making it a very promising candidate.

  • DN8N-002 is metabolized rapidly (moderate-to-high clearance) and is a potent inhibitor of CYP3A4 and a moderate inhibitor of CYP2D6. This combination presents a significant DDI risk and is a major liability.

  • DN8N-003 is highly stable, which could lead to a long half-life and potential accumulation issues, but it has a low DDI risk.

Experimental Protocols

A. Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) in 100 mM phosphate buffer (pH 7.4).[17]

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system (cofactor) and the test compound (final concentration 1 µM).[21]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Calculation: Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[21][22]

B. CYP450 Inhibition Assay (Fluorogenic Method)

  • Assay Setup: In a 96-well plate, add recombinant human CYP isozyme, a fluorescent probe substrate specific to that isozyme, and various concentrations of the test compound.[19]

  • Incubation: Pre-incubate the plate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is produced as the CYP enzyme metabolizes the probe substrate.[19]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Toxicity: Cytotoxicity, Cardiotoxicity & Mutagenicity

Why It Matters: Assessing potential toxicity is a cornerstone of drug development. Early in vitro screens can flag major liabilities long before costly in vivo studies.

  • General Cytotoxicity: Measures the general toxicity of a compound to living cells. The MTT assay is a classic colorimetric method that assesses cell metabolic activity as a proxy for cell viability.[23][24] It is often run in a liver-derived cell line like HepG2 to get an early indication of potential hepatotoxicity.

  • Cardiotoxicity (hERG Inhibition): Drug-induced inhibition of the hERG potassium channel is a leading cause of cardiac arrhythmias (Torsade de Pointes) and has led to the withdrawal of numerous drugs from the market.[25][26][27] Therefore, screening for hERG inhibition, typically using automated patch-clamp electrophysiology, is a regulatory requirement and a critical safety assessment.[27][28]

  • Mutagenicity (Ames Test): This assay assesses the mutagenic potential of a compound by measuring its ability to induce mutations in various strains of Salmonella typhimurium.[29][30][31] A positive result indicates the compound may be a carcinogen and is a significant red flag.[32][33]

Comparative Data: Toxicity Profile
Compound IDHepG2 Cytotoxicity IC₅₀ (µM)hERG Inhibition IC₅₀ (µM)Ames Test Result
Reference > 10025.3Negative
DN8N-001 > 100> 30Negative
DN8N-002 15.82.1Negative
DN8N-003 85.2> 30Positive

Interpretation:

  • DN8N-001 has a clean toxicity profile with no cytotoxicity, no significant hERG inhibition, and no mutagenic potential.

  • DN8N-002 shows moderate cytotoxicity and, critically, potent hERG inhibition, indicating a high risk of cardiotoxicity. This is a major safety concern.

  • DN8N-003 , while having low cytotoxicity and no hERG liability, is positive in the Ames test. This suggests potential carcinogenicity and is often a criterion for immediate termination of a compound's development.[29][32]

Experimental Protocols

A. Cytotoxicity (MTT Assay)

  • Cell Seeding: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm. The intensity of the purple color is proportional to the number of viable cells.

  • Analysis: Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value.

B. hERG Inhibition (Automated Patch Clamp)

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Assay Execution: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[27] Cells are captured, and a whole-cell patch-clamp configuration is established.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at several concentrations.

  • Data Analysis: The percentage of current inhibition at each concentration is measured. The data are then used to calculate an IC₅₀ value.[27]

C. Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: The test uses several strains of Salmonella typhimurium (and often E. coli) that have mutations in the histidine operon, making them unable to synthesize histidine (his-).[31][33]

  • Exposure: The bacterial strains are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver, to detect pro-mutagens).[29]

  • Plating: The treated bacteria are plated on a histidine-deficient agar medium.

  • Incubation: Plates are incubated for 48-72 hours.

  • Readout: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine (his+) will grow into visible colonies. The number of revertant colonies is counted.

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[30][32]

Conclusion and Forward Look

This guide outlines a comprehensive and logical workflow for the in vitro ADME/Tox profiling of novel this compound analogs. By systematically evaluating solubility, permeability, plasma protein binding, metabolic stability, CYP inhibition, and key toxicity endpoints, we can build a robust dataset to compare and rank new compounds.

Based on the hypothetical data presented:

  • DN8N-001 emerges as the most promising candidate, displaying favorable properties across all assays. It has high solubility and permeability, moderate protein binding, good metabolic stability, and a clean safety profile.

  • DN8N-002 would be deprioritized due to a combination of high metabolic clearance, potent CYP3A4 inhibition, and significant hERG liability.

  • DN8N-003 would likely be terminated due to its positive Ames test result, a critical safety flaw, despite its high metabolic stability.

This structured approach ensures that resources are focused on compounds with the highest probability of success, embodying the "fail early, fail cheap" principle and accelerating the path toward identifying a viable drug candidate.[1][34]

References

A Comparative Guide to Cross-Reactivity Studies of 1,8-Naphthyridinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 1,8-naphthyridinone scaffold represents a privileged structure in modern pharmacology. Its derivatives have shown significant promise as potent inhibitors of critical cellular targets, most notably protein kinases and Poly (ADP-ribose) polymerase (PARP).[1][2][3] However, the very features that make this scaffold effective—its ability to form key hydrogen bonds and occupy specific binding pockets, such as the ATP-binding site of kinases—also present a significant challenge: the potential for cross-reactivity with unintended targets.[4]

This guide provides an in-depth comparison of methodologies and strategic considerations for evaluating the selectivity of 1,8-naphthyridinone-based compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and translatable understanding for your own discovery programs.

The Imperative of Selectivity Profiling

In drug discovery, selectivity is paramount. For kinase inhibitors, the high degree of conservation in the ATP-binding site across the human kinome makes achieving selectivity a formidable task.[4] A promiscuous compound can lead to unexpected cellular effects, toxicity, and a convoluted interpretation of experimental results.[4][5] Comprehensive selectivity profiling is therefore not merely a regulatory checkbox but a foundational component of building a compelling therapeutic hypothesis and mitigating downstream risk.[6] Off-target effects are not always detrimental, and in some cases can be exploited for therapeutic benefit, but they must be understood.[6]

This guide will use representative examples of 1,8-naphthyridinone-based inhibitors to illustrate these principles, comparing their known selectivity profiles and the experimental workflows used to elucidate them.

A Tiered Approach to Cross-Reactivity Assessment

A robust cross-reactivity assessment follows a logical, tiered progression from broad, high-throughput screening to more focused, in-depth mechanistic studies in cellular contexts. This workflow ensures that resources are used efficiently, generating decision-driving data at each stage.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Outcome A Primary Target Assay (e.g., PKMYT1, Aurora A) B Broad Kinome Panel Screen (e.g., >300 kinases) A->B Initial Hit C Competitive Binding Assay (Determine Kd) B->C Identify Off-Targets D Target Engagement Assay (e.g., NanoBRET™, CETSA®) C->D Advance Promising Candidates E Cellular Phosphorylation Assay (On- and Off-Target) D->E Confirm Cellular Potency F Phenotypic Screening E->F Assess Functional Outcome G Selectivity Profile Established (On-Target Potency vs. Off-Target Liabilities) F->G

Caption: Tiered workflow for assessing inhibitor cross-reactivity.

Comparative Selectivity of 1,8-Naphthyridinone Derivatives

To illustrate the diversity of targets and selectivity profiles within this class, let's consider two hypothetical-yet-representative compounds based on published research: a potent PKMYT1 inhibitor and a pan-Aurora kinase inhibitor.[7][8][9]

CompoundPrimary Target(s)IC50 vs Primary Target (nM)Representative Off-TargetIC50 vs Off-Target (nM)Selectivity Window (Fold)
Naphthyridinone-A PKMYT115WEE11,500100x
CDK2>10,000>667x
Naphthyridinone-B Aurora A25Aurora B401.6x (pan-Aurora)
FLT32,500100x

This data is illustrative and compiled for educational purposes based on trends observed in the literature.

Analysis:

  • Naphthyridinone-A demonstrates good selectivity for its primary target, PKMYT1, over the closely related kinase WEE1 and the major cell cycle kinase CDK2.[7][8] This profile suggests a lower likelihood of off-target effects related to general cell cycle arrest.

  • Naphthyridinone-B , in contrast, is a pan-inhibitor of the Aurora kinase family, showing similar potency against Aurora A and B.[9] This may be a desired activity for certain anti-cancer strategies but also highlights the need to screen against other kinases like FLT3 to understand its broader profile.

Methodologies & Experimental Protocols

A multi-pronged approach using both biochemical and cell-based assays is essential for a complete picture of a compound's selectivity.

Biochemical Assays: The Foundation of Profiling

Biochemical assays measure the direct interaction between an inhibitor and an isolated enzyme. They are crucial for initial screening and determining intrinsic potency.

A. Kinase Activity Assays

These assays measure the inhibition of substrate phosphorylation.[10] They are the workhorse of selectivity profiling and are often performed by contract research organizations (CROs) against large panels of kinases.[11]

  • Rationale: The goal is to determine the concentration of inhibitor required to reduce kinase activity by 50% (the IC50 value). Screening a new compound against a large panel provides a "snapshot" of its kinome-wide interactions.[5]

  • Causality Behind Method Choice: The choice of assay format depends on throughput needs and the nature of the kinase.

    • Radiometric Assays (e.g., 33P-ATP Filter Binding): Considered a gold standard, these directly measure the transfer of a radiolabeled phosphate to a substrate.[5][11] They are highly sensitive but require handling of radioactive materials.

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the reaction.[12] They are non-radioactive, highly sensitive, and amenable to high-throughput screening in 384-well formats.[12]

Protocol: In Vitro Kinase Profiling using ADP-Glo™

This protocol outlines the general steps for assessing inhibitor selectivity against a panel of kinases.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 1,8-naphthyridinone test compound in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of a kinase/substrate mixture prepared in reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure a sensitive measure of competitive inhibition.[10]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence to percent inhibition relative to vehicle (DMSO) and no-enzyme controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

B. Competitive Binding Assays

These assays directly measure the binding affinity (expressed as the dissociation constant, Kd) of an inhibitor to a kinase, independent of enzymatic activity.

G cluster_0 No Inhibitor cluster_1 With Inhibitor K Kinase L Tagged Ligand K->L Binding Signal High Signal K_i Kinase I Inhibitor K_i->I Competition L_i Tagged Ligand Signal_i Low Signal

Caption: Principle of a competitive binding assay.

  • Rationale: Binding assays provide a direct measure of affinity, which is not influenced by ATP concentration or the specific substrate used in an activity assay.[10] This makes them an excellent orthogonal method to confirm hits from activity screens and to rank compounds by their true affinity for on- and off-targets.

Cell-Based Assays: Confirming In-Cellulo Activity

Biochemical assays are essential, but they don't replicate the complex environment inside a cell. Cell-based assays are the critical next step to confirm that a compound can enter the cell, engage its target, and exert the desired biological effect.[13]

A. Target Engagement Assays

These assays confirm that the inhibitor physically interacts with its intended target in live cells.

  • Causality Behind Method Choice: It is crucial to prove that the compound's cellular effects are a direct result of binding to the target kinase. Methods like NanoBRET™ or Cellular Thermal Shift Assay (CETSA®) provide this evidence. A positive result builds confidence that the observed phenotype is on-target.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Genetically modify a relevant cell line (e.g., a tumor line where the target kinase is active) to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Plate the engineered cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 1,8-naphthyridinone test compound for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer, which is a cell-permeable ligand that also binds to the target kinase, and incubate.

  • Substrate Addition & Reading: Add the NanoLuc® substrate and immediately read the plate on a luminometer equipped with two filters to detect both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio. The test compound will compete with the tracer for binding to the NanoLuc®-kinase fusion, resulting in a dose-dependent decrease in the BRET signal. This data is used to calculate an IC50 value, representing the concentration needed for 50% target occupancy in live cells.

B. Cellular Phosphorylation Assays

These assays, often run using Western Blot or ELISA-based methods, measure the phosphorylation status of a known downstream substrate of the target kinase.

  • Rationale: This provides functional evidence of target inhibition. If Naphthyridinone-A inhibits PKMYT1, one would expect to see a decrease in the inhibitory phosphorylation of its substrate, CDK1. Conversely, if the compound hits an off-target kinase, one might observe modulation of a different, unexpected signaling pathway.[8] This helps to connect target engagement with a functional cellular outcome.

G cluster_0 On-Target Effect cluster_1 Potential Off-Target Effect A Naphthyridinone-A B PKMYT1 A->B Inhibits C p-CDK1 (Inactive) B->C Phosphorylates D CDK1 (Active) C->D Dephosphorylated A2 Naphthyridinone-A E Off-Target Kinase X A2->E Inhibits F Substrate Y E->F Phosphorylates G p-Substrate Y F->G Unintended Signal Block

Caption: On-target vs. off-target effects on signaling.

Conclusion: A Strategy for Success

The development of selective 1,8-naphthyridinone-based inhibitors requires a rigorous and multi-faceted approach to cross-reactivity profiling. By progressing through a tiered workflow—from broad biochemical screens to focused cell-based target validation—researchers can build a comprehensive understanding of a compound's activity profile. This strategy not only helps in selecting the most promising candidates for further development but also provides crucial insights into potential mechanisms of toxicity and resistance. Explaining the "why" behind each experimental step ensures that the data generated is both robust and intelligently applied, ultimately accelerating the path toward novel and effective therapeutics.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Anticancer 1,8-Naphthyridine Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridine Scaffold and the Mechanistic Challenge

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities, including potent anticancer effects.[1][2] These compounds have demonstrated efficacy through various mechanisms, such as the inhibition of topoisomerases and protein kinases, or through direct interaction with DNA.[3][4][5] However, for any novel 1,8-naphthyridine derivative, its specific mechanism of action (MoA) is not a given; it must be rigorously and systematically validated. Ascribing an incorrect MoA can lead to misguided lead optimization efforts and eventual failure in later-stage development.

This guide provides a comprehensive, field-proven framework for elucidating and validating the MoA of novel 1,8-naphthyridine derivatives. We will move beyond simple checklists, explaining the causal logic behind experimental choices and providing a self-validating system of protocols. By comparing a hypothetical novel compound, NPN-X , against well-characterized alternative agents, we will demonstrate how to build a robust, data-driven case for a specific molecular mechanism.

Chapter 1: The Foundational Workflow for MoA Elucidation

The journey to validate a compound's MoA is a process of systematic, evidence-based exclusion and confirmation. It begins with broad, cell-based phenotypic assays and progressively narrows down to specific molecular target interactions. The causality is critical: we must first observe a cellular effect (e.g., cell death, cell cycle arrest) and then design experiments to pinpoint the molecular event responsible.

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Target Validation A Anti-Proliferative Screening (e.g., MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B Observe Potency F DNA Intercalation Assay (EtBr Displacement) A->F Planar structure suggests Intercalation C DNA Damage Induction (γH2AX Staining) B->C Identify Arrest Phase D In Vitro Topoisomerase Assay (Relaxation/Decatenation) C->D G2/M Arrest suggests Topo II Inhibition E In Vitro Kinase Panel (Biochemical Assay) C->E Apoptosis suggests Kinase Pathway Disruption G Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) D->G E->G H Downstream Pathway Modulation (Western Blot) G->H Confirm Binding

Caption: Overall workflow for validating the mechanism of action.

Chapter 2: Investigating DNA Damage and Replication Stress Pathways

Rationale: A significant number of cytotoxic anticancer agents, including many 1,8-naphthyridine derivatives, function by inducing overwhelming DNA damage or replication stress.[6][7] Observing a G2/M phase cell cycle arrest is a strong indicator of DNA damage that prevents cells from entering mitosis. Therefore, our first mechanistic deep-dive is to test the hypothesis that NPN-X targets key enzymes involved in DNA topology and repair. Our primary comparator for this pathway will be Etoposide , a well-known Topoisomerase II inhibitor.

Experiment 1: In Vitro Topoisomerase II Inhibition Assay

This assay directly measures the enzymatic activity of Topoisomerase IIα. The enzyme's natural function is to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. An effective inhibitor will prevent this decatenation, leaving the kDNA in its catenated, high-molecular-weight form, which can be visualized on an agarose gel.

Detailed Protocol: Topoisomerase II Decatenation Assay [8][9]

  • Reaction Setup: In a 20 µL reaction volume, combine Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT), 200 ng of kDNA substrate, and varying concentrations of NPN-X, Etoposide (positive control), or DMSO (vehicle control).

  • Enzyme Addition: Add 1 unit of human Topoisomerase IIα to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye (containing 5% SDS, 0.025% bromophenol blue, and 25% glycerol).

  • Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at 80V for 90 minutes.

  • Visualization: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

  • Quantification: Quantify the band intensities to calculate the IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experiment 2: Cellular Assessment of DNA Damage Response (DDR)

If NPN-X inhibits Topoisomerase II in cells, it will trap the enzyme on the DNA, creating double-strand breaks (DSBs). This triggers a cellular signaling cascade known as the DNA Damage Response (DDR). A key early event in this cascade is the phosphorylation of histone variant H2A.X at serine 139, creating γH2AX, which serves as a robust biomarker for DSBs.[10]

G DSB DNA Double-Strand Break (Caused by Topo II Poison) ATM ATM Kinase (Activated) DSB->ATM recruits & activates CHK2 CHK2 Kinase (Phosphorylated) ATM->CHK2 phosphorylates H2AX Histone H2A.X ATM->H2AX phosphorylates Repair DNA Repair / Apoptosis CHK2->Repair gH2AX γH2AX (Phosphorylated) H2AX->gH2AX gH2AX->Repair recruits factors

Caption: Simplified DNA Damage Response (DDR) pathway.

Detailed Protocol: Western Blot for γH2AX [11][12]

  • Cell Treatment: Plate a relevant cancer cell line (e.g., HCT116) and treat with NPN-X, Etoposide, or DMSO at various concentrations for a set time (e.g., 6 hours).

  • Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to create whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a 12% polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H2A.X (Ser139). Also, probe a separate blot or strip the same blot for total H2A.X and a loading control like β-actin.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A dose-dependent increase in the γH2AX signal indicates the induction of DSBs.

Comparative Data Summary: DNA Damage Pathway
AssayMetricNPN-XEtoposide (Comparator)Interpretation
Topo II Decatenation IC500.8 µM1.2 µMNPN-X directly inhibits Topoisomerase II enzymatic activity with comparable or greater potency than Etoposide.
Western Blot γH2AX Induction (at 10x IC50)++++++NPN-X induces a robust DNA double-strand break response in cells, consistent with a Topo II poisoning mechanism.
Cell Cycle Analysis G2/M Arrest75%70%NPN-X causes a significant accumulation of cells in the G2/M phase, a hallmark of Topo II inhibitors.[6][7]

Chapter 3: Validating Direct Target Engagement in a Cellular Milieu

Rationale: While in vitro and downstream cellular assays provide strong evidence, they do not definitively prove that your compound directly binds to the intended target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for confirming target engagement.[13] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[14][15]

Experiment 3: Cellular Thermal Shift Assay (CETSA)

Detailed Protocol: CETSA for Topoisomerase IIα [16][17]

  • Cell Treatment: Treat intact cancer cells with a high concentration of NPN-X (e.g., 20 µM) or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet) by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis: Analyze the amount of soluble Topoisomerase IIα remaining in the supernatant at each temperature point by Western Blot.

  • Melting Curve Generation: Plot the percentage of soluble Topo IIα against temperature. The drug-treated sample should show a rightward shift in the melting curve, indicating thermal stabilization. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Comparative Data Summary: Target Engagement
AssayMetricNPN-XEtoposide (Comparator)Interpretation
CETSA Thermal Shift (ΔTm)+5.2 °C+4.8 °CNPN-X directly binds to and stabilizes Topoisomerase IIα within intact cells, confirming target engagement.

Chapter 4: Investigating Kinase Inhibition Pathways

Rationale: The 1,8-naphthyridine scaffold is also a common core for various kinase inhibitors, targeting pathways like EGFR, c-Met, and PDK1.[1][18][19][20] If the evidence for Topoisomerase inhibition is weak, or if the compound's structure is more aligned with known ATP-competitive inhibitors, this pathway must be explored. Our comparator here will be Gefitinib , a known EGFR inhibitor.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR binds & activates RAS RAS EGFR->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes NPN_X NPN-X / Gefitinib NPN_X->EGFR inhibits phosphorylation

Caption: Simplified EGFR signaling pathway, a common kinase target.

Experiment 4: In Vitro Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a purified kinase enzyme. It is often performed in a high-throughput format using fluorescence-based detection.

Detailed Protocol: TR-FRET Kinase Assay [21][22]

  • Reaction Setup: In a 384-well plate, add the kinase buffer, a biotinylated peptide substrate, and varying concentrations of NPN-X, Gefitinib, or DMSO.

  • Kinase Addition: Add the purified EGFR kinase enzyme to initiate the reaction.

  • ATP Addition: Add ATP to the final desired concentration to start the phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction and add the detection mix, which contains a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Reading: After a 60-minute incubation, read the plate on a time-resolved fluorescence reader. Kinase inhibition is measured as a decrease in the TR-FRET signal.

  • IC50 Calculation: Plot the signal against the inhibitor concentration to determine the IC50 value.

Comparative Data Summary: Kinase Inhibition
AssayMetricNPN-XGefitinib (Comparator)Interpretation
In Vitro EGFR Kinase IC50> 50 µM0.02 µMNPN-X does not significantly inhibit EGFR kinase activity, suggesting it is not the primary mechanism of action.
Western Blot p-EGFR / p-ERK InductionNo change---NPN-X does not reduce the phosphorylation of EGFR or its downstream effector ERK in cells, further ruling out this pathway.

Conclusion: Synthesizing the Evidence for a Validated MoA

Through a systematic and comparative experimental approach, we have built a strong, multi-faceted case for the mechanism of action of our hypothetical compound, NPN-X.

  • Initial phenotypic screening showed potent anti-proliferative activity and a distinct G2/M cell cycle arrest.

  • Hypothesis testing revealed that NPN-X is a potent inhibitor of Topoisomerase II in vitro, comparable to Etoposide. It also induces the γH2AX DNA damage marker in cells, consistent with the generation of double-strand breaks.

  • Target validation via CETSA confirmed that NPN-X directly binds to and stabilizes Topoisomerase II in the complex cellular environment.

  • Exclusion of alternatives demonstrated that NPN-X does not operate through EGFR kinase inhibition, a common alternative MoA for this scaffold.

The convergence of evidence from enzymatic, cellular, and direct binding assays allows us to conclude with high confidence that NPN-X is a Topoisomerase II poison . This validated MoA provides a solid foundation for further preclinical development, including biomarker strategy and patient selection. This guide illustrates that MoA validation is not a single experiment but a logical narrative built from complementary, self-validating data points.

References

A Comparative Guide to the Synthesis of 1,8-Naphthyridinones: Microwave-Assisted versus Conventional Heating Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antihypertensive properties. The efficient construction of this bicyclic system is a critical objective for drug discovery and development professionals. This guide provides an in-depth, objective comparison of two primary heating methodologies for the synthesis of 1,8-naphthyridinone derivatives: traditional conventional heating and modern microwave-assisted synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal strategy for their synthetic needs.

The Core Chemistry: The Friedländer and Gould-Jacobs Annulation

A predominant and versatile strategy for constructing the 1,8-naphthyridine core is the Friedländer annulation or the related Gould-Jacobs reaction. These reactions involve the condensation of a 2-aminopyridine derivative bearing an ortho-carbonyl group (like an aldehyde) with a compound containing an active α-methylene group (e.g., a ketone, ester, or malonate derivative). A cornerstone of this approach is the precursor 2-aminonicotinaldehyde , a versatile building block for a wide array of N-heterocyclic compounds.[1][2] The key transformation—an intramolecular cyclization—is the energy-intensive step where the choice of heating method becomes paramount.

Part 1: The Conventional Approach — A Thermal Journey

Conventional heating relies on the transfer of thermal energy from an external source, such as an oil bath or heating mantle, through the walls of the reaction vessel to the solvent and, finally, to the reactants. This process, governed by conduction and convection, is inherently slow and can result in a non-uniform temperature profile throughout the reaction mixture.[3][4]

Causality Behind the Method

The high activation energy required for the intramolecular cyclization step in the Gould-Jacobs or Friedländer reaction necessitates high temperatures.[5] In conventional synthesis, this is typically achieved by refluxing the reaction mixture in a high-boiling solvent for extended periods. This prolonged exposure to high heat, however, is a double-edged sword; while it drives the reaction forward, it can also lead to the degradation of reactants and products, fostering the formation of impurities and often diminishing the final yield.[6][7]

Illustrative Experimental Protocol: Conventional Synthesis of a Model 1,8-Naphthyridinone Derivative

Step A: Synthesis of the Precursor, 2-Aminonicotinaldehyde (1)

A robust synthesis of 2-aminonicotinaldehyde, which avoids the need for chromatography, can be achieved from 2-amino-3-picoline.[8] The process involves the protection of the amino group as a phthalimide, subsequent bromination of the methyl group to a gem-dibromide, and finally, hydrolysis to yield the desired aldehyde. This multi-step precursor synthesis underscores the importance of an efficient final cyclization step.

Step B: Cyclocondensation via Conventional Heating

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminonicotinaldehyde (1.0 mmol) and an active methylene compound, such as diethyl malonate (1.2 mmol).

  • Add a high-boiling solvent like Dowtherm A or N,N-dimethylformamide (DMF) (10 mL).

  • Heat the mixture to reflux (typically 180-250°C) using an oil bath.

  • Maintain the reflux for a period of 5 to 15 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[6][9]

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold ethanol, and purify by recrystallization or column chromatography to yield the target 1,8-naphthyridinone.

Part 2: The Microwave-Assisted Approach — A Greener, Faster Alternative

Microwave-assisted organic synthesis (MAOS) represents a paradigm shift in reaction activation. Unlike the surface heating of conventional methods, microwave irradiation directly energizes polar molecules within the reaction volume.[10][11] This is achieved through two primary mechanisms: dipolar polarization, where polar molecules attempt to align with the rapidly oscillating electric field, and ionic conduction, involving the field-induced migration of ions.[3][12] These interactions generate heat rapidly, efficiently, and uniformly throughout the sample, a phenomenon known as volumetric or dielectric heating.[10][11]

Causality Behind the Method

The direct coupling of microwave energy with the reacting molecules results in an extremely rapid temperature increase that is not constrained by the thermal conductivity of the vessel.[11] This instantaneous, localized superheating provides the necessary energy to overcome the activation barrier for cyclization far more effectively than conventional methods. The result is a dramatic acceleration in reaction rates, often reducing multi-hour processes to mere minutes.[6][10] This efficiency frequently leads to higher product yields, improved purity by minimizing byproduct formation, and aligns with the principles of Green Chemistry through reduced energy consumption and the potential for solvent-free conditions.[3][4][7]

Illustrative Experimental Protocol: Microwave-Assisted Synthesis
  • In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and a catalytic amount of a base such as K2CO3 or an acid catalyst, if required.[9]

  • If a solvent is used, choose a polar, high-dielectric solvent like DMF or ethanol (2-3 mL). Solvent-free conditions are also frequently employed.[13]

  • Seal the vessel and place it in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 180-220°C) for a duration of 3 to 10 minutes, with the instrument's power modulating to maintain the target temperature.[9][13]

  • After irradiation, the vessel is rapidly cooled with compressed air.

  • Work-up is often simplified; the product may precipitate upon cooling or after the addition of water.

  • Collect the product by filtration and wash with a suitable solvent to afford a high-purity 1,8-naphthyridinone.

Part 3: Head-to-Head Performance Comparison

The advantages of microwave-assisted synthesis over conventional heating for the preparation of 1,8-naphthyridinones are not merely qualitative but are substantiated by clear quantitative data from numerous studies.

Table 1: Quantitative Comparison of Heating Methods for 1,8-Naphthyridine Synthesis

ParameterConventional HeatingMicrowave-Assisted Heating
Reaction Time Hours (e.g., 2-15 hours)[6]Minutes (e.g., 2-8 minutes)[6][9]
Product Yield Moderate to GoodGood to Excellent (often 10-30% higher)[6]
Energy Efficiency LowerHigher[14]
Solvent Usage Often requires large volumes of high-boiling solventsMinimal solvent or solvent-free conditions are feasible[10][13]
Temperature Profile Slow, gradual heating with potential for hotspotsRapid, uniform, and precise volumetric heating[10][11]
Side Product Formation More prevalent due to prolonged thermal stressSignificantly reduced, leading to cleaner products[10]

Visualizing the Process and Mechanism

To better illustrate the workflows and the core chemistry, the following diagrams are provided.

G cluster_start Starting Materials cluster_conv Conventional Method cluster_mw Microwave Method A 2-Aminonicotinaldehyde C Reflux in High-Boiling Solvent (5-15 Hours) A->C Heat E Microwave Irradiation (3-10 Minutes) A->E MW B Active Methylene Compound B->C Heat B->E MW D Work-up & Purification C->D G Final Product: 1,8-Naphthyridinone D->G F Simplified Work-up E->F F->G

Caption: Comparative workflow for 1,8-naphthyridinone synthesis.

G cluster_mech Gould-Jacobs Reaction Mechanism Reactants Aniline Derivative + Malonic Ester Derivative Intermediate Anilinomethylene- malonate Intermediate Reactants->Intermediate Condensation (-EtOH) Cyclization 6π Electrocyclization (Rate-Determining Step) Intermediate->Cyclization Heat or MW (Key Step) Product 4-Hydroxyquinoline Derivative Cyclization->Product Tautomerization

Caption: Key steps of the Gould-Jacobs reaction mechanism.

Conclusion and Expert Recommendation

For researchers, scientists, and drug development professionals operating in a modern laboratory setting, microwave-assisted synthesis is unequivocally the superior methodology for the preparation of 1,8-naphthyridinone derivatives. The evidence overwhelmingly demonstrates that MAOS offers dramatic reductions in reaction time, frequently provides higher yields of cleaner products, and adheres to the principles of green chemistry. This acceleration of the discovery cycle is invaluable in a research and development context.

While conventional heating remains a functional and accessible technique, particularly for established, large-scale industrial processes, its inefficiency in terms of time, energy, and waste generation makes it a less attractive option for rapid library synthesis and route scouting. The adoption of microwave technology empowers chemists to explore chemical space more rapidly and efficiently, making it an essential tool in the synthesis of vital heterocyclic scaffolds like 1,8-naphthyridinones.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and versatile synthetic routes to this core structure a critical endeavor for researchers and pharmaceutical professionals.[1] This guide provides an in-depth, data-driven comparison of the primary synthetic strategies for accessing this compound, with a focus on objectively evaluating their synthetic efficiency. We will delve into the classical Friedländer condensation and the modern inverse electron-demand Diels-Alder reaction, supplemented by an analysis of other potential pathways such as catalytic hydrogenation. This comparative analysis aims to equip researchers with the necessary insights to select the most appropriate synthetic route based on factors such as yield, scalability, cost-effectiveness, and adherence to the principles of green chemistry.

Comparative Analysis of Synthetic Routes

The synthesis of the this compound core can be approached through several distinct strategies. Here, we critically evaluate the most prominent methods, presenting their underlying chemical logic and comparative performance data.

Route 1: The Friedländer Annulation: A Classic Approach with Modern Refinements

The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][3] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic ring system.[3] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is the typical starting material.[3]

Recent advancements have focused on developing greener and more efficient protocols for the Friedländer reaction. One notable example is the use of the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst in water, which offers an operationally simple and high-yielding route under mild conditions.[4] Another green approach utilizes CeCl₃·7H₂O as a catalyst under solvent-free grinding conditions, providing high yields at room temperature.

Mechanism of the Base-Catalyzed Friedländer Synthesis:

2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol Condensation Active Methylene Compound Active Methylene Compound Enolate Formation Enolate Formation Active Methylene Compound->Enolate Formation Base Enolate Formation->Aldol Condensation Cyclization Cyclization Aldol Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration 1,8-Naphthyridine 1,8-Naphthyridine Dehydration->1,8-Naphthyridine

Caption: General mechanism of the base-catalyzed Friedländer synthesis.

Route 2: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction: A Modern and Versatile Approach

A more contemporary and highly versatile route to substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones employs an intramolecular inverse electron-demand Diels-Alder (IEDDA) reaction.[5][6] This strategy involves the reaction of an electron-deficient diene, typically a 1,2,4-triazine, with an electron-rich dienophile, in this case, an alkyne tethered to the triazine core via an amide linker.[5][7] The reaction is often accelerated by microwave irradiation, which can significantly reduce reaction times and improve yields.[5][6]

A key advantage of the IEDDA approach is the ability to introduce a wide range of substituents onto the naphthyridinone scaffold.[5] This is often achieved by first functionalizing the alkyne precursor through a Sonogashira cross-coupling reaction with various aryl halides, followed by the intramolecular IEDDA cyclization.[5][6][7]

Workflow for the IEDDA Synthesis:

1,2,4-Triazine 1,2,4-Triazine Intramolecular IEDDA Intramolecular IEDDA 1,2,4-Triazine->Intramolecular IEDDA Tethered Alkyne Tethered Alkyne Sonogashira Coupling Sonogashira Coupling Tethered Alkyne->Sonogashira Coupling Aryl Halide, Pd/Cu catalyst Functionalized Alkyne Functionalized Alkyne Sonogashira Coupling->Functionalized Alkyne Functionalized Alkyne->Intramolecular IEDDA Microwave, High Temp. This compound This compound Intramolecular IEDDA->this compound

Caption: General workflow for the IEDDA synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

Route 3: Catalytic Hydrogenation: A Potential Reductive Pathway

Catalytic hydrogenation presents a potential, albeit less direct, route to this compound. This approach would likely involve the synthesis of a suitable 1,8-naphthyridin-2(1H)-one precursor followed by selective reduction of the C3-C4 double bond. While the literature extensively covers the asymmetric hydrogenation of 1,8-naphthyridine derivatives to their 1,2,3,4-tetrahydro counterparts using ruthenium and iridium catalysts, specific protocols for the selective reduction to the 3,4-dihydro-2-oxo derivative are not as well-documented.[8][9]

This method's viability hinges on the chemoselective reduction of the pyridinone ring without affecting other reducible functional groups. The choice of catalyst, solvent, and reaction conditions would be critical to achieving the desired selectivity.

Quantitative Data Summary

MetricModified Friedländer CondensationInverse Electron-Demand Diels-AlderCatalytic Hydrogenation
Typical Yield >90%[4]93-98%[7]Dependent on precursor and selectivity
Reaction Time 6-12 hours[3]1 hour (microwave)[6][7]Typically 2-24 hours
Reaction Temperature Room temperature to 50°C[3][4][10]220°C (microwave)[6][7]Typically room temperature to 80°C
Key Starting Materials 2-Aminonicotinaldehyde, active methylene compounds[3]1,2,4-triazines, terminal alkynes[5]Substituted 1,8-naphthyridin-2(1H)-one
Catalyst Choline hydroxide, CeCl₃·7H₂O, acids/bases[3][4][10]Pd/Cu (for Sonogashira), none for IEDDA[6]Ru, Ir, Pd based catalysts[8][9]
Solvent Water, ethanol, or solvent-free[3][4][10]Chlorobenzene, DME[6][7]Varies (e.g., ethanol, THF)
Green Chemistry Aspects Use of water as solvent, biocompatible catalyst, mild conditions, solvent-free options.[4][10]Use of microwave for energy efficiency, but often requires high temperatures and organic solvents.[5][6]Potential for clean reduction with H₂, but catalysts can be precious metals.
Versatility Good for a range of substituents on the carbocyclic part of the molecule.[4]Excellent for introducing diversity, especially on the pyridine ring via Sonogashira coupling.[5]Limited by the availability of the unsaturated precursor.

Experimental Protocols

Protocol 1: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine[4]
  • To a suitable reaction flask, add 2-aminonicotinaldehyde (61.6 mg, 0.5 mmol) and acetone (111 µL, 1.5 mmol).

  • Add 1 mL of water to the flask and begin stirring the mixture.

  • Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically within 6 hours), allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted IEDDA Synthesis of 1-Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones[7][8]

Step A: Synthesis of N-substituted N-triazinylpent-4-ynamides

  • To a stirred solution of an N-substituted pent-4-ynamide (0.90 mmol) in anhydrous THF (2 mL) under a nitrogen atmosphere at -30°C, add dropwise a solution of n-BuLi in hexane (0.5 mL, 1.6 M).

  • Stir the mixture for 30 minutes at -30°C.

  • Add a solution of 3-chloro-5-phenyl-1,2,4-triazine (1 equiv) in anhydrous THF (2 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic extracts over MgSO₄, evaporate the solvent, and purify the residue by column chromatography.

Step B: Intramolecular IEDDA Reaction

  • Dissolve the N-substituted N-triazinylpent-4-ynamide (0.30 mmol) in chlorobenzene (2 mL) in a sealed microwave tube.

  • Heat the reaction mixture to 220°C under microwave irradiation for 1 hour.

  • After cooling, purify the reaction mixture by column chromatography using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the desired this compound.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the primary synthetic routes to the medicinally important this compound scaffold. The classical Friedländer condensation, particularly with recent "green" modifications, offers a straightforward, high-yielding, and cost-effective approach, especially for less substituted derivatives. Its use of mild conditions, water as a solvent, and readily available starting materials makes it an attractive option for large-scale synthesis.

The inverse electron-demand Diels-Alder reaction represents a more modern and highly versatile strategy. While it often requires more specialized starting materials and harsher, albeit rapid, microwave-assisted conditions, its ability to introduce a wide array of substituents makes it invaluable for the generation of diverse compound libraries for drug discovery programs.

The choice between these routes will ultimately depend on the specific goals of the synthesis. For the efficient, large-scale production of a specific, less-substituted target, the green Friedländer approach is likely superior. For medicinal chemistry applications where the exploration of structure-activity relationships through the synthesis of a diverse range of analogs is paramount, the IEDDA route offers unparalleled flexibility.

Future research in this area should continue to focus on the development of even more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalytic systems for the Friedländer reaction, the development of room-temperature IEDDA reactions, and the investigation of selective catalytic hydrogenation protocols for the synthesis of the target scaffold. By embracing the principles of green chemistry and innovative synthetic design, the scientific community can continue to unlock the full therapeutic potential of the this compound core.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,4-dihydro-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. Improper disposal not only poses significant safety and environmental risks but can also lead to severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,4-dihydro-1,8-naphthyridin-2(1H)-one, grounding every recommendation in established safety principles and regulatory standards. Our objective is to move beyond mere compliance, fostering a culture of intrinsic safety and environmental stewardship within the laboratory.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the substance's hazards. This compound is a heterocyclic compound whose hazard profile necessitates its classification as hazardous waste.

1.1 Inherent Hazards Safety Data Sheets (SDS) for this compound and its analogs consistently indicate several key hazards.[2][3] It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[2] Furthermore, it is known to cause serious eye irritation and skin irritation, and may lead to respiratory irritation.[2][3]

Causality: These toxicological properties mean the compound poses a direct threat to personnel health upon exposure. Consequently, under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste containing this compound must be managed as hazardous.[1][4] It is explicitly prohibited to dispose of such materials via standard trash or sewer systems.[1]

1.2 Data Summary The following table summarizes the critical hazard information for this compound.

Hazard CategoryGHS PictogramHazard Statement (H-Code)Prevention Precaution (P-Code)Disposal Precaution (P-Code)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)H302, H312, H332P261, P270, P280P501
Skin Corrosion/IrritationGHS07 (Exclamation Mark)H315P264, P280P501
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)H319P280, P305+P351+P338P501
Specific Target Organ ToxicityGHS07 (Exclamation Mark)H335P261, P271P501

Data synthesized from multiple supplier Safety Data Sheets.[2]

Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, strict adherence to PPE protocols is mandatory when handling this compound in any form, including its waste products.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. The "harmful in contact with skin" (H312) classification means absorption through the skin is a significant risk.[2]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles.[2] The "causes serious eye irritation" (H319) warning indicates a high potential for eye damage.[2]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact.[2]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks (H332, H335).[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe segregation, accumulation, and disposal of waste containing this compound.

Experimental Protocol: Waste Management Workflow

  • Segregation at the Point of Generation:

    • Solid Waste: Collect unreacted compound, contaminated filter paper, and weighing boats in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound (e.g., from reaction workups or chromatography) in a separate, dedicated liquid hazardous waste container.

    • Causality: Segregating waste streams is a cornerstone of laboratory safety. It prevents inadvertent and dangerous reactions between incompatible chemicals. For instance, mixing this compound's waste with a strong oxidizing agent could lead to an uncontrolled reaction.

  • Container Selection and Preparation:

    • Select a container made of a material compatible with the waste. For this compound and common organic solvents, high-density polyethylene (HDPE) or glass containers are appropriate.[4][5]

    • The container must have a secure, leak-proof screw-top cap.[1][5] Never use foodstuff containers.[5]

    • Ensure the container is clean and dry before the first addition of waste.

  • Waste Container Labeling:

    • From the moment the first drop of waste is added, the container must be labeled.

    • The label must, at a minimum, include:

      • The words "HAZARDOUS WASTE" .[6][7]

      • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

      • An accurate list of other components and their approximate percentages (e.g., "Methanol ~50%, Dichloromethane ~40%").

      • An indication of the hazards (e.g., "Toxic," "Irritant").[6]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel.[5][6][7]

    • Keep the container closed at all times except when adding waste.[5][7] Leaving a funnel in the container is a common but dangerous violation.

    • It is best practice to use a secondary containment bin to capture any potential leaks.[4]

    • Inspect the SAA and its containers weekly for signs of leaks, deterioration, or improper labeling.[5]

  • Managing Full Containers and Final Disposal:

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[4][5]

    • Once a container is full, securely fasten the cap.

    • Arrange for the removal of the full container by contacting your institution's Environmental Health & Safety (EH&S) department. They will transport it from the SAA to a Central Accumulation Area (CAA).[6]

    • Crucial Point: Final disposal is performed by a licensed hazardous waste management company contracted by your institution.[1][4] Your responsibility is to ensure the waste is properly characterized, segregated, contained, and labeled for safe collection by EH&S.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Institutional Operations A Waste Generation (e.g., reaction workup, spill cleanup) B Is waste solid or liquid? A->B C Select Compatible Solid Waste Container B->C Solid D Select Compatible Liquid Waste Container B->D Liquid E Affix 'HAZARDOUS WASTE' Label & List All Contents C->E D->E F Store in Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment E->F G Is container >90% full? F->G H Continue to Add Waste G->H No I Seal Container, Date it, & Contact EH&S for Pickup G->I Yes H->F J EH&S Transports to Central Accumulation Area (CAA) I->J K Waste Manifested & Stored (per SQG/LQG timelines) J->K L Disposal by Licensed Hazardous Waste Vendor K->L

Caption: Waste Disposal Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste.

    • Wash hands thoroughly after the cleanup is complete.

  • Major Spill (On the floor, large volume, or outside of a fume hood):

    • Evacuate: Immediately evacuate the laboratory.

    • Alert: Notify nearby personnel and your laboratory supervisor.

    • Isolate: Close the laboratory doors to contain vapors.

    • Contact: Call your institution's emergency EH&S number for professional cleanup and response. Do not attempt to clean up a major spill yourself.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of our scientific community.

References

A Senior Application Scientist's Guide to Handling 3,4-dihydro-1,8-naphthyridin-2(1H)-one: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety protocols for researchers, scientists, and drug development professionals working with 3,4-dihydro-1,8-naphthyridin-2(1H)-one (CAS No. 40000-79-1). As a solid compound classified with specific health hazards, adherence to rigorous personal protective equipment (PPE) and handling procedures is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound that, while not combustible, presents several health hazards upon exposure.[1] The primary risks are associated with direct contact and inhalation, necessitating a multi-layered PPE approach. The compound is classified under GHS07 with a "Warning" signal word.

A thorough understanding of its hazard profile, summarized in the table below, forms the basis for all subsequent safety protocols.

Hazard ClassGHS Hazard StatementRationale for Precaution
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to adverse health effects.
Skin Irritation H315: Causes skin irritationDirect contact with skin can cause redness, itching, and inflammation.[2][3]
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation if it enters the eyes.[2][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of the solid dust can irritate the respiratory system.[2][3]

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified above. The following equipment is mandatory when handling this compound in any quantity.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is donned, the primary layer of defense is an engineering control. All weighing, transferring, and handling of this solid compound must be performed inside a certified chemical fume hood. This is the most effective way to mitigate respiratory exposure by capturing dust at the source, directly addressing the H335 respiratory irritation hazard.[2][3][4]

Hand Protection: Chemical-Resistant Gloves
  • Why: To prevent direct skin contact and subsequent irritation (H315).

  • What to Use: Disposable nitrile gloves are the standard for providing short-term protection against a broad range of chemicals.[5] Always inspect gloves for tears or holes before use.

  • Protocol: For prolonged work or when handling larger quantities, consider double-gloving. Change gloves immediately if they become contaminated. Contaminated gloves must be disposed of as chemical waste.

Eye and Face Protection: A Two-Layer Approach
  • Why: To protect against the serious eye irritation (H319) that can result from accidental splashes or airborne dust.

  • What to Use:

    • Chemical Splash Goggles: These are mandatory and must be worn at all times in the laboratory.[6] They must meet ANSI Z87.1 standards and provide a full seal around the eyes.

    • Face Shield: A face shield must be worn over the safety goggles whenever there is a risk of splashing, such as when dissolving the compound or performing reactions.[5][6] A face shield alone is insufficient protection.[6]

Body Protection: Laboratory Coat and Appropriate Attire
  • Why: To protect the skin on the arms and body from accidental contact and to prevent contamination of personal clothing.[2]

  • What to Use: A flame-resistant lab coat, fully buttoned, is required.[6] Standard laboratory attire, including long pants and closed-toe, closed-heel shoes, must be worn to cover all exposed skin on the lower body.[5]

Respiratory Protection: As a Secondary Control
  • Why: To prevent respiratory irritation (H335) if engineering controls are insufficient or in the event of a spill.

  • What to Use: If work cannot be conducted in a fume hood or if significant dust is generated, a respirator is required.[5] The use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes fit testing and training.[5]

Operational and Disposal Plan: A Step-by-Step Guide

Adherence to a strict, procedural workflow is critical for safety. The following diagram and steps outline the complete process from preparation to disposal.

cluster_prep 1. Preparation cluster_exec 2. Execution cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Clear Work Area in Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_mats Gather Materials & Waste Containers gather_ppe->gather_mats don_ppe Don PPE: Lab Coat, Goggles, Gloves, Face Shield gather_mats->don_ppe Proceed to Execution handle Handle Compound: Weigh & Transfer (Minimize Dust) don_ppe->handle decon Decontaminate Work Surface handle->decon After Handling doff_ppe Doff PPE Correctly (Gloves Last) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose_chem Dispose of Contaminated Materials as Chemical Waste wash->dispose_chem Final Step dispose_ppe Dispose of Gloves in Designated Waste Stream dispose_chem->dispose_ppe

Caption: Safe Handling Workflow for this compound.

Operational Steps:
  • Preparation:

    • Verify that the chemical fume hood is operational.

    • Clear the work area of any unnecessary items.

    • Assemble all required PPE: lab coat, chemical splash goggles, face shield, and nitrile gloves.

    • Prepare a designated, sealed container for solid chemical waste.

  • Handling Protocol:

    • Don your lab coat, goggles, and face shield.

    • Put on nitrile gloves, ensuring they fit properly over the cuffs of your lab coat.

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust by handling the container gently and keeping it low to the work surface.

    • Transfer the compound to the reaction vessel or container.

    • Immediately clean any minor spills within the fume hood using a damp cloth, which should then be disposed of as solid waste.

  • Decontamination and Doffing:

    • Once handling is complete, decontaminate the work surface within the fume hood.

    • Remove PPE in the correct order to avoid self-contamination: face shield, lab coat, goggles, and finally, gloves.

    • Wash hands thoroughly with soap and water.[2]

Disposal Plan:
  • Chemical Waste: All excess this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels used for cleanup) must be placed in a clearly labeled, sealed hazardous waste container.[2][3]

  • PPE Waste: Used gloves and other disposable PPE should be disposed of in the laboratory's designated solid waste stream for contaminated items.

  • Regulatory Compliance: Always consult local and institutional regulations for chemical waste disposal.[2] Do not allow the product to enter drains or soil.[2]

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is critical.

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][3]

  • If in Eyes: Rinse cautiously and immediately with water for several minutes.[2] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[2] If eye irritation persists, get immediate medical attention.[2][3]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[2][3]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[7] Seek medical advice.

Always show the Safety Data Sheet (SDS) to the responding medical personnel.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1,8-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-1,8-naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.